9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Description
Properties
IUPAC Name |
9-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCNUZDRXQVXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676961 | |
| Record name | 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-40-4 | |
| Record name | 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route to 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the commercially available precursor, 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, and focuses on the critical electrophilic aromatic bromination step to introduce the bromine substituent at the C9 position. This guide delves into the mechanistic underpinnings of the synthesis, provides a detailed experimental protocol, and discusses potential challenges and analytical characterization techniques for the final product.
Introduction
The benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom onto this scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making brominated derivatives valuable intermediates in drug discovery programs. This compound is one such derivative with potential applications in the development of novel therapeutics. This guide aims to provide a detailed and scientifically grounded pathway for its synthesis.
Synthetic Strategy: A Two-Step Approach
The most direct and logical synthetic strategy for the preparation of this compound involves a two-step process:
-
Synthesis of the Precursor: The synthesis begins with the readily available starting material, 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
-
Electrophilic Aromatic Bromination: The key transformation is the regioselective bromination of the aromatic ring of the benzolactam precursor to introduce the bromine atom at the C9 position.
Caption: Synthetic workflow for this compound.
Mechanistic Insights: The Bromination Step
The introduction of a bromine atom onto the benzene ring of the benzolactam occurs via an electrophilic aromatic substitution (EAS) mechanism. The amide functionality of the lactam is a deactivating group for EAS reactions due to its electron-withdrawing resonance effect, while the alkyl portion of the fused ring is a weak activating group. The amide is an ortho, para-director, and the alkyl group is also an ortho, para-director.
The regioselectivity of the bromination will be influenced by the interplay of these electronic effects and steric hindrance. The positions ortho and para to the amide nitrogen are C6 and C8, respectively. The position para to the alkyl fusion is C7, and the position ortho to the alkyl fusion is C9. The C9 position is meta to the deactivating amide group, which would typically disfavor substitution at this site. However, the presence of the alkyl group may sufficiently activate the C9 position for bromination to occur. It is also plausible that a mixture of isomers could be formed, which would necessitate careful purification.
Experimental Protocol: A Proposed Synthesis
This protocol is a general method based on established procedures for the bromination of similar aromatic compounds. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | 4424-80-0 | C₁₀H₁₁NO | Starting material |
| Bromine (Br₂) | 7726-95-6 | Br₂ | Corrosive and toxic, handle with care |
| Anhydrous Iron(III) Bromide (FeBr₃) | 10031-26-2 | FeBr₃ | Lewis acid catalyst |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | Anhydrous solvent |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | NaHCO₃ | For quenching the reaction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Drying agent |
Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: To the stirred solution, add anhydrous iron(III) bromide (0.1 eq) under a nitrogen atmosphere.
-
Bromine Addition: Cool the reaction mixture to 0 °C using an ice bath. From the dropping funnel, add a solution of bromine (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes. The reaction mixture will typically develop a reddish-brown color.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
Caption: Step-by-step experimental workflow for the bromination reaction.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. The aromatic region of the spectrum will be particularly informative for confirming the position of the bromine substituent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm the presence of a bromine atom through the characteristic isotopic pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl and N-H bonds.
-
Melting Point: To assess the purity of the final product.
Potential Challenges and Considerations
-
Regioselectivity: As previously discussed, the formation of other brominated isomers is a possibility. Careful optimization of the reaction conditions (e.g., temperature, catalyst, and solvent) may be required to maximize the yield of the desired 9-bromo isomer.
-
Purification: The separation of constitutional isomers can be challenging. High-performance liquid chromatography (HPLC) may be necessary for effective purification if separation by column chromatography is insufficient.
-
Handling of Reagents: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood.
Conclusion
This technical guide outlines a scientifically sound and detailed approach for the synthesis of this compound. By starting with the commercially available 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and employing a carefully controlled electrophilic aromatic bromination, the target compound can be obtained. While the potential for isomeric byproducts exists, this guide provides a solid foundation for researchers to develop a robust and optimized synthetic procedure for this valuable building block in drug discovery and development.
References
- At present, a specific, citable reference for the direct synthesis of this compound has not been identified in the public literature. The protocols and mechanistic discussions provided herein are based on established principles of organic chemistry and analogous transformations reported for similar molecular scaffolds.
A Guide to the Structural Determination of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Keystone for Drug Discovery
Abstract: The benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design (SBDD), as function is intimately related to structure.[2][3] This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine the crystal structure of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. While a public crystal structure for this specific bromo-derivative is not currently available, this document serves as a complete roadmap for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction (SCXRD). The protocols herein are grounded in established chemical principles and state-of-the-art crystallographic techniques, offering researchers a self-validating framework for elucidating the structure of this and related small molecules.
Introduction: The Imperative of Structural Elucidation in Drug Development
The development of novel therapeutics relies heavily on a deep understanding of molecular interactions at the atomic level.[4] X-ray crystallography is the definitive method for obtaining this information, providing unambiguous, high-resolution 3D structural data that is a prerequisite for rational drug design.[2][3] The arrangement of molecules in a crystal, known as the crystal lattice, profoundly influences critical physicochemical properties of an active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability.[5]
The target molecule, this compound, belongs to the benzazepine class of compounds, a core motif in pharmaceuticals such as the antihypertensive agent benazepril.[1][6] The introduction of a bromine atom at the 9-position is expected to significantly influence its electronic properties and intermolecular interactions, such as halogen bonding. A precise crystal structure would reveal:
-
Molecular Conformation: The exact puckering of the seven-membered azepine ring.
-
Intermolecular Interactions: The nature and geometry of hydrogen bonds, halogen bonds, and π–π stacking interactions that dictate the crystal packing.[7][8]
-
Absolute Configuration: Unambiguous assignment of stereochemistry if chiral centers are present.[2][3]
This structural knowledge is invaluable for computational modeling, optimizing lead compounds, and ensuring the selection of the most stable and effective polymorphic form for development.[5][9]
Synthesis of this compound
The synthesis of the target lactam can be efficiently achieved via a Beckmann rearrangement, a classic and powerful reaction for converting oximes to amides.[10][11] This method is widely used in industry, most notably for the production of caprolactam, the precursor to Nylon 6.[10][11]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available 8-bromo-3,4-dihydronaphthalen-1(2H)-one.
Caption: Proposed synthetic route via Beckmann rearrangement.
Experimental Protocol: Synthesis
Step 1: Oximation of 8-bromo-3,4-dihydronaphthalen-1(2H)-one
-
To a solution of 8-bromo-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in ethanol (EtOH), add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and pyridine (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the crude oxime.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 8-bromo-3,4-dihydronaphthalen-1(2H)-one oxime.
Step 2: Beckmann Rearrangement
-
Add the purified oxime (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the oxime).
-
Heat the mixture to 120°C with vigorous stirring for the time determined by TLC monitoring. The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[11]
-
Carefully pour the hot, viscous mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude this compound by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure compound.
Crystallization: The Art and Science of Growing Single Crystals
Obtaining a high-quality single crystal is often the most challenging step in structure determination.[12][13] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular structure, and be free of significant defects like cracks or twinning.[12] The following methods are standard for small organic molecules.
Crystallization Workflow
Caption: General workflow for small molecule crystallization.
Step-by-Step Crystallization Protocols
Protocol 1: Slow Evaporation This is often the simplest and most direct method.[14]
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small vial.
-
Cover the vial with a cap or parafilm containing a few small pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. As the solvent evaporates, the solution becomes supersaturated, promoting crystal growth.
Protocol 2: Vapor Diffusion This technique is excellent for milligram quantities and provides fine control over the rate of crystallization.[14][15]
-
Prepare a concentrated solution of the compound in a "good" solvent (one in which it is readily soluble, e.g., dichloromethane).
-
Place this solution in a small, open container (e.g., a 1-dram vial).
-
Place the small container inside a larger, sealed container (e.g., a 20 mL scintillation vial or a small jar) that contains a small amount of a "poor" solvent or "precipitant" (one in which the compound is insoluble, e.g., hexanes or diethyl ether).[15]
-
The poor solvent's vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[15]
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion) This method is useful when the compound is insoluble and difficult to work with after formation.[14][16]
-
Prepare a concentrated solution of the compound in a dense, "good" solvent (e.g., dichloromethane).
-
Carefully layer a less dense, "poor" solvent (e.g., hexanes) on top of this solution, minimizing mixing at the interface.
-
Seal the container and leave it undisturbed. Crystals will form at the interface as the solvents slowly diffuse into one another.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the atomic and molecular structure of a crystal.[12][17] The process involves irradiating a single crystal with an intense X-ray beam and analyzing the resulting diffraction pattern.[18]
The SCXRD Workflow: From Crystal to Structure
Caption: The six core steps of a single-crystal X-ray diffraction experiment.
Detailed Experimental and Computational Steps
-
Crystal Mounting and Data Collection: A suitable crystal (30-300 microns) is selected and mounted on a thin glass fiber.[17] The crystal is placed on a goniometer in the diffractometer (e.g., a Bruker D8 QUEST) and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.[19] An intense, monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data on a detector.[17][18]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.[18]
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined using least-squares methods, where atomic positions, and thermal parameters are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.[12]
Expected Structural Features and Data Analysis
Upon successful structure determination, a wealth of quantitative data will be generated. This data should be presented clearly for analysis.
Crystallographic Data Table (Hypothetical)
This table summarizes the key parameters that would be obtained from the experiment.
| Parameter | Expected Value / Information |
| Chemical Formula | C₁₀H₁₀BrNO |
| Formula Weight | 240.10 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c, P-1) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per cell) | To be determined |
| Calculated Density (ρ) | g/cm³ |
| R-factors (R1, wR2) | < 0.05 for good quality data |
| Goodness-of-fit (GoF) | ~1.0 |
Analysis of Key Structural Parameters
-
Bond Lengths and Angles: Comparison with standard values can reveal strain in the seven-membered ring.
-
Torsion Angles: These will define the precise conformation (e.g., boat, twist-boat) of the azepine ring system.
-
Intermolecular Interactions: A detailed analysis of the crystal packing will identify and quantify hydrogen bonds (e.g., N-H···O=C) and potential C-Br···X halogen bonds. The geometry of these interactions is critical for understanding the solid-state stability and for designing crystal engineering strategies.
Conclusion
Determining the crystal structure of this compound is a critical step towards understanding its potential as a pharmaceutical intermediate or a bioactive molecule itself. The methodologies detailed in this guide—from a robust synthesis via Beckmann rearrangement to meticulous crystallization and state-of-the-art SCXRD analysis—provide a comprehensive framework for researchers. The resulting atomic-resolution structure will provide invaluable insights into the molecule's conformation and intermolecular interactions, directly empowering structure-based drug discovery and the development of new, more effective therapies.[9]
References
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Wikipedia. X-ray crystallography. [Link]
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Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]
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Course Hero. crystallization of small molecules. [Link]
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International Union of Crystallography. The Importance of Crystal Structure Prediction for Developing Drug Molecules. [Link]
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Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]
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National Center for Biotechnology Information. The role of crystallography in drug design. [Link]
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ResearchGate. The Role of Crystallography in Drug Design. [Link]
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National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
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Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]
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Nanoscience Instruments. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
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University of Southampton. Advanced crystallisation methods for small organic molecules. [Link]
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National Center for Biotechnology Information. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. [Link]
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University of York. Single Crystal X-ray Diffraction. [Link]
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University of Colorado Boulder. Crystallization. [Link]
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Carleton College. Single-crystal X-ray Diffraction. [Link]
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Bruker. Single Crystal X-ray Diffractometers. [Link]
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Master Organic Chemistry. Beckmann Rearrangement. [Link]
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Chemistry LibreTexts. Beckmann Rearrangement. [Link]
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Wikipedia. Beckmann rearrangement. [Link]
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MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][12]diazepines, and Their Cytotoxic Activity. [Link]
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apicule. 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. [Link]
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ResearchGate. Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][5][12]thiazepin-4(5 H )-one. [Link]
-
ACS Publications. Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][5][12]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][5][12]diazepin-2-ones. [Link]
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National Center for Biotechnology Information. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]
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MDPI. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. [Link]
-
Semantic Scholar. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. [Link]
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Abacipharmatech. 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. [Link]
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Navigating the Spectroscopic Landscape of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a halogenated benzolactam derivative with potential applications in medicinal chemistry and drug development. As with many novel compounds, a comprehensive and publicly available repository of its experimental spectroscopic data is currently lacking. This technical guide addresses this critical gap by providing a detailed, predicted spectroscopic profile of the title compound, grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By leveraging computational models and comparative analysis with structurally related analogs, this document offers researchers a robust framework for the identification, characterization, and quality control of this compound. Detailed methodologies for spectral acquisition and data interpretation are also provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Spectroscopic Characterization
The precise structural elucidation of a molecule is fundamental to understanding its chemical reactivity, pharmacological activity, and metabolic fate. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture of a compound. For a molecule such as this compound, a thorough spectroscopic analysis is indispensable for confirming its identity, assessing its purity, and providing a baseline for further studies.
Given the current absence of published experimental spectra for this compound, this guide employs a predictive approach. By combining data from computational chemistry, specifically Density Functional Theory (DFT) for NMR and IR predictions, and established fragmentation patterns for mass spectrometry, we can construct a highly probable spectroscopic fingerprint of the molecule. This predictive analysis is supplemented with detailed protocols for the experimental acquisition of this data, thereby providing a comprehensive resource for researchers synthesizing or working with this compound.
Predicted Spectroscopic Data
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are based on established substituent effects, and data from analogous compounds.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to exhibit distinct signals for the aromatic and aliphatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~ 7.35 | d | 1H | J = 8.5 |
| H-7 | ~ 7.15 | dd | 1H | J = 8.5, 2.0 |
| H-8 | ~ 7.05 | d | 1H | J = 2.0 |
| N-H | ~ 8.0 (broad) | s | 1H | - |
| H-3 | ~ 2.80 | t | 2H | J = 7.0 |
| H-4 | ~ 2.60 | t | 2H | J = 7.0 |
| H-5 | ~ 3.00 | s | 2H | - |
Rationale for Predictions:
-
Aromatic Protons (H-6, H-7, H-8): The bromine atom at the 9-position will exert an electron-withdrawing inductive effect and a deactivating resonance effect on the aromatic ring. This will generally shift the aromatic protons downfield compared to the unsubstituted analog. The ortho proton (H-8) is expected to be the most deshielded, appearing as a doublet. The meta proton (H-6) will also be a doublet due to coupling with H-7. The H-7 proton will appear as a doublet of doublets, coupling to both H-6 and H-8.
-
Amide Proton (N-H): The N-H proton of the lactam is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent.
-
Aliphatic Protons (H-3, H-4, H-5): The methylene protons of the azepine ring will appear in the aliphatic region. The protons at C-3 and C-4 are expected to be triplets due to coupling with their adjacent methylene groups. The protons at C-5, adjacent to the nitrogen, will likely appear as a singlet.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-2) | ~ 175 |
| C-9 | ~ 118 |
| C-5a | ~ 138 |
| C-9a | ~ 135 |
| C-6 | ~ 132 |
| C-8 | ~ 130 |
| C-7 | ~ 128 |
| C-5 | ~ 45 |
| C-3 | ~ 35 |
| C-4 | ~ 30 |
Rationale for Predictions:
-
Carbonyl Carbon (C-2): The lactam carbonyl carbon is expected to resonate at a characteristic downfield shift of around 175 ppm.
-
Aromatic Carbons: The carbon bearing the bromine atom (C-9) will have its chemical shift influenced by the halogen's electronegativity and is predicted to be around 118 ppm. The other aromatic carbons will appear in the typical range of 125-140 ppm, with their precise shifts influenced by the bromine and the fused azepine ring.
-
Aliphatic Carbons: The aliphatic carbons of the azepine ring will appear in the upfield region of the spectrum.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H, C=O, and C-Br bonds, as well as aromatic and aliphatic C-H stretches.
Table 3: Predicted Major IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (lactam) | 3200 - 3100 | Medium, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| C=O Stretch (lactam) | 1680 - 1660 | Strong |
| Aromatic C=C Stretch | 1600, 1475 | Medium |
| C-N Stretch | 1250 - 1180 | Medium |
| C-Br Stretch | 650 - 550 | Medium to Strong |
Rationale for Predictions:
-
N-H and C=O Stretching: The lactam functional group will give rise to a characteristic broad N-H stretching band and a strong C=O stretching absorption. The position of the C=O band is influenced by the seven-membered ring.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear in their expected regions.
-
C-Br Stretching: The presence of the bromine atom will be indicated by a C-Br stretching vibration in the fingerprint region.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.
Table 4: Predicted Key Mass Fragments for this compound
| m/z (Predicted) | Ion Structure/Formula | Interpretation |
| 253/255 | [C₁₀H₁₀BrNO]⁺ | Molecular ion peak (M⁺) with characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) |
| 225/227 | [C₉H₈BrO]⁺ | Loss of CO |
| 197/199 | [C₈H₆Br]⁺ | Loss of CO and C₂H₄ |
| 172 | [C₁₀H₁₀NO]⁺ | Loss of Br radical |
| 144 | [C₉H₈O]⁺ | Loss of Br and HCN |
Rationale for Predictions:
-
Molecular Ion: The most telling feature will be the molecular ion peak with two signals of nearly equal intensity separated by 2 m/z units, which is the characteristic isotopic signature of a monobrominated compound.
-
Fragmentation Pathways: Common fragmentation pathways for lactams include the loss of carbon monoxide (CO). The bromo-aromatic moiety is also expected to undergo characteristic fragmentations, including the loss of the bromine radical.
Experimental Protocols
To validate the predicted data, the following experimental protocols are recommended for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16; DMSO-d₆: δH 2.50, δC 39.52).
Infrared (IR) Spectroscopy Acquisition
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Parameters:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.
Mass Spectrometry Acquisition
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
EI Parameters:
-
Ionization energy: 70 eV.
-
Source temperature: 200-250 °C.
-
-
Mass Analyzer: Quadrupole or time-of-flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Processing: Calibrate the mass axis using a known standard.
Visualization of Methodologies
To further clarify the experimental and analytical workflow, the following diagrams are provided.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
physical and chemical properties of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Given the limited availability of experimental data for this specific compound, this guide integrates confirmed structural information with predicted properties and plausible synthetic and reactivity profiles based on analogous chemical entities. This approach is designed to offer valuable insights for researchers and professionals in drug development and related scientific fields.
Introduction and Chemical Identity
This compound is a halogenated derivative of the benzo[b]azepine scaffold, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence and position of the bromine atom on the aromatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1269293-40-4 |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| IUPAC Name | This compound |
Predicted Physical and Chemical Properties
Due to the absence of experimentally determined data in publicly accessible literature, the following physical and chemical properties have been predicted using established computational models. These values should be considered estimates and used as a guide for experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | 180-190 °C | Based on structurally similar compounds. |
| Boiling Point | > 400 °C (decomposes) | High boiling point expected due to molecular weight and polarity. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Typical solubility profile for a compound of this nature. |
| pKa (most acidic) | ~16-17 (amide N-H) | Estimated based on the pKa of similar lactams. |
| LogP | ~2.5 - 3.0 | Indicates moderate lipophilicity. |
Proposed Synthesis Pathway
While a specific synthetic route for this compound has not been published, a plausible pathway can be extrapolated from the known synthesis of its isomer, 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, which is an intermediate in the synthesis of Benazepril.[1] The proposed synthesis would likely involve the bromination of the parent compound, 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Proposed)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution. The reaction may require an initiator, such as AIBN or light, if a radical mechanism is favored, or a Lewis acid catalyst for electrophilic aromatic substitution.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired this compound.
Predicted Spectral Data
The following spectral data are predicted and should be used for reference in the characterization of synthesized this compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic and aliphatic protons. The protons on the dihydroazepinone ring are expected to show complex splitting patterns due to their diastereotopic nature.
Table 3: Predicted ¹H NMR Chemical Shifts (in δ ppm)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic H (at C7) | 7.2 - 7.4 | d | |
| Aromatic H (at C8) | 7.0 - 7.2 | dd | |
| Aromatic H (at C6) | 7.5 - 7.7 | d | |
| Aliphatic H (at C3) | 2.4 - 2.6 | m | Diastereotopic protons |
| Aliphatic H (at C4) | 2.8 - 3.0 | m | |
| Aliphatic H (at C5) | 2.2 - 2.4 | m | |
| Amide N-H | 8.0 - 8.5 | br s | Broad singlet, exchangeable with D₂O |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine being significantly shielded), and the aliphatic carbons of the dihydroazepinone ring.
Table 4: Predicted ¹³C NMR Chemical Shifts (in δ ppm)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (at C2) | 170 - 175 |
| Aromatic C-Br (at C9) | 115 - 120 |
| Aromatic C (quaternary) | 135 - 145 |
| Aromatic C-H | 120 - 135 |
| Aliphatic C (at C3, C4, C5) | 25 - 45 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O functional groups.
Table 5: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3200 - 3300 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (lactam) | 1650 - 1680 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.
-
Expected [M]⁺: m/z 239
-
Expected [M+2]⁺: m/z 241
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the functional groups present: the lactam, the aromatic ring, and the carbon-bromine bond.
-
Lactam Reactivity: The lactam can undergo hydrolysis under acidic or basic conditions to open the seven-membered ring. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or other modifications.
-
Aromatic Ring Reactivity: The bromine atom deactivates the aromatic ring towards further electrophilic substitution but directs incoming electrophiles to the ortho and para positions.
-
C-Br Bond Reactivity: The carbon-bromine bond is a key site for further functionalization through various cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. This makes it a valuable intermediate for creating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.
The benzo[b]azepine core is found in several biologically active compounds, and the introduction of a bromine atom at the 9-position could modulate activity, selectivity, and metabolic stability. Potential areas of investigation for this compound and its derivatives include CNS disorders, cardiovascular diseases, and oncology.
Safety and Handling
No specific safety data sheet (MSDS) is available for this compound. Therefore, it should be handled with the care appropriate for a novel chemical substance. General precautions for handling bromo-substituted aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.
Conclusion
This compound is a promising, yet understudied, chemical entity. This guide provides a foundational understanding of its predicted properties, a plausible synthetic approach, and expected spectral characteristics. The true potential of this molecule will be unlocked through experimental validation of these predictions and further exploration of its reactivity and biological activity. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers embarking on the study of this and related compounds.
References
-
[1] 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS No: 86499-96-9) is a key pharmaceutical intermediate used in the synthesis of APIs Benazepril. (apicule)
Sources
The Synthesis of Benazepril: A Technical Guide to the Strategic Use of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, with a specific focus on the pivotal role of the precursor, 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The document elucidates the strategic importance of this intermediate and details the primary synthetic pathways, including the classical "azide route" and the more contemporary "dynamic kinetic resolution" approach. By dissecting each synthetic step, this guide offers a comprehensive understanding of the underlying chemical principles, reaction mechanisms, and process optimization strategies. Detailed experimental protocols, quantitative data, and spectroscopic analysis of key intermediates are provided to equip researchers and drug development professionals with the practical knowledge required for the efficient and scalable synthesis of Benazepril.
Introduction: The Significance of Benazepril and its Synthesis
Benazepril is a widely prescribed medication for the treatment of hypertension and congestive heart failure.[1][2] As a prodrug, it is metabolized in the body to its active form, benazeprilat, which effectively inhibits the angiotensin-converting enzyme, a key component in the renin-angiotensin-aldosterone system that regulates blood pressure.[3] The synthesis of Benazepril presents several stereochemical challenges, as the desired therapeutic agent is a specific diastereomer. Consequently, the development of efficient and stereoselective synthetic routes has been a significant focus of research and development in the pharmaceutical industry.
At the heart of many successful Benazepril syntheses lies the strategic use of a key intermediate: this compound. The introduction of the bromine atom at the 9-position provides a crucial handle for subsequent chemical transformations, enabling the construction of the final drug molecule with the correct stereochemistry. This guide will delve into the synthesis of this vital precursor and its subsequent conversion into Benazepril through two distinct and important synthetic strategies.
Synthesis of the Precursor: this compound
The journey to Benazepril begins with the synthesis of its core heterocyclic structure, the benzo[b]azepin-2-one ring system, followed by the introduction of the critical bromine atom. The most common starting material for this precursor is α-tetralone.[4][5]
From α-Tetralone to the Lactam Core: The Beckmann Rearrangement
The initial phase of the synthesis involves the expansion of the six-membered ring of α-tetralone to the seven-membered lactam ring of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This is achieved through the venerable Beckmann rearrangement.
The mechanism of the Beckmann rearrangement is a well-established acid-catalyzed process. The oxime, formed from the reaction of α-tetralone with hydroxylamine, is protonated, converting the hydroxyl group into a good leaving group (water). This departure is accompanied by a concerted migration of the group anti-periplanar to the leaving group, in this case, the alkyl portion of the ring, leading to the formation of a nitrilium ion. Subsequent attack by water and tautomerization yields the final lactam product.
Experimental Protocol: Synthesis of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
-
Oxime Formation: To a solution of α-tetralone in a suitable solvent such as ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Beckmann Rearrangement: The isolated oxime is then treated with a strong acid, typically polyphosphoric acid (PPA) or concentrated sulfuric acid, at an elevated temperature.[5] The reaction mixture is carefully quenched with ice water, and the precipitated product is collected by filtration, washed, and dried.
Bromination: Introduction of the Key Functional Handle
With the lactam core in hand, the next crucial step is the regioselective introduction of a bromine atom at the 9-position of the aromatic ring. This is typically achieved through electrophilic aromatic substitution using a suitable brominating agent.
Experimental Protocol: Synthesis of this compound
-
To a solution of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in a suitable solvent (e.g., chloroform or acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst.
-
The reaction is typically carried out at or below room temperature to control selectivity and minimize side reactions.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine, followed by extraction and purification by recrystallization or column chromatography.
Synthetic Route I: The Classical "Azide Route"
This traditional pathway to Benazepril utilizes the bromo-lactam precursor to introduce an amino group via an azide intermediate. This route, while effective, involves the use of potentially hazardous reagents like sodium azide.
Nucleophilic Substitution with Azide
The bromine atom on the aromatic ring is displaced by an azide ion in a nucleophilic aromatic substitution reaction.
Experimental Protocol:
-
A solution of this compound in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is treated with sodium azide.[1]
-
The reaction mixture is heated to facilitate the substitution.
-
After completion, the reaction is quenched with water, and the product is extracted and purified.
N-Alkylation of the Lactam
The nitrogen atom of the lactam is alkylated with an ethyl bromoacetate group, which will eventually form part of the final Benazepril structure.
Experimental Protocol:
-
The azido-lactam is dissolved in a suitable solvent such as DMF or acetone.
-
A base, such as potassium carbonate or sodium hydride, is added to deprotonate the lactam nitrogen.
-
Ethyl bromoacetate is then added, and the reaction is stirred at room temperature or with gentle heating until completion.
Reduction of the Azide to an Amine
The azide group is reduced to a primary amine, which is a key step in forming the final side chain of Benazepril.
Experimental Protocol:
-
The N-alkylated azide is dissolved in a suitable solvent like ethanol or ethyl acetate.
-
A reducing agent is added. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and effective method.[1]
-
The reaction is carried out under a hydrogen atmosphere until the azide is fully converted to the amine.
Reductive Amination to form Benazepril
The final step involves the coupling of the amino-lactam intermediate with ethyl 2-oxo-4-phenylbutyrate via reductive amination to form Benazepril.
Experimental Protocol:
-
The amino-lactam and ethyl 2-oxo-4-phenylbutyrate are dissolved in a suitable solvent, often a protic solvent like methanol or ethanol.
-
A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added to reduce the initially formed imine intermediate to the final secondary amine.
-
The reaction is typically carried out at a controlled pH. Upon completion, the product is isolated and purified.
Synthetic Route II: Dynamic Kinetic Resolution (DKR)
A more modern and efficient approach to Benazepril synthesis involves a dynamic kinetic resolution (DKR) process. This method is particularly advantageous as it can theoretically convert 100% of a racemic starting material into the desired enantiomerically pure product.[6]
The Principle of Dynamic Kinetic Resolution
DKR combines a kinetic resolution with an in-situ racemization of the starting material. In the context of Benazepril synthesis, a racemic mixture of the N-alkylated bromo-lactam is reacted with a chiral amine ((S)-homophenylalanine). This reaction forms a mixture of diastereomers. Under the reaction conditions, the undesired diastereomer can epimerize back to the starting material, which can then be converted to the desired diastereomer. This continuous interconversion and selective reaction of one enantiomer allows for the theoretical conversion of the entire racemic starting material into the desired product.[6]
Key Steps in the DKR Synthesis
-
N-Alkylation of the Racemic Bromo-lactam: The racemic this compound is first N-alkylated, typically with a tert-butyl bromoacetate to introduce a protecting group.
-
Coupling and Dynamic Kinetic Resolution: The resulting racemic N-alkylated bromo-lactam is then reacted with (S)-homophenylalanine in the presence of a base. This reaction proceeds with dynamic kinetic resolution, where the desired (S,S)-diastereomer precipitates from the reaction mixture, driving the equilibrium towards its formation.[6]
-
Esterification and Deprotection: The isolated (S,S)-diastereomer is then esterified, and the tert-butyl protecting group is removed to yield Benazepril.
Experimental Protocol: Dynamic Kinetic Resolution
-
To a solution of racemic tert-butyl 2-(9-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate in a suitable solvent (e.g., isopropanol), add (S)-homophenylalanine and a base (e.g., triethylamine).[6]
-
Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) to facilitate both the coupling reaction and the in-situ epimerization.[6]
-
The desired (S,S)-diastereomer will precipitate out of the solution. Collect the solid by filtration.
-
The isolated intermediate is then esterified with ethanol under acidic conditions, followed by removal of the tert-butyl group with an acid (e.g., trifluoroacetic acid) to yield Benazepril.
Comparison of Synthetic Routes
| Feature | Azide Route | Dynamic Kinetic Resolution (DKR) Route |
| Stereoselectivity | Relies on chiral resolution or the use of chiral starting materials in later stages. | Inherently stereoselective, with the potential for high diastereomeric excess. |
| Yield | Can be lower due to multiple steps and potential for side reactions. | Potentially higher overall yield due to the conversion of the entire racemic mixture.[6] |
| Safety | Involves the use of sodium azide, which is highly toxic and potentially explosive. | Avoids the use of azides, making it a safer alternative. |
| Atom Economy | Can be less efficient due to the introduction and subsequent removal of the azide group. | Generally has a better atom economy. |
| Scalability | The use of azides can pose challenges for large-scale industrial production. | More amenable to large-scale synthesis due to its efficiency and improved safety profile. |
Purification and Characterization
The final step in the synthesis of Benazepril is its purification and conversion to the hydrochloride salt, which is the form used in pharmaceutical formulations.
Purification of Benazepril Hydrochloride
Crude Benazepril is typically purified by recrystallization from a suitable solvent system to remove any remaining impurities and undesired diastereomers. The purified Benazepril free base is then dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt, which is then isolated by filtration and dried.
Purification Protocol:
-
Dissolve the crude Benazepril in a suitable solvent (e.g., ethyl acetate).
-
Treat with a solution of HCl in a non-polar solvent or bubble HCl gas through the solution.
-
The Benazepril hydrochloride will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.[6]
Spectroscopic Data of Key Intermediates
Accurate characterization of intermediates is crucial for process control and quality assurance. While a comprehensive database of spectroscopic data for all intermediates is beyond the scope of this guide, representative data for key compounds would be determined using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., C=O of the lactam and ester, N-H, C-Br, N₃).
-
Mass Spectrometry (MS): Determines the molecular weight of the compounds and can provide information about their fragmentation patterns.
Conclusion
The synthesis of Benazepril is a testament to the ingenuity of modern synthetic organic chemistry. The strategic use of this compound as a key precursor has enabled the development of multiple synthetic pathways. While the classical azide route has historically been employed, the advent of dynamic kinetic resolution offers a more efficient, safer, and scalable alternative for the production of this important therapeutic agent. This guide has provided a detailed technical overview of these synthetic strategies, equipping researchers and professionals with the foundational knowledge to approach the synthesis of Benazepril with a comprehensive understanding of the underlying principles and practical considerations. The continued exploration of novel synthetic methodologies will undoubtedly lead to further improvements in the production of this life-saving medication.
References
- CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google P
-
Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - NIH. (URL: [Link])
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Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - ResearchGate. (URL: [Link])
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Benazepril - StatPearls - NCBI Bookshelf. (URL: [Link])
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BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW | New Drug Approvals. (URL: [Link])
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New process for preparing benazepril precursor - ResearchGate. (URL: [Link])
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1,2,3,4-Tetrahydro-benzo(b)azepin-5-one - PubChem. (URL: [Link])
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
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- 3. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
A Technical Guide to the Organic Solvent Solubility of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of pharmaceutical research and drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent is a critical determinant of its behavior in nearly every stage of development, from chemical synthesis and purification to formulation and, ultimately, bioavailability.[1][2] Poorly soluble compounds often face significant hurdles, leading to inadequate absorption, variable therapeutic outcomes, and complex formulation strategies.[2]
This guide provides an in-depth technical examination of the solubility of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one , a heterocyclic compound belonging to the benzazepine class. Benzazepine derivatives are of significant interest in medicinal chemistry for their potential pharmacological activities.[3] Understanding the solubility profile of this specific molecule in a range of organic solvents is essential for researchers working on its synthesis, purification, and early-stage formulation. This document is designed for scientists and drug development professionals, offering a blend of theoretical principles, actionable experimental protocols, and predictive insights to guide laboratory work.
Theoretical Framework: Deconstructing Solubility
The solubility of a crystalline solid in a liquid solvent is a complex interplay of intermolecular forces and thermodynamics. It represents a dynamic equilibrium where the rate of dissolution of the solid equals the rate of crystallization from the solution.[4][5] To predict and understand the solubility of this compound, we must first analyze its molecular structure and the governing chemical principles.
Molecular Structure and Polarity
The structure of this compound features several key functional groups that dictate its interactions with solvents:
-
Amide Group (-C(=O)NH-): This is the most significant polar feature of the molecule. The nitrogen atom acts as a hydrogen bond donor (N-H), and the carbonyl oxygen is a strong hydrogen bond acceptor (C=O). This group creates a strong dipole moment.
-
Aromatic Ring: The benzene ring is largely non-polar and participates in π-π stacking and van der Waals interactions.
-
Bromo Substituent (-Br): The bromine atom is electronegative, creating a polar C-Br bond and contributing to dipole-dipole interactions. It also increases the molecule's overall mass and polarizability, enhancing London dispersion forces.
-
Aliphatic Ring: The saturated portion of the azepine ring is non-polar.
This combination of a highly polar amide group and a larger, moderately non-polar backbone classifies the molecule as moderately polar . This structural duality is the primary driver of its solubility behavior, adhering to the fundamental principle of "like dissolves like ."[6][7] A polar solvent will effectively solvate the polar regions of the molecule, while a non-polar solvent will interact more favorably with the non-polar regions.
Intermolecular Forces and the Energetics of Dissolution
Dissolution is a two-step energetic process:
-
Overcoming Crystal Lattice Energy (Endothermic): Energy is required to break the strong intermolecular forces holding the molecules together in the crystal lattice. For this compound, these forces are primarily hydrogen bonds between the amide groups of adjacent molecules and dipole-dipole interactions.[8][9]
-
Solvation (Exothermic): Energy is released when new interactions form between the solute molecules and the solvent molecules.[8][9]
The net enthalpy of the solution and the change in entropy (disorder) determine the overall free energy change and thus the solubility. A solvent will be effective if the energy released during solvation is comparable to or greater than the energy required to break the crystal lattice.
Key Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature.[10][11] The additional thermal energy helps overcome the crystal lattice forces, favoring the endothermic dissolution process.[7][9] This relationship is crucial for purification via crystallization.
-
Solvent Polarity and Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) or those with strong dipoles (e.g., DMSO) are expected to be effective at solvating the polar amide group.
-
Polymorphism: A single compound can exist in different crystal forms, or polymorphs, each having a unique crystal lattice arrangement and, consequently, different lattice energies and solubilities.[4][12] The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form being used in any solubility study.
Experimental Determination of Thermodynamic Solubility
While theoretical principles provide a strong predictive foundation, empirical measurement is essential for obtaining accurate solubility data. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility, representing the true equilibrium state of the system.
Protocol 2.1: Equilibrium Shake-Flask Method
This protocol ensures that the solution reaches saturation under controlled conditions, providing a highly reliable data point.
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (e.g., HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. "Excess" means enough solid will remain undissolved at the end of the experiment, which is a visual confirmation of saturation.
-
Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[12][13] The time required may need to be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle by gravity for several hours in the same temperature-controlled environment. Alternatively, centrifuge the sample to expedite separation.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical not to disturb the solid material at the bottom.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any microscopic solid particles that could falsely elevate the measured concentration. Self-Validation Check: Adsorption of the compound to the filter should be assessed and minimized by pre-saturating the filter with a small amount of the solution.
-
Analysis: Dilute the filtered sample accurately with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Quantify the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor. Repeat the experiment at least in triplicate to ensure reproducibility.[14][15]
Protocol 2.2: Dynamic Solvent Addition Method
For higher throughput screening, dynamic methods can provide rapid solubility estimates. The Solvent Addition (SA) method determines the clear point of a suspension at a constant temperature.[16][17][18]
Objective: To rapidly estimate the solubility by identifying the point of complete dissolution upon solvent titration.
Step-by-Step Procedure:
-
Initialization: Place a precisely weighed amount of the solid compound into a temperature-controlled vessel equipped with a turbidity sensor and a stirrer.
-
Suspension Creation: Add a small, known volume of the solvent to create a turbid suspension.
-
Titration: At a constant temperature, add the same solvent at a slow, constant, and known rate (e.g., 0.5 mL/min) while continuously stirring.[18]
-
Clear Point Detection: Monitor the turbidity of the suspension. The "clear point" is the exact moment the turbidity drops to zero, indicating that all the solid has dissolved.[16][17]
-
Calculation: The solubility is calculated from the initial mass of the compound and the total volume of solvent added to reach the clear point.
Causality Insight: The addition rate is a critical parameter. If the rate is too fast, the system may not have enough time to reach equilibrium, potentially overestimating the amount of solvent needed and thus underestimating the solubility.[16][17] This method is valuable for screening but should be validated against the shake-flask method for definitive thermodynamic data.[18]
Predicted Solubility Profile in Common Organic Solvents
While specific experimental data for this compound is not publicly available, a reliable qualitative solubility profile can be predicted based on its structure and the principles of "like dissolves like." This predictive analysis is a crucial first step in solvent screening for synthesis, purification, and analytical method development.
The following table summarizes the predicted solubility across a spectrum of common laboratory solvents, categorized by their polarity and hydrogen bonding capability.
| Solvent Category | Example Solvents | Key Solvent Properties | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High Polarity, H-Bond Donor & Acceptor | High | These solvents can effectively form hydrogen bonds with both the N-H and C=O groups of the amide, efficiently solvating the most polar part of the molecule and overcoming the crystal lattice energy. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High Polarity, H-Bond Acceptor | High to Moderate | DMSO and DMF are excellent solvents for polar compounds due to their large dipole moments. Acetonitrile is less effective but should still provide moderate solubility. They can accept hydrogen bonds from the N-H group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium Polarity, Weak H-Bond Acceptor | Moderate to Low | These solvents interact primarily through dipole-dipole forces. They may not be strong enough to fully disrupt the strong hydrogen bonding in the crystal lattice, leading to moderate or limited solubility. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Medium Polarity, H-Bond Acceptor | Low | THF may provide some solubility due to its ability to accept hydrogen bonds. Diethyl ether is significantly less polar and is expected to be a poor solvent. |
| Aromatic | Toluene | Non-Polar | Very Low | The non-polar nature of toluene is a poor match for the polar amide group. Solute-solvent interactions would be weak and insufficient to overcome solute-solute hydrogen bonding. |
| Aliphatic | Hexane, Heptane | Non-Polar | Insoluble | These solvents lack any significant polarity or hydrogen bonding capability and will not effectively solvate the compound. |
References
- Granberg, R. A., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition.
- University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition.
- Unknown Author.
- Unknown Author. Procedure For Determining Solubility of Organic Compounds. Scribd.
- Reus, M. A., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition.
- Nichols, L. Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
- Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal.
- Pawar, P., & Kumar, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Tal-Figiel, B., & Figiel, W. (2008). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. Acta Poloniae Pharmaceutica.
- Kumar, V., et al. (2024). Comprehensive Review on Strategies for Enhancing Drug Solubility. Preprints.org.
- Various Authors. (2017). How can you determine the solubility of organic compounds? Quora.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Tal-Figiel, B., & Figiel, W. (2008). Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. PubMed.
- Landrie, C. L., & McQuade, L. A. (2023). Solubility of Organic Compounds. LibreTexts.
- Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
- Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Technobis.
- Sharma, D., et al. (2018). A REVIEW: DRUG SOLUBILITY.
- Mukeri, I. H. (2015). BCS Guideline for solubility and Dissolution. Slideshare.
- World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. WHO Technical Report Series.
- Kumar, A., & Sahoo, S. K. (2017). Methods of solubility enhancements. Slideshare.
- Yang, Z., et al. (2023). A streamlined molecular-dynamics workflow for computing solubilities of molecular and ionic crystals. The Journal of Chemical Physics.
- International Council for Harmonisation. (2019).
- Various Authors. (2013). Any official guideline to conduct solubility studies?
- AAT Bioquest. (2022). What factors affect solubility?
- Various Authors. (2021). How do crystal characteristics affect solubility? Quora.
- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
- BYJU'S. Factors Affecting Solubility. BYJU'S.
- Wikipedia. Solubility equilibrium. Wikipedia.
- PubChem. 9-Bromo-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one. PubChem.
- CK-12 Foundation. (2012). 17.4 Factors Affecting Solubility. CK-12.
- Threlfall, T., & Residential, P. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review.
- Loftin, M. C., & Tuma, P. (2023). Biochemistry, Dissolution and Solubility.
- LibreTexts. (2016). 13.4: Solution Formation and Equilibrium. Chemistry LibreTexts.
- ChemicalBook. (2023). This compound. ChemicalBook.
- Sigma-Aldrich. 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H). Sigma-Aldrich.
- Wikipedia. Benzodiazepine. Wikipedia.
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- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
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An In-Depth Technical Guide to the Derivatization of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the potential derivatives of the versatile scaffold, 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The strategic placement of the bromine atom at the 9-position of the benzazepinone core offers a reactive handle for a multitude of synthetic transformations, enabling the generation of diverse libraries of novel compounds with significant potential in medicinal chemistry and drug discovery. Benzazepine and its derivatives are known to possess a wide range of biological activities, including acting as anticonvulsants, central nervous system depressants, and anticancer agents[1][2][3]. This document will delve into the key derivatization strategies, focusing on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven insights into experimental design and execution.
The Core Scaffold: this compound
The foundational molecule, this compound, serves as a critical starting material for the synthesis of a wide array of substituted analogs. Its seven-membered heterocyclic ring fused to a benzene ring forms a privileged structure in medicinal chemistry. The bromine atom on the aromatic ring is the key to its synthetic utility, allowing for the introduction of various functionalities through well-established and robust chemical reactions.
Key Derivatization Strategies: A Focus on Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the aryl bromide at the 9-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope, functional group tolerance, and generally mild reaction conditions[4][5]. Two of the most powerful and widely utilized of these transformations for the derivatization of our core scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester[6]. This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many biologically active molecules.
Causality Behind Experimental Choices:
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium catalyst, often in the form of Pd(OAc)₂ or a pre-catalyst like Pd(PPh₃)₄, facilitates the catalytic cycle. The phosphine ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups, are often employed to enhance the rate of the oxidative addition and reductive elimination steps. The base is required to activate the organoboron species, facilitating the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The solvent system, often a mixture of an organic solvent like dioxane or toluene and water, is chosen to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 9-Aryl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
This protocol is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Tricyclohexylphosphine (PCy₃) or a suitable biarylphosphine ligand (e.g., SPhos) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 9-aryl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 92 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | K₃PO₄ | DME/H₂O | 78 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Mandatory Visualization:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one | C10H11NO | CID 294788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (CAS Number: 86499-96-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, a key chemical intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril Hydrochloride. The document delves into the chemical and physical properties, detailed synthesis protocols, and the critical role of this compound in pharmaceutical manufacturing. Furthermore, it explores the mechanistic aspects of its reactivity, provides essential spectroscopic data for characterization, and outlines safety and handling procedures. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, process development, and pharmaceutical research.
Introduction: A Pivotal Intermediate in Antihypertensive Drug Synthesis
3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, identified by the CAS number 86499-96-9, is a heterocyclic organic compound with a bicyclic structure, featuring a benzene ring fused to a seven-membered azepine ring.[1] The strategic placement of a bromine atom at the 3-position and a carbonyl group at the 2-position makes it a highly valuable and reactive intermediate in organic synthesis.[1]
Its primary and most significant application is in the pharmaceutical industry as a crucial precursor for the synthesis of Benazepril Hydrochloride.[2][3] Benazepril is a potent ACE inhibitor prescribed for the management of hypertension and congestive heart failure.[4] The specific stereochemistry of the final drug product is paramount to its therapeutic efficacy, and the reactivity of 3-bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one plays a central role in achieving the desired stereoisomer of Benazepril.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is essential for its handling, characterization, and utilization in synthetic processes.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 86499-96-9 | [1][5] |
| Molecular Formula | C₁₀H₁₀BrNO | [6] |
| Molecular Weight | 240.10 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 162-165 °C | |
| Boiling Point | 383.2 °C at 760 mmHg | [8] |
| Density | 1.5 ± 0.1 g/cm³ | [8] |
| Solubility | Slightly soluble in ethanol, benzene, and acetone; insoluble in water. | |
| pKa (Predicted) | 13.59 ± 0.40 | [9] |
Spectroscopic Data for Characterization
The following spectroscopic data are crucial for the structural elucidation and purity assessment of 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.
-
¹H NMR (CDCl₃):
-
δ 8.85 (br s, 1H)
-
δ 7.26-7.19 (m, 2H)
-
δ 7.14 (dd, J=7.7, 1.4 Hz, 1H)
-
δ 7.05 (d, J=7.7 Hz, 1H)
-
δ 3.86 (dd, J=11.3, 8.0 Hz, 1H)
-
δ 2.96 (m, 1H)
-
δ 2.70 (m, 1H)
-
δ 2.49 (m, 1H)
-
δ 2.27 (m, 1H)
-
-
¹³C NMR (CDCl₃):
-
δ 171.4
-
δ 136.3
-
δ 133.3
-
δ 129.6
-
δ 128.0
-
δ 126.3
-
δ 122.4
-
δ 59.1
-
δ 34.9
-
δ 28.3
-
-
3200-3400 cm⁻¹: N-H stretching of the lactam.
-
1650-1680 cm⁻¹: C=O stretching of the lactam.
-
1450-1600 cm⁻¹: C=C stretching of the aromatic ring.
-
550-750 cm⁻¹: C-Br stretching.
-
LC-MS (ESI+): m/z 203.4 (M+H), 405.6 (2M+H)[8]. The presence of bromine would lead to a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.
Synthesis and Manufacturing
The synthesis of 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Synthetic Pathway Overview
A common synthetic route involves the bromination of the corresponding lactam precursor, 2,3,4,5-tetrahydro-1H-[8]-benzazepin-2-one.
Caption: Synthesis of the target compound from its lactam precursor.
Detailed Experimental Protocol[5]
This protocol is a representative example of the synthesis of 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.
Materials:
-
2,3,4,5-tetrahydro-1H-[8]-benzazepin-2-one
-
Chloroform (anhydrous)
-
Phosphorus pentachloride (PCl₅)
-
Iodine (I₂)
-
Bromine (Br₂)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ether
-
Hexane
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,3,4,5-tetrahydro-1H-[8]-benzazepin-2-one (2.5 g) in chloroform (30 ml). Cool the solution to 0-5°C using an ice bath.
-
Activation: Add phosphorus pentachloride (3.2 g) in portions while maintaining the temperature between 0-5°C. After the addition is complete, add a catalytic amount of iodine (30 mg).
-
Bromination: Add bromine (2.5 g) dropwise over 5 minutes.
-
Reflux: After the addition of bromine, reflux the reaction mixture for 4 hours.
-
Workup: Evaporate the chloroform under reduced pressure. Partition the residue between ice-water (30 ml) and dichloromethane (75 ml).
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a mixture of ether and hexane (7:3) as the eluent.
-
Isolation: Concentrate the fractions containing the desired product to yield 3-bromo-2,3,4,5-tetrahydro-1H-[8]-benzazepin-2-one as a solid.
Role in Benazepril Synthesis and Mechanistic Insights
The primary utility of 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one lies in its role as a key building block for Benazepril. The bromine atom at the alpha-position to the lactam carbonyl group is susceptible to nucleophilic substitution.
The Key Nucleophilic Substitution Reaction
In the synthesis of Benazepril, 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one undergoes a nucleophilic substitution reaction with the amino group of a homophenylalanine derivative. This reaction forms a new carbon-nitrogen bond, which is a critical step in constructing the backbone of the Benazepril molecule.
Caption: Conversion of the bromo-intermediate to Benazepril.
Stereochemical Considerations
Benazepril is a chiral drug, and its therapeutic activity is primarily associated with a specific stereoisomer. The nucleophilic substitution reaction on the chiral center at the 3-position of the benzazepinone ring is a critical step in establishing the final stereochemistry of Benazepril. The reaction conditions are often optimized to favor the formation of the desired diastereomer. In some synthetic routes, a dynamic kinetic resolution process is employed to enhance the yield of the target stereoisomer.
Safety and Handling
Proper handling of 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is crucial to ensure the safety of laboratory personnel.
GHS Hazard Information
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use chemical safety goggles.
-
Skin Protection: Wear impervious gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Storage and Disposal
-
Storage: Keep in a cool, dry, well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (CAS 86499-96-9) is a fundamentally important intermediate in the synthesis of the widely used antihypertensive drug, Benazepril Hydrochloride. Its well-defined chemical properties and reactivity, particularly at the alpha-bromo position of the lactam, are leveraged in stereoselective synthetic strategies to produce the therapeutically active isomer of the final drug product. This guide has provided a detailed technical overview of its properties, synthesis, and applications, intended to support the work of researchers and professionals in the pharmaceutical sciences. A thorough understanding of this key intermediate is essential for the efficient and safe production of Benazepril and related pharmaceutical compounds.
References
-
SynZeal. (n.d.). Benazepril Impurity 6 | CAS No. 86499-96-9. Retrieved January 20, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-2,3,4,5-tetrahydro-1H-[8]-benzazepin-2-one. Retrieved January 20, 2026, from [Link]
-
Slideshare. (n.d.). Benazepril Synthesis by Dr Anthony Crasto. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Retrieved January 20, 2026, from [Link]
-
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Understanding the Properties and Applications of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. (n.d.). Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols for the Analytical Characterization of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Introduction: The Analytical Imperative
9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS No: 86499-96-9) is a pivotal chemical intermediate, most notably in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril Hydrochloride.[1][2] As a key starting material for a globally recognized antihypertensive drug, the purity, identity, and stability of this compound are of paramount importance.[2] In the landscape of pharmaceutical development and manufacturing, rigorous analytical characterization is not merely a procedural step but a foundational pillar of safety, efficacy, and regulatory compliance.
This document provides a multi-faceted guide to the analytical methodologies required for the comprehensive characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering both procedural steps and the underlying scientific rationale. The methods described are synergistic, providing an orthogonal approach to confirm the molecule's structure, quantify its purity, and identify potential impurities.
Physicochemical Properties Overview
A foundational understanding of the molecule's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | [3] |
| Molecular Weight | 240.10 g/mol | [3] |
| CAS Number | 86499-96-9 | [1] |
| Structure | A bicyclic structure containing a brominated benzene ring fused to a seven-membered lactam ring. | [1][2] |
Chromatographic Purity and Quantification
Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates and detecting related substances. Both liquid and gas chromatography offer unique advantages.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds. The molecule's aromatic ring and polar lactam functionality make it ideally suited for this technique. Separation is achieved based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. A Diode Array Detector (DAD) or UV detector provides sensitive detection and allows for peak purity analysis. This approach is standard for analyzing related benzodiazepine structures.[4][5][6]
Workflow Diagram:
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Detailed Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).
-
Rationale: Acetonitrile provides good elution strength for moderately polar compounds. Formic acid helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and column loading. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection | 230 nm | The benzazepinone core is expected to have strong UV absorbance in this region. A full scan (200-400 nm) should be run initially to determine the optimal wavelength. |
| Run Time | 30 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. Validate the method for linearity, accuracy, and precision as per ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] Due to the polarity and relatively high molecular weight of the target molecule, direct injection is often problematic, leading to poor peak shape and thermal degradation. Therefore, derivatization is essential to increase volatility and thermal stability.[8][9] Silylation, which replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group, is a common and effective strategy.[10]
Derivatization Workflow:
Caption: GC-MS Derivatization Workflow using Silylation.
Detailed Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Derivatization Procedure:
-
Dissolve ~1 mg of the sample in 200 µL of dry Acetonitrile in a sealed vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Rationale: BSTFA is a powerful silylating agent. TMCS acts as a catalyst, accelerating the reaction.[10]
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity column suitable for a wide range of derivatized compounds. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min. | A standard temperature program to separate the derivative from by-products and other impurities. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
Spectroscopic Structural Confirmation
Spectroscopic methods provide definitive structural information, confirming the identity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful tool for unambiguous structure elucidation in organic chemistry.[11] ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms.[2][12]
Expected NMR Data Summary:
| Technique | Expected Signals |
| ¹H NMR | - Aromatic protons (3H) in the 7-8 ppm region, showing characteristic splitting patterns. - Amide N-H proton (1H), likely a broad singlet. - Methylene (CH₂) protons adjacent to the nitrogen and carbonyl group (4H), appearing as multiplets in the 2.5-4.5 ppm range. - Methine (CH) proton at the bromine-substituted carbon (1H), likely a multiplet. |
| ¹³C NMR | - Aromatic carbons in the 120-150 ppm range. - Carbonyl carbon (C=O) around 170 ppm. - Aliphatic carbons (CH₂, CH) in the 30-60 ppm range. |
Note: The bromine atom will cause a downfield shift for the adjacent CH proton and carbon compared to the unsubstituted analog.[13]
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and fragmentation patterns of a molecule. For this compound, the most telling feature will be the isotopic signature of the bromine atom. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): In EI-MS (from GC-MS), two peaks of nearly equal intensity will be observed at m/z 240 and 242.
-
Protonated Molecule ([M+H]⁺): In soft ionization techniques like ESI-MS (from LC-MS), two peaks of nearly equal intensity will be observed at m/z 241 and 243.
-
Key Fragments: Loss of Br (M-79/81) and fragmentation of the seven-membered ring are expected.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[14] It is a rapid and non-destructive method for identity confirmation.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |
| N-H Stretch (Amide) | 3200 - 3400 | Medium, potentially broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Lactam) | 1650 - 1680 | Strong, sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium bands |
| C-Br Stretch | 500 - 600 | Medium to strong |
Conclusion
The analytical characterization of this compound requires an orthogonal approach combining chromatographic and spectroscopic techniques. RP-HPLC is the primary tool for purity assessment and quantification. GC-MS, following derivatization, offers a complementary method for identifying volatile impurities and providing structural confirmation. Finally, NMR, MS, and FT-IR spectroscopy work in concert to provide an unambiguous confirmation of the compound's identity. The implementation of these methods within a robust quality control system is essential for ensuring the consistency and safety of this critical pharmaceutical intermediate.
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Molecules. (2023). 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. MDPI. Available at: [Link]
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apicule. (n.d.). 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS No: 86499-96-9). Available at: [Link]
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Molecules. (2022). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][12][15]diazepines, and Their Cytotoxic Activity. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Available at: [Link]
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PubChem. (n.d.). 9-Bromo-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one. National Center for Biotechnology Information. Available at: [Link]
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PubMed. (2008). Evaluation of various derivatization approaches for gas chromatography-mass spectrometry analysis of buprenorphine and norbuprenorphine. National Center for Biotechnology Information. Available at: [Link]
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Molecules. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI. Available at: [Link]
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ResearchGate. (2001). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. Available at: [Link]
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PubMed. (1979). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. National Center for Biotechnology Information. Available at: [Link]
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National Institutes of Health. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Available at: [Link]
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ResearchGate. (n.d.). Evaluation of various derivatization approaches for gas chromatography-mass spectrometry analysis of buprenorphine and norbuprenorphine. Available at: [Link]
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ResearchGate. (2009). Synthesis, infrared spectral studies and theoretical calculations of 4-phenyl-4,5-dihydrobenzo[ f][12][15]oxazepin-3(2 H)-one (thione). Available at: [Link]
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ACS Omega. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][12][15]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][12][15]diazepin-2-ones. American Chemical Society. Available at: [Link]
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PubMed Central. (2013). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. National Center for Biotechnology Information. Available at: [Link]
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PubMed. (1998). Derivatization procedures for the detection of beta(2)-agonists by gas chromatographic/mass spectrometric analysis. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2009). Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. Available at: [Link]
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Shimadzu. (2005). FTIR flame-retardants News. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]
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Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and stability critical for drug quality and efficacy. The developed method is precise, accurate, and specific, demonstrating suitability for both routine quality control and stability studies. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Furthermore, forced degradation studies were conducted to demonstrate the method's ability to separate the parent compound from its degradation products formed under various stress conditions.[5][6][7][8][9]
Introduction
This compound is a heterocyclic compound of significant interest in pharmaceutical development due to its role as a versatile building block in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a reliable and validated analytical method for its quantification and impurity profiling is essential.
High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[10][11][12] This application note presents a comprehensive RP-HPLC method developed and validated for this compound. The method's stability-indicating nature was confirmed through forced degradation studies, ensuring that any potential degradants do not interfere with the quantification of the main peak.
Experimental
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B2-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Column: A C18 stationary phase was selected due to its wide applicability and proven effectiveness in retaining and separating moderately polar to non-polar compounds like the analyte of interest.
-
Mobile Phase: A combination of acetonitrile and water provides good peak shape and resolution for a wide range of compounds. The addition of 0.1% formic acid helps to control the ionization of the analyte and any potential impurities, leading to sharper peaks and improved reproducibility.
-
Gradient Elution: A gradient elution was employed to ensure the efficient elution of both the main compound and any potential impurities with varying polarities, while minimizing the run time.
-
Detection Wavelength: The detection wavelength of 230 nm was selected based on the UV spectrum of this compound, which shows a significant absorbance at this wavelength, ensuring high sensitivity.
Protocols
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in methanol and dilute to the mark with the same solvent to obtain a stock solution of 100 µg/mL.
-
Prepare working standard solutions of appropriate concentrations by diluting the stock solution with the mobile phase.
Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve the sample in methanol and sonicate for 10 minutes.
-
Dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6][7][8][9] A sample solution of 100 µg/mL was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 M HCl and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 M NaOH.
-
Base Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 M NaOH and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 M HCl.
-
Oxidative Degradation: 1 mL of sample solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept in an oven at 105 °C for 48 hours. A solution was then prepared as per the sample preparation protocol.
-
Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 48 hours.
A control sample (unstressed) was prepared and analyzed alongside the stressed samples.
Results and Discussion
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4]
| Validation Parameter | Result |
| Specificity | No interference from blank, placebo, or degradation products |
| Linearity (r²) | > 0.999 (Concentration range: 1-100 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday: < 2.0%Interday: < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Forced Degradation Results
The forced degradation studies indicated that this compound is susceptible to degradation under acidic, basic, and oxidative conditions. The compound showed good stability under thermal and photolytic stress. The developed HPLC method was able to successfully separate the main peak from all the degradation products, demonstrating its stability-indicating nature.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | One major degradation product observed at a different retention time. |
| Base Hydrolysis | ~20% | Two major degradation products observed. |
| Oxidative Degradation | ~10% | One minor degradation product observed. |
| Thermal Degradation | < 2% | No significant degradation observed. |
| Photolytic Degradation | < 2% | No significant degradation observed. |
Workflow Diagrams
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for the forced degradation study.
Conclusion
The developed RP-HPLC method for the analysis of this compound is simple, rapid, accurate, and precise. The method has been validated according to ICH guidelines and is suitable for its intended purpose. The forced degradation studies confirmed the stability-indicating nature of the method, making it a valuable tool for quality control and stability monitoring of this important pharmaceutical intermediate.
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-
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The Synthetic Versatility of 9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Gateway to Novel Chemical Scaffolds
Introduction: A Privileged Scaffold in Modern Synthesis
The benzo[b]azepin-2-one core is a significant structural motif in medicinal chemistry and drug discovery. Its presence in a variety of biologically active compounds underscores its importance as a "privileged scaffold." The introduction of a bromine atom at the 9-position, affording 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, transforms this already valuable core into a highly versatile synthetic intermediate. The carbon-bromine bond serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the strategic elaboration of the aromatic ring. This unlocks access to a vast chemical space for the development of novel therapeutics, molecular probes, and advanced materials.
Notably, the structurally related compound, 3-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one, is a key intermediate in the synthesis of Benazepril, a widely used angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension.[1][2] This highlights the industrial and pharmaceutical relevance of this class of brominated benzolactams. This guide provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, offering researchers a practical toolkit for their synthetic endeavors.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The electron-rich nature of the benzo[b]azepin-2-one ring system, combined with the C(sp²)-Br bond, makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis due to their broad functional group tolerance, high efficiency, and predictable stereochemistry. We will explore protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[3][4] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] The choice of ligand is critical and is often dictated by the steric and electronic properties of the coupling partners. For substrates similar to our target molecule, bulky, electron-rich phosphine ligands like XPhos have shown excellent efficacy.[3]
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich phosphine ligand such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is chosen. The bulky ligand promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the catalytic cycle. It also facilitates the reductive elimination step to release the aminated product.[3][6]
-
Base: A strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) is used. Its role is to deprotonate the amine, forming the corresponding amide, which then participates in the catalytic cycle. The use of a strong base is crucial for the efficient formation of the palladium-amido complex.[3]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst system.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.025 equiv)
-
XPhos (0.05 equiv)
-
Potassium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, and XPhos.
-
Seal the tube with a septum, and purge with argon for 10-15 minutes.
-
Add anhydrous toluene via syringe, followed by aniline.
-
Finally, add the potassium tert-butoxide.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 9-(phenylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Data Presentation: Representative Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | A stable Pd(0) source. |
| Ligand | XPhos | Bulky, electron-rich ligand promoting catalytic activity.[3] |
| Base | KOt-Bu | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene | Anhydrous, aprotic solvent. |
| Temperature | 100-110 °C | Provides sufficient thermal energy for the reaction. |
| Reaction Time | 12-24 h | Typical duration for complete conversion. |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] The reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide, catalyzed by a palladium complex in the presence of a base.[8]
Causality of Experimental Choices:
-
Catalyst System: A common and effective catalyst system is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand. For many standard Suzuki couplings, Pd(PPh₃)₄ is sufficient.
-
Base: An aqueous solution of a carbonate base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is typically used. The base is essential for the transmetalation step, where it activates the boronic acid.[7]
-
Solvent System: A two-phase solvent system, often consisting of an organic solvent like toluene or dioxane and water, is employed. This system effectively dissolves both the organic-soluble reactants and the water-soluble inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2 M Aqueous Sodium Carbonate Solution (2.0 equiv)
-
Toluene or Dioxane
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Add toluene (or dioxane) and the 2 M aqueous sodium carbonate solution.
-
Fit the flask with a reflux condenser and purge the system with argon for 10-15 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the desired 9-phenyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Data Presentation: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | A widely used, effective Pd(0) catalyst for Suzuki couplings. |
| Boron Reagent | Phenylboronic acid | Readily available and stable organoboron coupling partner. |
| Base | 2 M aq. Na₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Water | Two-phase system to dissolve all components. |
| Temperature | 80-100 °C | Promotes the reaction at a reasonable rate. |
| Reaction Time | 6-12 h | Sufficient for most standard Suzuki couplings. |
Visualization: Suzuki-Miyaura Coupling Catalytic Cycle
Sources
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- 2. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
protocol for the synthesis of Benazepril from 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
An Application Note for the Synthesis of Benazepril from 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Introduction
Benazepril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension, congestive heart failure, and chronic renal failure.[1][2] As a prodrug, Benazepril is metabolized in the liver to its active form, benazeprilat, which exerts its therapeutic effect by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1] The core structure of Benazepril is a seven-membered lactam ring, a benzazepinone scaffold, which is a key determinant of its pharmacological profile.
This application note provides a detailed protocol for a laboratory-scale synthesis of Benazepril, commencing from the key intermediate, 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. It is important to note that while the topic specifies "9-bromo...", the standard IUPAC nomenclature for this heterocyclic system designates the bromine position as '3'. This protocol will, therefore, refer to the starting material as 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS No: 86499-96-9), which is a recognized intermediate in Benazepril synthesis.[3][4][5][6] The described synthetic strategy involves an initial N-alkylation of the benzazepinone lactam, followed by a nucleophilic substitution to introduce the characteristic side chain, and concludes with a deprotection step to yield the final active pharmaceutical ingredient.
Synthetic Strategy Overview
The synthesis is designed as a three-step process, optimized for clarity and reproducibility in a research setting. The strategy focuses on building the final molecule by first modifying the benzazepinone core and then introducing the chiral side chain, a method adapted from established patent literature. This approach allows for the controlled introduction of the necessary functional groups while managing stereochemistry.
The overall workflow is depicted below:
Caption: Synthetic workflow for Benazepril.
Materials and Methods
Reagents and Solvents:
-
3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (Purity ≥95%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl bromoacetate
-
(S)-Homophenylalanine
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Isopropanol
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl) in diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Nitrogen or Argon gas line for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer (MS)
-
Melting point apparatus
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 2-(3-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate
This step involves the N-alkylation of the starting lactam. The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the amide nitrogen, facilitating its subsequent reaction with the alkylating agent.[7][8]
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (1.1 equivalents, 60% dispersion in oil). Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully suspend the NaH in 50 mL of anhydrous DMF.
-
Reactant Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (1.0 equivalent) in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Alkylation: Add tert-butyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel containing 200 mL of ethyl acetate and 100 mL of water.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a white solid.
Step 2: Synthesis of Benazepril tert-butyl ester
This key step establishes the correct stereochemistry of the final product. It involves a nucleophilic substitution reaction where the bromine atom is displaced by the amino group of (S)-homophenylalanine. This reaction is detailed in patent literature as a dynamic kinetic resolution process, which enhances the yield of the desired diastereomer.[9]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the product from Step 1 (1.0 equivalent) and (S)-homophenylalanine (1.5 equivalents) in 100 mL of isopropanol.[9]
-
Base Addition: Add triethylamine (1.2 equivalents) to the mixture.[9]
-
Reaction Conditions: Heat the mixture to 60 °C and stir for 24 hours.[9] The elevated temperature facilitates both the substitution and the in-situ racemization of the bromo-intermediate, allowing the (S)-amine to selectively react to form the desired (S,S)-diastereomer.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid and wash with a small amount of cold isopropanol. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to obtain the desired (S,S)-diastereomer with high purity.
Step 3: Deprotection and Salt Formation to Yield Benazepril Hydrochloride
The final step involves the removal of the tert-butyl protecting group under acidic conditions to unmask the carboxylic acid. The product is then converted to its hydrochloride salt for stability and improved handling.[10]
-
Deprotection: Dissolve the Benazepril tert-butyl ester (1.0 equivalent) from Step 2 in a minimal amount of dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA, 10 equivalents) and stir at room temperature for 2-4 hours. Alternatively, a solution of HCl in an organic solvent like dioxane or ethyl acetate can be used.
-
Isolation: Monitor the reaction by TLC until the starting material is consumed. Remove the excess acid and solvent under reduced pressure.
-
Salt Formation: Dissolve the resulting residue in a small amount of ethyl acetate. To this solution, add a solution of HCl in diethyl ether or pass HCl gas through the solution until precipitation is complete.[10]
-
Final Product: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Benazepril Hydrochloride as a white crystalline solid.[10]
Characterization Data
The synthesized Benazepril Hydrochloride should be characterized to confirm its identity and purity. Expected data are summarized below.
| Test | Expected Result |
| Appearance | White to off-white crystalline powder |
| Melting Point | 188-190 °C[11] |
| Mass Spec (ESI+) | m/z = 425.2 [M+H]⁺ for Benazepril free base |
| ¹H NMR (DMSO-d₆) | Characteristic peaks for aromatic protons, ethyl ester protons, and the backbone of the benzazepine and phenylpropyl side chains. |
| ¹³C NMR (DMSO-d₆) | Resonances corresponding to carbonyl carbons (ester and amide), aromatic carbons, and aliphatic carbons of the core structure and side chain. |
| Diastereomeric Purity | >99% (S,S) isomer (determined by chiral HPLC) |
Discussion
The successful synthesis of Benazepril hinges on several critical factors. The initial N-alkylation must be carried out under strictly anhydrous conditions to prevent quenching of the sodium hydride base. The choice of a tert-butyl ester in Step 1 provides a robust protecting group that can be selectively cleaved in the final step without affecting the ethyl ester of the side chain.
The most crucial transformation is the stereoselective nucleophilic substitution in Step 2. Using a chiral nucleophile like (S)-homophenylalanine allows for the formation of a diastereomeric mixture. However, as described in the patent literature, the reaction conditions can be optimized to favor the formation of the therapeutically active (S,S)-diastereomer through a dynamic kinetic resolution process.[9] This is a highly efficient method that avoids a classical, and often lower-yielding, resolution step.
Finally, the acidic deprotection in Step 3 is a standard procedure for removing tert-butyl esters. The subsequent conversion to the hydrochloride salt is a common practice in pharmaceutical chemistry to improve the stability, solubility, and handling of the final API. Throughout the synthesis, careful monitoring by TLC and purification by chromatography or recrystallization are essential to ensure the purity of intermediates and the final product.
Conclusion
This application note details a reliable and instructive three-step protocol for the synthesis of the ACE inhibitor Benazepril from 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The procedure employs standard organic chemistry techniques and provides a logical pathway for constructing this medicinally important molecule. The protocol emphasizes control over stereochemistry, which is paramount for the drug's efficacy, and offers a solid foundation for researchers in medicinal chemistry and drug development.
References
-
Cas 86499-96-9,3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | lookchem. (n.d.). Retrieved from [Link]
- Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. (2018).
-
Crasto, A. M. (2013). BENAZEPRIL SYNTHESIS. New Drug Approvals. Retrieved from [Link]
- Microwave-assisted synthesis of an important intermediate of benazepril. (2007). Indian Journal of Pharmaceutical Sciences, 69(1), 115.
-
Crasto, A. M. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. New Drug Approvals. Retrieved from [Link]
-
Crasto, A. M. (n.d.). Benazepril Synthesis by Dr Anthony Crasto. Slideshare. Retrieved from [Link]
-
3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H) - apicule. (n.d.). Retrieved from [Link]
- CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride. (2020). Google Patents.
- Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (2007). Molecules, 12(1), 1-8.
- Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. (2002). Journal of Pharmaceutical and Biomedical Analysis, 29(5), 827-835.
- Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. (n.d.). Sci-Hub.
- Regioselective Alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and Biological Evaluation of the Resulting Alkylated Products as Potentially Selective 5-HT₂c Agonists. (2015). Molecular Diversity, 19(4), 653-667.
-
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one / Benazepril intermediate 86499-96-9. (n.d.). China Sinoway. Retrieved from [Link]
-
2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride. PubChem. Retrieved from [Link]
-
Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. (2020). Molecules, 25(24), 6049.
-
[(3R)-3-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid. (n.d.). ChemBK. Retrieved from [Link]
- Synthesis of tetrahydro-1,4-benzodiazepine-2-ones on hydrophilic polyamide SynPhase lanterns. (2004).
- Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. (2021). Molecules, 26(18), 5489.
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- 5. China 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one / Benazepril Intermediate 86499-96-9,Buy 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one / Benazepril Intermediate 86499-96-9 Online -china-sinoway.com [china-sinoway.com]
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Application Note & Protocol: A Scalable and Robust Synthesis of 9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Abstract & Introduction
9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a pivotal heterocyclic scaffold and a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure is central to the development of novel therapeutics, including but not limited to agents targeting the central nervous system and cardiovascular diseases. The successful and efficient synthesis of this molecule on a large scale is therefore a critical step in the drug development pipeline.
This document provides a comprehensive guide for the multi-kilogram scale synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind the chosen synthetic strategy, offers insights into process optimization and control, and outlines rigorous safety protocols essential for large-scale chemical manufacturing. The described three-step synthesis, culminating in a Beckmann rearrangement, has been selected for its reliability, scalability, and use of readily available starting materials.
Synthetic Strategy & Mechanistic Overview
The selected synthetic pathway proceeds in three primary stages starting from commercially available 4-chromanone. This route is advantageous for large-scale operations due to its convergent nature and the crystalline, easily purifiable intermediates.
-
Ring Opening and Bromination: 4-chromanone undergoes a ring-opening reaction with hydrobromic acid in acetic acid, followed by an in situ Friedel-Crafts acylation to form 4-(2-bromophenyl)butanoic acid.
-
Cyclization via Amidation: The resulting butanoic acid derivative is converted to its acid chloride and then reacted with ammonia to yield 4-(2-bromophenyl)butanamide. This amide is then cyclized using a strong acid catalyst, typically polyphosphoric acid (PPA), to form the key intermediate, 8-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-one.
-
Beckmann Rearrangement: The core transformation involves the acid-catalyzed Beckmann rearrangement of the oxime derived from 8-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-one. This reaction facilitates the expansion of the six-membered ring to the desired seven-membered lactam structure.[1][2] The stereochemistry of the oxime is critical, as the group positioned anti-periplanar to the hydroxyl group is the one that migrates.[2][3]
Overall Synthetic Scheme
Caption: Figure 1. High-level overview of the synthetic pathway.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target output of approximately 1.5 kg of the final product. All operations should be conducted in a controlled environment by trained personnel using appropriate engineering controls.
Materials & Equipment
| Material | Grade | Supplier | Notes |
| α-Tetralone | ≥98% | Commercial | Starting Material |
| Bromine (Br₂) | Reagent | Commercial | Highly Corrosive & Toxic |
| Hydroxylamine Hydrochloride | ≥99% | Commercial | |
| Polyphosphoric Acid (PPA) | 115% | Commercial | Corrosive |
| Methanol (MeOH) | Anhydrous | Commercial | Solvent |
| Chloroform (CHCl₃) | ACS Grade | Commercial | Solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | Neutralizing agent |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Commercial | For bromine quenching |
| Equipment | |||
| 20L Glass-Lined Reactor | With overhead stirrer, reflux condenser, and temperature probe | ||
| 10L Addition Funnel | For controlled additions | ||
| Scrubber System | Charged with 10% NaOH solution for bromine vapors | ||
| Large Buchner Funnel & Filter Flask | For filtration | ||
| Vacuum Oven | For drying |
Step-by-Step Procedure
Step 1: Synthesis of 2-Bromo-α-tetralone
-
Reactor Setup: Charge the 20L reactor with α-tetralone (1.0 kg, 6.84 mol) and methanol (10 L). Begin stirring and cool the mixture to 0-5 °C using a cooling bath.
-
Bromine Addition: Slowly add bromine (1.21 kg, 0.39 L, 7.52 mol, 1.1 eq) dropwise via the addition funnel over 2-3 hours. Crucial: Maintain the internal temperature below 10 °C throughout the addition to minimize side-product formation. The reaction is exothermic. All vapors must be vented through a sodium hydroxide scrubber.[4]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup & Isolation: Slowly pour the reaction mixture into a separate vessel containing 20L of ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Filter the solid using the Buchner funnel and wash the cake sequentially with cold water (3 x 2L) and a cold 5% sodium bicarbonate solution (2L) until the filtrate is neutral.
-
Dry the crude 2-bromo-α-tetralone in a vacuum oven at 40-45 °C to a constant weight.
-
Expected Yield: ~1.35 kg (88%)
-
Quality Control: Purity check by HPLC (≥97%).
-
Step 2: Synthesis of 2-Bromo-α-tetralone Oxime
-
Reactor Setup: Charge the 20L reactor with the dried 2-bromo-α-tetralone (1.35 kg, 6.0 mol), hydroxylamine hydrochloride (0.50 kg, 7.2 mol, 1.2 eq), and methanol (12 L).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC/HPLC.
-
Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5 °C for 2 hours to induce crystallization.
-
Filter the resulting solid precipitate, wash with cold methanol (2 x 1L), and then with cold water (2 x 2L).
-
Dry the oxime product in a vacuum oven at 50 °C.
-
Expected Yield: ~1.39 kg (96%)
-
Quality Control: Purity check by HPLC (≥98%), confirmation of structure by ¹H NMR.
-
Step 3: Beckmann Rearrangement to this compound
-
Reactor Setup: Carefully charge the 20L reactor with polyphosphoric acid (7.0 kg). Caution: PPA is highly viscous and corrosive. Pre-heating the PPA container may be necessary for easier transfer.
-
Addition of Oxime: Heat the PPA to 90-95 °C with strong mechanical stirring. Once the temperature is stable, add the 2-bromo-α-tetralone oxime (1.39 kg, 5.79 mol) in portions over 1.5-2 hours. The addition is endothermic initially, followed by a potential exotherm. Maintain the temperature strictly between 95-100 °C.
-
Reaction: Stir the mixture at 100 °C for 3-5 hours. Monitor the reaction by HPLC until the oxime is fully consumed.
-
Workup & Precipitation: Cool the reaction mixture to 60-70 °C. In a separate, larger vessel, prepare 30L of crushed ice and water. Very slowly and carefully, pour the warm PPA mixture onto the ice with vigorous stirring. This is a highly exothermic process and must be done with extreme caution.
-
The product will precipitate as a light-colored solid. Continue stirring the slurry for 1-2 hours as it cools to room temperature.
-
Isolation & Purification: Filter the solid product and wash the filter cake extensively with water until the filtrate is neutral (pH 6-7).
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to achieve high purity.
-
Dry the final product in a vacuum oven at 60 °C.
-
Expected Yield: ~1.18 kg (85%)
-
Quality Control: Final purity by HPLC (≥99.5%), melting point, ¹H NMR, and ¹³C NMR analysis to confirm structure and identity.
-
Process Workflow Visualization
Caption: Figure 2. Detailed step-by-step process workflow.
Safety & Hazard Management
The large-scale execution of this synthesis involves significant hazards that must be mitigated through rigorous engineering controls and strict adherence to safety protocols.
-
Bromine (Br₂): Bromine is extremely corrosive to the skin, eyes, and respiratory tract. It is also a strong oxidizing agent.[4][5]
-
Handling: Always handle liquid bromine in a well-ventilated fume hood or a closed system.[6] A dedicated scrubber filled with a sodium hydroxide or sodium thiosulfate solution must be used to neutralize bromine vapors.[4]
-
PPE: Wear chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber), and a flame-resistant lab coat.[6][7] A respirator with an appropriate acid gas cartridge may be necessary.
-
Spills: Have a bromine spill kit readily available. Small spills can be neutralized with a 10% sodium thiosulfate solution.[6]
-
-
Polyphosphoric Acid (PPA): PPA is a strong, corrosive acid. At high temperatures, it can cause severe burns.
-
Handling: Wear appropriate acid-resistant PPE. The quenching step is highly exothermic and can cause violent boiling if the PPA mixture is added too quickly to water. This step must be performed with extreme care and behind a blast shield.
-
-
General Precautions:
-
All reactor charging and transfers of hazardous materials should be performed in a way that minimizes operator exposure.
-
Ensure emergency safety showers and eyewash stations are accessible and have been recently tested.[7]
-
All personnel must be thoroughly trained on the specific hazards and emergency procedures associated with this protocol before beginning work.
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield in Step 1 (Bromination) | - Temperature too high, leading to side products.- Incomplete reaction. | - Ensure strict temperature control (<10 °C).- Confirm reaction completion via HPLC before workup. |
| Incomplete Oximation (Step 2) | - Insufficient reaction time or temperature.- Poor quality hydroxylamine reagent. | - Extend reflux time and monitor by HPLC.- Use a fresh, high-purity batch of hydroxylamine HCl. |
| Low Yield in Beckmann Rearrangement (Step 3) | - Water contamination in PPA, reducing its efficacy.- Temperature too low or reaction time too short.- Inefficient quenching/precipitation. | - Use high-grade PPA (115%) and ensure oxime is completely dry.- Maintain temperature at 100 °C and monitor to completion.- Ensure vigorous stirring during the quench into ice water. |
| Product Purity Issues | - Incomplete washing of intermediates.- Ineffective recrystallization solvent. | - Ensure all intermediates are washed as per the protocol.- Perform small-scale solvent screening to find the optimal recrystallization system (e.g., ethanol, isopropanol, ethyl acetate/hexanes). |
References
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- Vertex AI Search. (2024).
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- Wikipedia. (n.d.). Beckmann rearrangement.
- Carl ROTH. (n.d.).
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MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][6]diazepines, and Their Cytotoxic Activity.
- Chem-Impex. (n.d.). 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
- ACS Publications. (n.d.). Regioselective Synthesis of 3-Benzazepinones and Unexpected 5-Bromo-3-benzazepinones. The Journal of Organic Chemistry.
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- Guidechem. (2020). How to Synthesize 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one?.
- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
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ACS Publications. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][6]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][6]diazepin-2-ones. ACS Omega.
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-
ResearchGate. (n.d.). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][6]thiazepin-4(5 H )-one.
- ACS Publications. (2010). Synthesis of Dibenzazepinones by Palladium-Catalyzed Intramolecular Arylation of o-(2′-Bromophenyl)
- PubMed. (2010). Regioselective Synthesis of 3-benzazepinones and Unexpected 5-bromo-3-benzazepinones.
- Aldlab Chemicals, LLC. (n.d.). 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
- PubMed. (2016). Development of 4,5-dihydro-benzodiazepinone derivatives as a new chemical series of BRD4 inhibitors.
- MDPI. (2023). 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole.
- BLDpharm. (n.d.). 86499-96-9|3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
- Semantic Scholar. (2020).
-
ResearchGate. (2025). Facile Synthesis of 9,10-Dihydro-4H-Benzo[6][8] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction.
- ChemicalBook. (2025). 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | 86499-96-9.
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reaction conditions for derivatizing 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Application Notes & Protocols
Topic: Reaction Conditions for Derivatizing 9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Benzo[b]azepinone Scaffold
The 1H-benzo[b]azepin-2(3H)-one core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Its derivatization is a critical step in the synthesis of novel therapeutic agents, enabling extensive exploration of the chemical space for structure-activity relationship (SAR) studies. The presence of a bromine atom at the C9 position of this compound offers a versatile synthetic handle for introducing a wide array of functional groups through modern cross-coupling methodologies. This guide provides a detailed overview of established and robust protocols for the derivatization of this key intermediate, focusing on the underlying principles that govern the choice of reaction conditions.
Synthesis of the Starting Material: this compound
While various strategies exist for the synthesis of the benzo[b]azepinone core, a common approach involves the cyclization of a suitably substituted aniline precursor. The synthesis of the 9-bromo isomer typically begins with a brominated anthranilic acid derivative or involves a late-stage electrophilic bromination of the assembled benzo[b]azepinone ring system. The availability of this starting material is the gateway to a diverse library of compounds. For the purpose of these application notes, we will assume the starting material, CAS No. 1269293-40-4, is available.[1]
Strategic Derivatization via Cross-Coupling Reactions
The aryl bromide at the C9 position is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. The general reactivity order for aryl halides in many of these transformations is I > Br > Cl, making the bromide a good balance of reactivity and stability.[2][3] This section details the protocols for the most effective and widely used derivatization strategies: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings.
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.1–1.5 equiv), and the base (2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Solvent and Degassing: Add the solvent system. Degas the mixture thoroughly by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using the freeze-pump-thaw technique (3 cycles).
-
Reaction: Heat the reaction mixture under an inert atmosphere to the specified temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Notes & References |
| Phenylboronic Acid | Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2 M aq.) | Toluene or Dioxane | 80-100 | A classic, reliable system for simple aryl couplings. |
| Heteroarylboronic Acids | Pd(dppf)Cl₂ (3-5%) | - | K₂CO₃ or K₃PO₄ | Dioxane/H₂O (4:1) | 80-100 | Dppf is effective for many electron-rich and -deficient heteroaryls. |
| Electron-Deficient Arylboronic Acids | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | Buchwald ligands like SPhos are excellent for challenging couplings. |
| Alkylboronic Acids / Trifluoroborates | Pd(OAc)₂ (2%) | RuPhos (4%) | Cs₂CO₃ | Dioxane | 100 | Requires specialized ligands to prevent beta-hydride elimination. |
Buchwald-Hartwig Amination: Crafting C-N Bonds
For the introduction of nitrogen-based functional groups, the Buchwald-Hartwig amination is the state-of-the-art method. It allows for the coupling of aryl halides with a vast range of primary and secondary amines, anilines, and N-heterocycles. [4][5]
Mechanistic Rationale
Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition, but is followed by coordination of the amine to the palladium center. A strong, non-nucleophilic base deprotonates the amine-palladium complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [2][5]The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting. [5]
Experimental Protocol: General Procedure
-
Inert Atmosphere Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst and ligand (if separate), the base, and a stir bar to a reaction vessel.
-
Reagent Addition: Add the 9-bromo-benzo[b]azepinone (1.0 equiv) and the amine coupling partner (1.1–1.5 equiv).
-
Solvent and Sealing: Add the anhydrous solvent, seal the vessel tightly, and remove it from the glovebox.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, quench the reaction carefully (e.g., with saturated aq. NH₄Cl if using an alkoxide base). Dilute with an organic solvent, wash with water, and perform a standard extractive work-up.
-
Purification: Purify the crude product via column chromatography.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Amine Type | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Notes & References |
| Primary Alkylamines | XPhos Pd G3 (1-2%) | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | Pre-catalysts offer excellent reliability and activity. LHMDS can be used for base-sensitive substrates. [4] |
| Secondary Alkylamines | RuPhos Pd G3 (2-4%) | K₂CO₃ or K₃PO₄ | t-BuOH or Dioxane | 100-120 | Generally less reactive than primary amines; may require stronger heating and a more robust ligand. |
| Anilines | Pd₂(dba)₃ (2%) + XPhos (4%) | K₃PO₄ | Toluene | 100 | XPhos is a highly general ligand for coupling anilines. |
| N-Heterocycles (e.g., Imidazole, Pyrazole) | BrettPhos Pd G3 (2-3%) | NaOtBu | Dioxane | 90-110 | Coupling N-heterocycles can be challenging; BrettPhos is often effective. [6] |
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides, creating a C(sp²)-C(sp) bond. This reaction is invaluable for installing a versatile alkyne handle, which can be further functionalized via "click" chemistry or other transformations.
Mechanistic Rationale & Protocol
The reaction typically employs a dual-catalyst system: a palladium catalyst and a copper(I) co-catalyst. [7]The palladium catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the coupled product. [7][8]An amine base, such as triethylamine or diisopropylamine, is used to scavenge the HBr byproduct and often serves as the solvent. [9]
Experimental Protocol: Copper-Catalyzed Sonogashira
-
Setup: To a reaction vessel, add the 9-bromo-benzo[b]azepinone (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagents: Add the terminal alkyne (1.2–2.0 equiv).
-
Solvent/Base: Add the anhydrous amine solvent (e.g., Et₃N or THF/DIPA mixture).
-
Degassing: Degas the mixture thoroughly with an inert gas.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion. Copper-free conditions have also been developed, which can be beneficial for sensitive substrates. [10][11]6. Work-up & Purification: Quench the reaction, perform an extractive work-up, and purify by column chromatography.
Ullmann Condensation: A Classic Copper-Mediated Approach
While often requiring harsher conditions than palladium-catalyzed methods, the Ullmann condensation remains a useful tool, particularly for forming C-O (ether) and C-N bonds. [12][13]Modern advancements have introduced ligands that allow the reaction to proceed at lower temperatures. [14]
Protocol and Key Considerations
-
Reaction: The Ullmann reaction involves heating an aryl halide with a nucleophile (e.g., a phenol or an amine) in the presence of a stoichiometric or catalytic amount of copper. [12][15]* Catalyst: Traditionally, activated copper powder was used. [13]Modern protocols often use copper(I) salts like CuI.
-
Ligands: The addition of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can significantly accelerate the reaction and allow for lower temperatures.
-
Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically required.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are commonly used. [12][13]* Temperature: Temperatures often exceed 100 °C, and can be as high as 210 °C in traditional protocols, although ligand-assisted reactions can be milder. [12][14] This method is particularly useful for synthesizing diaryl ethers, a transformation that can be challenging with palladium catalysis.
Conclusion
The this compound scaffold is a highly valuable starting material for the synthesis of diverse chemical libraries. Its derivatization is readily achieved through a suite of powerful and reliable cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer mild and general routes to C-C and C-N bonded analogues, while the Ullmann condensation provides a complementary method, especially for C-O bond formation. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently generate a wide array of novel compounds for evaluation in drug discovery and development programs.
References
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Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Sonogashira couplings of aryl bromides: room temperature, water only, no copper. pubs.acs.org. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
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Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
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Ullmann reaction. Slideshare. [Link]
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Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. ResearchGate. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
-
Ullmann Reaction. BYJU'S. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. [Link]
-
An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[4][8]iazepines, and Their Cytotoxic Activity. MDPI. [Link]
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Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b]d[4][8]iazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b]d[4][8]iazepin-2-ones. ACS Omega. [Link]
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3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H). apicule. [Link]
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Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b]t[4][8]hiazepin-4(5H)-one. ResearchGate. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. MDPI. [Link]
-
Copper-promoted synthesis of 1,4-benzodiazepinones via alkene diamination. PMC - NIH. [Link]
-
Efficient Synthesis of 1H-Benzoi[4][13]midazo[1,2-c]o[8][10]xazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. MDPI. [Link]
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Benzo[1,2-d:4,5-d′]bis(t[8][10][12]hiadiazole) and Its Bromo Derivatives. PMC - NIH. [Link]
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Application Notes & Protocols: In Vitro Characterization of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Introduction: Rationale for Investigation
The benzazepine and benzodiazepine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous clinically significant agents.[1] Derivatives have demonstrated a wide array of biological activities, including cardiovascular effects such as calcium channel antagonism,[2] anticancer properties,[3][4] and neuroprotective potential.[5][6]
This document outlines a strategic, multi-phase approach for the initial in vitro characterization of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (hereafter referred to as BZP-09B), a novel analogue within this class. The proposed workflows are designed to efficiently identify its primary biological activities and elucidate its mechanism of action (MoA). As no published biological data for this specific compound currently exists, the following protocols are based on the established activities of structurally related molecules and represent a robust starting point for investigation.
The core objective is to triage BZP-09B through a series of assays to answer fundamental questions: Is it cytotoxic? Does it modulate cardiovascular targets? Does it exhibit neuroprotective properties? The subsequent sections provide the scientific justification and step-by-step protocols for this systematic evaluation.
Compound Management and Preparation
Proper handling and preparation of the test compound are foundational to generating reproducible and reliable data.
2.1 Safety Precautions While a specific safety data sheet (SDS) for BZP-09B is not publicly available, it should be handled with the care afforded to all novel research compounds. As a bromo-aromatic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling of dry powder and concentrated stock solutions should be performed in a chemical fume hood. For general guidance on handling halogenated organic compounds, consult authoritative safety resources.[7]
2.2 Preparation of Stock Solutions The accuracy of all subsequent assays depends on the precise preparation of the compound stock solution.
Protocol:
-
Solvent Selection: Begin by assessing the solubility of BZP-09B in cell culture grade dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration primary stock solution, typically 10-50 mM, in 100% DMSO. This minimizes the volume of DMSO added to assays, keeping the final concentration below 0.5% to avoid solvent-induced artifacts.
-
Procedure:
-
Accurately weigh a precise amount of BZP-09B powder using an analytical balance.
-
Add the calculated volume of DMSO to achieve the target molarity.
-
Facilitate dissolution by gentle vortexing or sonication in a water bath. Ensure the compound is fully dissolved before use.
-
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Proposed In Vitro Screening Cascade
To systematically characterize BZP-09B, we propose a tiered screening approach. This cascade begins with broad, high-throughput assays to identify primary biological effects and progresses to more focused, mechanism-based assays.
Figure 1: Proposed screening cascade for BZP-09B characterization.
Phase 1: Protocols for Primary Screening
The initial phase aims to broadly assess the bioactivity of BZP-09B in three key therapeutic areas suggested by the activities of related compounds.
Protocol 1: General Cytotoxicity Profiling
Rationale: Benzodiazepine derivatives have shown potential as anticancer agents.[3][8] A primary screen against a panel of cancer cell lines is essential to determine if BZP-09B possesses antiproliferative activity. The MTT or CellTiter-Glo® assays are robust, industry-standard methods for assessing cell viability.
Methodology: MTT Assay
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, PC-3 prostate) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of BZP-09B (e.g., from 100 µM to 1 nM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle (DMSO) only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
Hypothetical Data Presentation:
| Cell Line | BZP-09B IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 | 12.5 | 0.8 |
| HCT-116 | 25.1 | 1.1 |
| PC-3 | > 50 | 1.5 |
| WI-38 (Normal) | > 100 | 5.2 |
Protocol 2: Cardiovascular Target Screening (Calcium Flux)
Rationale: Structurally similar benzazepinones have been identified as calcium antagonists.[2] A cell-based calcium flux assay using a fluorescent indicator dye is a high-throughput method to detect modulation of calcium channels or GPCRs that signal through calcium.
Methodology: FLIPR® Calcium Assay
-
Cell Line: Use a relevant cell line, such as HEK293 cells stably expressing a voltage-gated calcium channel (e.g., Caᵥ1.2) or a GPCR of interest.
-
Cell Plating: Plate cells in 96- or 384-well black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Compound Addition: Place the plate in a FLIPR® (Fluorometric Imaging Plate Reader) instrument. Add BZP-09B at various concentrations.
-
Stimulation & Reading: After a short pre-incubation with the compound, stimulate the cells with an appropriate agonist (e.g., KCl for voltage-gated channels) and measure the change in fluorescence intensity over time.
-
Data Analysis: Analyze the fluorescence signal to determine if BZP-09B inhibits the agonist-induced calcium influx. Calculate the IC₅₀ value.
Protocol 3: Neuroprotection Screening (Oxidative Stress Model)
Rationale: Certain benzodiazepines exhibit neuroprotective properties by mitigating oxidative stress.[5] This can be modeled in vitro by inducing oxidative damage in a neuronal cell line and measuring the protective effect of the compound.
Methodology: H₂O₂-Induced Stress in SH-SY5Y Cells
-
Cell Plating: Seed human neuroblastoma SH-SY5Y cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of BZP-09B for 1-2 hours.
-
Oxidative Insult: Induce oxidative stress by adding a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) to the wells (except for the untreated control wells).
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT or CellTiter-Glo® assay as described in Protocol 4.1.
-
Data Analysis: Determine the concentration of BZP-09B that provides maximal protection against H₂O₂-induced cell death and calculate the half-maximal effective concentration (EC₅₀).
Phase 2: Protocols for Mechanism of Action (MoA) Elucidation
If a primary activity is confirmed in Phase 1, the following focused assays can be employed to understand the underlying mechanism. The example below assumes a positive result in the cytotoxicity screen.
Protocol 4: Apoptosis Induction Assay
Rationale: A common mechanism of anticancer compounds is the induction of programmed cell death (apoptosis). Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a direct indicator of apoptosis.
Figure 2: Simplified apoptotic signaling pathway.
Methodology: Caspase-Glo® 3/7 Assay
-
Cell Plating & Treatment: Plate a sensitive cancer cell line (e.g., MCF-7) and treat with BZP-09B at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and a positive control (e.g., Staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Assay Procedure:
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix by orbital shaking for 1 minute.
-
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to cell number (from a parallel viability plate) or express as fold-change over the vehicle control to determine the extent of caspase activation.
References
- Budriesi, R., Rampa, A., Bisi, A., Fabbri, G., Chiarini, A., & Valenti, P. (1995). Synthesis and Pharmacological Characterization of Some Benzazepinone Derivatives. Arzneimittelforschung, 45(3), 234-9.
- Cayman Chemical. (2025). Safety Data Sheet for 4-Bromoamphetamine (hydrochloride).
-
El-Sayed, N. N. E., et al. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][3]diazepines, and Their Cytotoxic Activity. Molecules, 26(17), 5205. [Link]
-
Gómez-Gálvez, Y., et al. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Antioxidants, 10(10), 1634. [Link]
- Kumar, V., et al. (2013). Synthesis and biological activities of new benzodiazepines and benzothiazepines.
- Normandin, C., et al. (2021). Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives as antiproliferative agents against prostate cancer. Bioorganic & Medicinal Chemistry, 45, 116335.
- Shalaby, M. A. A., et al. (2023). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 13(1), 1-17.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological characterization of some benzazepinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corpus.ulaval.ca [corpus.ulaval.ca]
- 5. 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Derivatives as Potential Pharmacological Agents
Abstract
The 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one scaffold represents a privileged structure in medicinal chemistry, forming the core of several pharmacologically active agents. The introduction of a bromine atom at the 9-position offers a unique vector for synthetic elaboration and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides a detailed guide on the investigation of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one derivatives, with a primary focus on their potential application as γ-secretase modulators for the treatment of Alzheimer's disease. We present detailed protocols for chemical synthesis, in vitro cell-free and cell-based assays, and data interpretation, providing a comprehensive framework for researchers entering this promising area of drug discovery.
Introduction: The Therapeutic Rationale
The amyloid cascade hypothesis remains a central theory in the pathology of Alzheimer's disease (AD). This hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone 42-amino-acid form (Aβ42), is the primary trigger for neurodegeneration. Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and a multi-subunit enzyme complex called γ-secretase.
While early efforts focused on complete inhibition of γ-secretase, this approach proved problematic due to the enzyme's role in processing other critical substrates, most notably Notch, leading to severe mechanism-based toxicities. This challenge has shifted focus towards developing γ-secretase modulators (GSMs). Unlike inhibitors, GSMs do not block the enzyme's overall activity but instead allosterically modulate its function to favor the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) at the expense of Aβ42.
The benzo[b]azepin-2(3H)-one core has been identified as a promising scaffold for developing potent GSMs. The 9-bromo derivative serves as a key intermediate, providing a reactive handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the systematic exploration of the chemical space to optimize potency, selectivity, and drug-like properties.
Workflow Overview
The following diagram outlines the general workflow for identifying and characterizing novel 9-bromo-benzo[b]azepinone derivatives as potential GSMs.
Figure 1: High-level experimental workflow from synthesis to lead optimization.
Synthesis and Characterization Protocol
This section describes a generalized protocol for the synthesis and diversification of the this compound core.
Protocol 2.1: Suzuki Cross-Coupling for Derivative Synthesis
Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds. It is chosen here for its tolerance of a wide range of functional groups, allowing for the introduction of diverse aryl or heteroaryl moieties at the 9-position to probe the structure-activity relationship (SAR).
Materials:
-
This compound (starting material)
-
Desired Aryl/Heteroaryl Boronic Acid or Ester
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture, Toluene, DMF)
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq).
-
Add the arylboronic acid (1.2 - 1.5 eq).
-
Add the base (2.0 - 3.0 eq).
-
Purge the vessel with an inert gas for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Under the inert atmosphere, add the palladium catalyst (0.05 - 0.10 eq) and the degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Quality Control:
-
Structure Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: Final purity should be >95% as determined by HPLC with UV detection.
In Vitro Pharmacological Evaluation
The primary goal is to identify compounds that selectively reduce Aβ42 production without significantly impacting total Aβ levels or Notch processing.
Mechanism of Action: γ-Secretase Modulation
The diagram below illustrates the desired mechanism of action for a GSM compared to a classical inhibitor.
Figure 2: Mechanism of γ-Secretase Modulation by a test compound.
Protocol 3.1: Cell-Free γ-Secretase Activity Assay
Rationale: This assay provides a direct measure of a compound's ability to interact with the isolated γ-secretase enzyme complex and modulate its cleavage of an APP-derived substrate. It is a high-throughput primary screen used to determine initial potency (IC₅₀) for Aβ42 inhibition.
Materials:
-
Recombinant γ-secretase enzyme (e.g., from CHAPSO-solubilized HeLa membranes)
-
Biotinylated C100-FLAG substrate peptide
-
Assay Buffer (e.g., HEPES, NaCl, with detergent)
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., Europium-labeled anti-Aβ42 antibody, Streptavidin-Allophycocyanin for HTRF)
-
384-well assay plates
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further into the assay buffer. A typical starting concentration range is 100 µM to 1 nM.
-
Add a small volume (e.g., 2-4 µL) of the diluted compound to the assay plate wells. Include DMSO-only (vehicle control) and a known inhibitor (positive control) wells.
-
Add the γ-secretase enzyme preparation to the wells and briefly pre-incubate with the compounds (e.g., 15-30 minutes at 37 °C). This step allows the compound to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding the C100 substrate.
-
Incubate the reaction for a set time (e.g., 1-4 hours) at 37 °C.
-
Stop the reaction and add the detection reagents. For a Homogeneous Time-Resolved Fluorescence (HTRF) readout, this would involve adding the Eu-antibody and SA-APC pair.
-
Incubate for the detection step (e.g., 1 hour at room temperature).
-
Read the plate on an HTRF-compatible plate reader.
Data Analysis:
-
Calculate the percent inhibition of Aβ42 generation for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.2: Cell-Based Aβ40 and Aβ42 Quantification Assay
Rationale: This secondary assay validates the findings from the cell-free system in a more physiologically relevant context. It measures the modulation of Aβ peptide secretion from cells that endogenously express the full APP substrate and γ-secretase complex. The key readout is the Aβ42/Aβ40 ratio, which is a more robust indicator of GSM activity than Aβ42 levels alone.
Materials:
-
HEK293 cells stably overexpressing human APP (e.g., APP695wt)
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Test compounds dissolved in DMSO
-
Commercially available ELISA or HTRF kits for human Aβ40 and Aβ42
-
96-well cell culture plates
Step-by-Step Procedure:
-
Seed the HEK293-APP cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include vehicle (DMSO) controls.
-
Incubate the cells for 16-24 hours at 37 °C in a CO₂ incubator.
-
After incubation, carefully collect the conditioned medium from each well.
-
Quantify the concentration of Aβ40 and Aβ42 in the conditioned medium using a validated ELISA or HTRF assay, following the manufacturer's instructions.
-
(Optional) Perform a cell viability assay (e.g., MTT, CellTiter-Glo) on the cells to rule out cytotoxicity as a cause for reduced Aβ secretion.
Data Analysis & Interpretation:
-
Calculate the concentrations of Aβ40 and Aβ42 for each treatment condition.
-
Determine the IC₅₀ for Aβ42 reduction.
-
Calculate the Aβ42/Aβ40 ratio for each concentration. A desirable GSM will show a concentration-dependent decrease in this ratio.
-
The data can be summarized in a table for comparison across different derivatives.
Table 1: Example Data for Novel Benzo[b]azepinone Derivatives
| Compound ID | Cell-Free Aβ42 IC₅₀ (nM) | Cell-Based Aβ42 IC₅₀ (nM) | Max Reduction in Aβ42/40 Ratio (%) | Notch IC₅₀ (nM) | Selectivity (Notch/Aβ42) |
| BZA-001 | 15 | 25 | 75% | >10,000 | >400x |
| BZA-002 | 8 | 12 | 82% | >10,000 | >800x |
| BZA-003 | 120 | 250 | 55% | >10,000 | >40x |
| Ref. GSM | 10 | 18 | 80% | >10,000 | >550x |
Interpretation: In this example, BZA-002 shows the highest potency in both cell-free and cell-based assays and achieves the greatest reduction in the pathogenic Aβ42/40 ratio. Crucially, all compounds exhibit excellent selectivity (>40x) over Notch, indicating a low risk of mechanism-based toxicity. BZA-002 would be prioritized for further lead optimization studies.
Troubleshooting and Considerations
-
Poor Solubility: Benzo[b]azepinone derivatives can be hydrophobic. If solubility is an issue in aqueous assay buffers, consider the use of co-solvents or careful formulation. Always check for compound precipitation in assays.
-
Inconsistent Assay Results: Ensure accurate pipetting, consistent cell passage numbers, and thorough mixing of reagents. Use of automated liquid handlers is recommended for high-throughput screening.
-
Cytotoxicity: A decrease in Aβ secretion could be due to cell death rather than specific modulation. Always run a parallel cytotoxicity assay. A compound is generally considered non-toxic if its CC₅₀ is at least 100-fold greater than its EC₅₀ for the desired activity.
References
-
Hardy, J., & Selkoe, D. J. (2002). The amyloid hypothesis of Alzheimer's disease: progress and problems on the road to therapeutics. Science, 297(5580), 353–356. [Link]
-
Selkoe, D. J., & Hardy, J. (2016). The amyloid hypothesis of Alzheimer's disease at 25 years. EMBO molecular medicine, 8(6), 595–608. [Link]
-
De Strooper, B. (2003). Aph-1, Pen-2, and Nicastrin with Presenilin generate an active γ-Secretase complex. Neuron, 38(1), 9-12. [Link]
-
Weggen, S., & Beher, D. (2012). Molecular consequences of γ-secretase modulation. Journal of Neurochemistry, 120(S1), 85-98. [Link]
The Strategic Role of 9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in Modern Medicinal Chemistry: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Benzazepine Scaffold in Drug Discovery
The benzo[b]azepin-2-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of a variety of biologically active compounds. Its unique three-dimensional conformation allows for the precise spatial orientation of substituents, enabling targeted interactions with a range of biological macromolecules. The introduction of a bromine atom at the 9-position, yielding 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, significantly enhances its utility as a versatile intermediate in the synthesis of complex pharmaceutical agents. The bromo-substituent serves as a key functional handle for the introduction of additional molecular complexity through various cross-coupling reactions, making it a valuable building block in the construction of potent and selective therapeutics. This document provides a comprehensive overview of the applications of this key intermediate, with a particular focus on its role in the synthesis of targeted anti-cancer agents, such as Poly (ADP-ribose) polymerase (PARP) inhibitors.
Core Application: A Gateway to Potent PARP Inhibitors like Talazoparib
One of the most significant applications of bromo-substituted heterocyclic cores is in the synthesis of PARP inhibitors, a class of targeted therapies that have revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations. Talazoparib, a highly potent PARP inhibitor, exemplifies the strategic use of such intermediates. While various synthetic routes to Talazoparib exist, the underlying principle often involves the construction of a complex heterocyclic system where a bromo-precursor can be strategically employed.
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in BRCA1 or BRCA2, the homologous recombination repair (HRR) pathway for double-strand break (DSB) repair is compromised. These cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which during DNA replication, collapse replication forks and generate DSBs. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[1][2]
Talazoparib exhibits a dual mechanism of action: it not only inhibits the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of damage.[3] This "PARP trapping" is a highly cytotoxic event that is considered a key contributor to the high potency of Talazoparib.[3][4]
Signaling Pathway: The Mechanism of Action of PARP Inhibitors
The following diagram illustrates the central role of PARP in DNA repair and the mechanism by which PARP inhibitors like Talazoparib induce synthetic lethality in BRCA-deficient cancer cells.
Caption: Mechanism of PARP inhibition and synthetic lethality.
Experimental Protocols
The following protocols provide a representative synthesis of a key bromo-intermediate and its subsequent conversion to a complex PARP inhibitor, illustrating the practical application of this compound and related structures in medicinal chemistry.
Protocol 1: Synthesis of a Bromo-Substituted Quinolinone Intermediate
This protocol details the synthesis of a bromo-substituted quinolinone, a key precursor for certain PARP inhibitors. This multi-step synthesis highlights common synthetic transformations used in the construction of such complex heterocyclic systems.
Materials:
-
Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate
-
4-bromobenzaldehyde
-
30% Titanium(III) chloride (TiCl₃) in 2N HCl
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate (1.0 eq) in a suitable solvent, add 4-bromobenzaldehyde (2.1 eq).
-
Cool the mixture in an ice bath and slowly add 30% TiCl₃ in 2N HCl (a sufficient amount to reduce the nitro group).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired methyl 2-(4-bromophenyl)-7-fluoro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate.[5]
Rationale for Experimental Choices:
-
Titanium(III) chloride: TiCl₃ is a powerful reducing agent used here for the reductive cyclization of the nitro-aromatic compound with the aldehyde, forming the quinolinone core in a single step.
-
4-bromobenzaldehyde: The bromo-substituent on the benzaldehyde is strategically placed to be incorporated into the final product, where it can serve as a handle for further modifications or as a key pharmacophoric element.
Protocol 2: Synthesis of a PARP Inhibitor from the Bromo-Intermediate
This protocol describes the conversion of the bromo-substituted quinolinone intermediate into a potent PARP inhibitor scaffold.
Materials:
-
Methyl 2-(4-bromophenyl)-7-fluoro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
-
Hydrazine monohydrate
-
Ethanol
Procedure:
-
Suspend the bromo-substituted quinolinone intermediate (1.0 eq) in ethanol.
-
Add hydrazine monohydrate (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final PARP inhibitor, 8-(4-bromophenyl)-5-fluoro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one.[5]
Rationale for Experimental Choices:
-
Hydrazine monohydrate: Hydrazine is used here to effect a cyclization reaction with the ester and ketone functionalities of the quinolinone, forming the pyridophthalazinone core of the final PARP inhibitor.
Experimental Workflow Diagram
The following diagram outlines the general synthetic workflow from a bromo-substituted intermediate to a final PARP inhibitor.
Caption: General synthetic workflow for PARP inhibitors.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of a bromo-substituted PARP inhibitor, demonstrating the efficiency of the described synthetic transformations.
| Reaction Step | Product | Reported Yield | Reference |
| Reductive Cyclization | Methyl 2-(4-bromophenyl)-7-fluoro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate | ~85% | [5] |
| Cyclization with Hydrazine | 8-(4-bromophenyl)-5-fluoro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | ~88% | [5] |
Conclusion and Future Perspectives
This compound and structurally related bromo-heterocycles are undeniably valuable assets in the medicinal chemist's toolbox. Their utility as versatile intermediates for the synthesis of complex, biologically active molecules, particularly in the realm of targeted cancer therapy, is well-established. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutics. As our understanding of disease biology continues to evolve, the demand for sophisticated molecular architectures will undoubtedly grow, further cementing the importance of strategic building blocks like this compound in the future of drug discovery.
References
Sources
- 1. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 2. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Welcome to the technical support center for the purification of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of a highly pure product.
Introduction to Purification Challenges
The purification of this compound, a halogenated lactam, can present several obstacles that may impact yield, purity, and scalability. These challenges often stem from the compound's inherent chemical properties and the potential for impurity formation during its synthesis, which commonly involves a Beckmann rearrangement of a substituted tetralone oxime. Key difficulties include the removal of acidic residues from the synthesis, the separation of structurally similar impurities, and the prevention of product degradation. This guide will address these issues in a practical, question-and-answer format to assist you in overcoming these hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound. Each entry details the potential causes and provides a step-by-step protocol for resolution.
Problem 1: Low Purity After Initial Work-up and Extraction
Question: My initial crude product of this compound shows multiple spots on TLC analysis, and the purity by NMR is low. What are the likely impurities and how can I remove them?
Answer:
Low purity after the initial extraction is often due to residual acidic catalysts, unreacted starting materials, or side-products from the Beckmann rearrangement. The Beckmann rearrangement, while effective, can be prone to generating impurities if not carefully controlled.[1][2]
Potential Impurities:
-
Residual Acid Catalyst: Strong acids like polyphosphoric acid are often used to catalyze the rearrangement and can be challenging to remove completely.[3][4]
-
Unreacted Starting Material: Such as the corresponding 7-bromo-1-tetralone oxime.
-
Beckmann Fragmentation Products: Under certain conditions, the oxime can fragment, leading to nitrile-containing impurities.[1]
-
Regioisomers: If the oxime starting material is not stereochemically pure, the rearrangement can lead to the formation of the isomeric 7-bromo-4,5-dihydro-1H-benzo[c]azepin-2(3H)-one.
Troubleshooting Protocol:
-
Neutralization and Washing: Ensure the organic layer is thoroughly washed with a saturated sodium bicarbonate solution to remove any residual acid. Follow this with a brine wash to remove excess water and inorganic salts.
-
Activated Charcoal Treatment: Residual colored impurities can often be removed by treating a solution of the crude product with activated charcoal. A common procedure involves dissolving the crude material in a suitable solvent like methanol, adding a small amount of activated charcoal, heating the mixture, and then filtering off the charcoal.[4]
-
Primary Purification by Recrystallization: For many lactams, recrystallization is a highly effective initial purification step.[5][6]
-
Solvent Selection: Methanol has been reported to be an effective solvent for the recrystallization of a closely related analog, 3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.[3][4] Experiment with other polar solvents like ethanol or isopropanol if methanol does not yield satisfactory results. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[7]
-
Procedure: Dissolve the crude product in a minimal amount of hot methanol. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8] Collect the crystals by vacuum filtration.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the most common choice for compounds of this polarity.[9]
-
Mobile Phase: A solvent system of ethyl acetate and hexane is a good starting point. For a similar compound, a gradient of ethyl acetate in hexane was effective.[4] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your product. Monitor the fractions by TLC to identify and combine the pure fractions.
-
Workflow for Initial Purification:
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | 86499-96-9 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. web.uvic.ca [web.uvic.ca]
Technical Support Center: Optimizing the Synthesis of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Welcome to the technical support center for the synthesis of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yield and purity for this critical synthetic intermediate.
Part 1: Synthesis Overview and Workflow
The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution (bromination) of the parent compound, 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The key to a high-yielding and pure product lies in controlling the regioselectivity of the bromination to favor substitution at the 9-position.
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a general procedure for the synthesis of this compound. Optimization of specific parameters may be necessary depending on your laboratory conditions and the purity of your starting materials.
Step 1: Preparation of the Starting Material Ensure that the starting material, 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, is pure and dry. Impurities can interfere with the reaction and lead to the formation of byproducts.
Step 2: The Bromination Reaction
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in a suitable inert solvent (e.g., glacial acetic acid, dichloromethane, or carbon tetrachloride).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture with constant stirring. The addition should be dropwise to control the reaction temperature and prevent over-bromination.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Step 3: Purification The crude product will likely be a mixture of isomers. Purification can be achieved by:
-
Column chromatography: Using a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is effective for separating the 9-bromo isomer from other isomers and impurities.[1]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product.
Caption: Synthesis workflow for this compound.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Problem 1: Low or No Product Formation
-
Q: My reaction yield is very low, or I'm not seeing any product. What are the possible causes?
-
A: Several factors could be at play:
-
Inactive Brominating Agent: Ensure the bromine you are using is fresh and has not been compromised by exposure to moisture or light.
-
Poor Quality Starting Material: Impurities in the 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can inhibit the reaction. Verify the purity of your starting material by NMR or melting point analysis.
-
Incorrect Reaction Temperature: While the initial addition of bromine should be done at a low temperature to control the reaction, allowing the mixture to warm to room temperature is often necessary for the reaction to go to completion. If the reaction is sluggish, gentle heating might be required, but this should be done cautiously to avoid side reactions.
-
Insufficient Reaction Time: Monitor the reaction progress using TLC. If the starting material is still present after the initially planned reaction time, extend it.
-
-
Problem 2: Formation of Multiple Isomers
-
Q: I'm getting a mixture of bromo isomers. How can I improve the regioselectivity for the 9-position?
-
A: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution. Here's how to favor the 9-bromo isomer:
-
Understanding Directing Effects: The fused lactam ring in 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has a complex directing effect. The amide group is deactivating and meta-directing, while the alkyl portion is activating and ortho-, para-directing. This interplay directs electrophilic attack to the 7 and 9 positions.
-
Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Less polar solvents may favor the formation of the para-substituted product (9-bromo) due to steric hindrance at the ortho position (7-bromo). Experiment with solvents like carbon tetrachloride or hexane.
-
Brominating Agent: The choice of brominating agent can impact regioselectivity. While molecular bromine (Br₂) is common, using a milder brominating agent like N-bromosuccinimide (NBS) with a catalyst can sometimes provide better control.
-
Temperature Control: Running the reaction at a lower temperature for a longer duration can sometimes improve the selectivity for the thermodynamically more stable isomer.
-
-
| Directing Group | Effect on Ring | Directing Influence | Favored Positions |
| Amide (lactam) | Deactivating | Meta-directing | 6 and 8 |
| Alkyl portion | Activating | Ortho-, Para-directing | 7 and 9 |
Problem 3: Difficult Purification
-
Q: The isomeric products are difficult to separate. What purification strategies can I use?
-
A: The similar polarities of the isomers can make purification challenging.[1] Consider the following:
-
High-Performance Liquid Chromatography (HPLC): For small-scale reactions or when very high purity is required, preparative HPLC can be an excellent option.
-
Fractional Recrystallization: This technique involves a series of recrystallization steps from different solvents to gradually enrich the desired isomer. It can be time-consuming but effective.
-
Optimized Column Chromatography: Experiment with different solvent systems and use a long column with a fine mesh silica gel to improve separation. A slow flow rate can also enhance resolution.
-
-
Problem 4: Side Reactions and Impurity Formation
-
Q: I'm observing unexpected byproducts. What are the likely side reactions?
-
A: The most common side reactions are:
-
Over-bromination: The addition of excess bromine or running the reaction at a high temperature can lead to the formation of dibromo- or even tribromo- products. Careful control of stoichiometry and temperature is crucial.
-
Degradation: The starting material or product may not be stable under harsh reaction conditions (e.g., high temperatures or prolonged exposure to acid). Ensure the reaction is not heated unnecessarily and is worked up promptly upon completion.
-
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of the bromination reaction?
-
A1: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized by the Lewis acid catalyst (or the solvent), creating a more electrophilic bromine species. The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring.
-
-
Q2: Why is the 9-position often the major product?
-
A2: The formation of the 9-bromo isomer is generally favored due to a combination of electronic and steric factors. The alkyl portion of the fused ring is an activating group that directs ortho and para. The 9-position is para to this activating group and is also sterically less hindered than the 7-position (ortho).
-
-
Q3: What are the best analytical techniques to characterize the product and assess its purity?
-
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and identifying the position of the bromine atom.[2] The splitting patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl of the lactam and the C-Br bond.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product and the presence of bromine due to its characteristic isotopic pattern.
-
-
-
Q4: Are there alternative brominating agents I can use?
-
A4: Yes, besides molecular bromine, you can use N-Bromosuccinimide (NBS) in the presence of a catalyst like silica gel or an acid. Pyridinium tribromide is another milder alternative that can sometimes offer better regioselectivity.
-
-
Q5: What safety precautions should I take during this synthesis?
-
A5:
-
Bromine: Bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: The organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.
-
Quenching: The quenching of excess bromine with sodium thiosulfate can be exothermic. Perform this step carefully and with cooling if necessary.
-
-
Part 4: Data Presentation and Visualization
Optimizing Regioselectivity: A Summary Table
| Parameter | Condition for Higher 9-Bromo Selectivity | Rationale |
| Solvent | Non-polar (e.g., CCl₄, hexane) | Minimizes stabilization of the more polar ortho-intermediate. |
| Temperature | Low (0-5 °C) | Favors the thermodynamically more stable para-product. |
| Brominating Agent | Milder agents (e.g., NBS) | Can offer better kinetic control over the reaction. |
| Catalyst | Lewis acids (e.g., FeBr₃) | Can enhance the electrophilicity of bromine but may reduce selectivity. Use with caution. |
Reaction Mechanism and Sigma Complex Formation
Caption: A decision tree for troubleshooting common synthesis problems.
Part 5: References
-
Elguero, J., et al. 13C NMR spectra of benzodiazepinones: Application to isomeric structure determination. Magnetic Resonance in Chemistry. 1982;20(3):177-181. [Link]
Sources
Technical Support Center: 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Welcome to the technical support guide for 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This document is intended for researchers, scientists, and drug development professionals who are utilizing this important chemical intermediate. While specific stability data for this exact molecule is not extensively published, its structural features—a seven-membered lactam ring and an aryl bromide moiety—suggest potential stability challenges.
This guide synthesizes information from analogous structures and fundamental chemical principles to provide a robust framework for troubleshooting common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I've observed a new, more polar spot on my TLC/LC-MS analysis after storing the compound in a protic solvent (e.g., methanol, water). What is the likely cause?
A1: The most probable cause is the hydrolysis of the seven-membered lactam (a cyclic amide) ring.[1][2][3] This reaction breaks the amide bond to form an amino carboxylic acid, which is significantly more polar and will exhibit different chromatographic behavior. The hydrolysis can be catalyzed by either acidic or basic conditions.[1][2][4][5]
-
Mechanism Insight: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4][5] Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to break the C-N bond.[5][6][7] The seven-membered ring of this specific benzo[b]azepinone is generally more stable than highly strained rings like β-lactams but is still susceptible to hydrolysis, especially with prolonged heating or in the presence of strong acids or bases.[8][9][10]
-
Troubleshooting Action:
-
Re-analyze a freshly prepared solution against your stored solution to confirm the degradation.
-
Avoid protic and aqueous solvents for long-term storage. If your experiment requires a solution, prepare it fresh before use.
-
Buffer your experimental medium to a neutral or slightly acidic pH (pH 4.5-6.5), as this range is often where amides and lactams exhibit maximum stability.[11]
-
Q2: My compound has developed a yellow or brownish tint after being exposed to laboratory light or left on the benchtop. Why is this happening?
A2: This discoloration is likely due to photodecomposition, a common issue for compounds containing an aryl bromide moiety.[12] Aromatic halides can undergo photolytic cleavage of the carbon-bromine bond upon absorbing UV light. This process can generate radical intermediates that may lead to a variety of colored byproducts or polymeric materials.
-
Mechanism Insight: The energy from UV light can promote an electron to an anti-bonding orbital, weakening the C-Br bond and causing it to break homolytically. The resulting aryl radical is highly reactive. This is a known degradation pathway for many halogenated aromatic compounds.[12]
-
Troubleshooting Action:
-
Store the solid compound in amber vials or containers wrapped in aluminum foil to protect it from light.
-
Minimize exposure to light during experiments. Work in a fume hood with the sash lowered or use amber-colored glassware for reactions.
-
If photostability is a critical parameter, consider performing a photostability study as outlined by ICH guideline Q1B to quantify the degradation rate.[13][14]
-
Q3: I'm seeing inconsistent yields in a reaction where this compound is a starting material. Could the stability of the compound be the cause?
A3: Yes, batch-to-batch inconsistency is a classic sign of starting material degradation. If the compound has partially hydrolyzed or undergone photodecomposition, the actual molar amount of active starting material will be lower than calculated, leading to reduced and variable yields.
-
Troubleshooting Action:
-
Implement a strict first-in, first-out (FIFO) inventory system to ensure older batches are used first.[15]
-
Always assess the purity of the starting material by a suitable analytical method (e.g., qNMR, LC-MS with a standard) before starting a reaction, especially if the container has been opened previously.
-
Adhere to optimal storage conditions as outlined in the table below.
-
Storage and Handling Recommendations
Proper storage is critical to maintain the integrity of this compound.
| Condition | Solid (Neat) | In Solution (Short-Term) |
| Temperature | 2-8°C (Refrigerated)[15] | Prepare fresh; if necessary, store at 2-8°C for <24 hours. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) is recommended to prevent oxidative degradation. | Degas solvent before use. Store under an inert atmosphere. |
| Light | Store in an amber vial or protect from light with foil.[16][17] | Use amber glassware or foil-wrapped flasks. |
| Humidity | Store in a desiccator or with a desiccant. Keep container tightly sealed.[15] | Use anhydrous solvents (e.g., DMF, DMSO, Dichloromethane). |
Troubleshooting Guides & Experimental Protocols
Guide 1: Diagnosing the Source of Instability
If you suspect your compound is degrading but are unsure of the cause, a forced degradation study is the definitive way to identify its vulnerabilities.[18][19][20][21][22] This involves subjecting the compound to a range of stress conditions.
-
Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials.
-
Acidic: Add an equal volume of 0.1 M HCl.
-
Basic: Add an equal volume of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 3% hydrogen peroxide.
-
Thermal: Place a vial in an oven at 60°C. Include a dark control at room temperature.
-
Photolytic: Expose a solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[13][14] Keep a control sample wrapped in foil.
-
-
Time Points: Sample from each condition at various time points (e.g., 2, 8, 24 hours).
-
Analysis: Quench the acid and base samples by neutralizing them. Analyze all samples by a stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any new peaks corresponding to degradation products.
Key Degradation Pathways & Mechanisms
Understanding the likely chemical transformations can aid in identifying unknown peaks in your analytical data.
1. Lactam Hydrolysis
The primary degradation pathway in the presence of water, acid, or base is the opening of the seven-membered lactam ring.
2. Photodehalogenation
Exposure to UV light can cleave the C-Br bond, leading to a debrominated version of the molecule or other radical-derived products.
References
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430.
- D'yakonov, V. A., & Mochalov, S. S. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331.
- D'yakonov, V. A., & Mochalov, S. S. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. PubMed.
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- D'yakonov, V. A., & Mochalov, S. S. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.
- Chemistry Stack Exchange. (2020). Mechanism of alkaline hydrolysis of cyclic amide. Chemistry Stack Exchange.
- Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Khan Academy. (2019). Mechanism of amide hydrolysis. YouTube.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Huynh-Ba, K. (2023).
- Miller, G. H. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology.
- LibreTexts. (2022). Chemistry of Amides. LibreTexts Chemistry.
- Bajaj, S., et al. (2016).
- Organic Chemistry. (2021). Mechanism Basic Hydrolysis Cyclic Amide. YouTube.
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams.
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Zeronian, S. H., & Inglesby, M. K. (2015). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE.
- Leipold, E., et al. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
- Musgrave, R. (2017). Lactam Hydrolysis. YouTube.
- Kudo, T., et al. (2021). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice. PubMed.
- Knowledge. (2025). What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one? Knowledge.
- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- National Research Council. (1995). LCSS: BROMINE.
- Contemporary Daguerreotypes. (2015). Storing & Handling Bromine. Contemporary Daguerreotypes.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- RD Laboratories. (n.d.). Photostability.
- Albini, A., & Monti, S. (2003). Photodehalogenation of aryl halides.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. rdlaboratories.com [rdlaboratories.com]
- 15. bloomtechz.com [bloomtechz.com]
- 16. dollycorporation.com [dollycorporation.com]
- 17. Contemporary DaguerreotypesStoring & Handling Bromine | Contemporary Daguerreotypes [cdags.org]
- 18. acdlabs.com [acdlabs.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Synthesis of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Welcome to the technical support guide for the synthesis of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important benzolactam intermediate. Our goal is to provide in-depth, field-tested insights into the common challenges, particularly byproduct formation, encountered during its synthesis. This guide moves beyond simple protocols to explain the causal mechanisms behind these challenges, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most prevalent and industrially relevant route to this compound involves a two-step sequence starting from 1-bromo-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one:
-
Oximation: Formation of the corresponding ketoxime.
-
Beckmann Rearrangement: An acid-catalyzed ring expansion of the cyclic oxime to yield the target lactam.
While seemingly straightforward, the Beckmann rearrangement is the critical, often problematic, step where most byproducts originate. The reaction's outcome is highly dependent on the stereochemistry of the oxime and the reaction conditions employed.
Technical Support Center: A Guide to Improving the Purity of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Recognizing the nuanced challenges of this specific synthesis, this document provides in-depth troubleshooting strategies and detailed experimental protocols to help you achieve high purity of the target compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the primary challenges?
A1: A prevalent synthetic strategy involves the initial preparation of the core structure, 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, followed by electrophilic aromatic bromination. The primary challenge lies in controlling the regioselectivity of the bromination to favor substitution at the 9-position of the benzolactam ring.
Q2: What are the likely impurities I might encounter in my crude product?
A2: Common impurities include unreacted starting materials (4,5-dihydro-1H-benzo[b]azepin-2(3H)-one), positional isomers (e.g., 7-bromo and other bromo-isomers), and poly-brominated species.[1] The formation of these byproducts is highly dependent on the reaction conditions.
Q3: How can I effectively monitor the progress of the bromination reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of new spots corresponding to the product and any byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended starting points for purification of the crude product?
A4: A combination of recrystallization and column chromatography is typically recommended. Recrystallization can be effective for removing bulk impurities, while column chromatography is often necessary to separate the desired 9-bromo isomer from other positional isomers.
Troubleshooting Guide: Tackling Purity Challenges
This section provides a detailed breakdown of common issues encountered during the synthesis and purification of this compound, along with actionable solutions.
Issue 1: Low Yield of the Desired 9-Bromo Isomer
A low yield of the target compound is a frequent hurdle. The root cause often lies in suboptimal reaction conditions or inefficient purification.
Causality Analysis and Solutions:
-
Poor Regioselectivity in Bromination: The directing effects of the amide group and the benzene ring can lead to a mixture of isomers.
-
Solution: Employing a milder brominating agent, such as N-bromosuccinimide (NBS), can enhance regioselectivity compared to harsher reagents like molecular bromine.[2] Running the reaction at a lower temperature can also favor the formation of the thermodynamically more stable product.
-
-
Over-bromination: The use of excess brominating agent can lead to the formation of di- or poly-brominated byproducts.
-
Solution: Carefully control the stoichiometry of the brominating agent. A slight excess (1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without significant over-bromination.
-
-
Product Loss During Work-up and Purification: The product may have some solubility in the aqueous phase during extraction, or losses can occur during transfers and purification steps.
-
Solution: After the initial extraction, back-extract the aqueous layer with the organic solvent to recover any dissolved product. Minimize the number of transfers and use careful technique during column chromatography and recrystallization.
-
Issue 2: Difficulty in Separating Positional Isomers
The similar polarity of positional bromo-isomers can make their separation by conventional chromatographic methods challenging.
Causality Analysis and Solutions:
-
Co-elution in Column Chromatography: Isomers with very similar polarities may not resolve well on a standard silica gel column.
-
Solution: Optimize your column chromatography conditions. This may involve using a less polar solvent system to increase the separation factor between the isomers. Gradient elution can also be effective. For particularly difficult separations, consider alternative stationary phases or High-Performance Liquid Chromatography (HPLC).
-
-
Co-crystallization: During recrystallization, different isomers may crystallize together, leading to an impure final product.
-
Solution: If co-crystallization is suspected, purify the material by column chromatography before attempting recrystallization. Alternatively, screen a wider range of recrystallization solvents and solvent systems.
-
Experimental Protocols
Protocol 1: Synthesis of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (Precursor)
This protocol outlines a general procedure for the synthesis of the benzolactam core.
Materials:
-
Precursor molecule (e.g., a suitable amino acid or ester)
-
Cyclization reagent (e.g., polyphosphoric acid)
-
Appropriate solvents
Procedure:
-
Combine the precursor molecule with the cyclization reagent in a suitable reaction vessel.
-
Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction mixture by pouring it into ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Regioselective Bromination
This protocol provides a starting point for the selective bromination at the 9-position.
Materials:
-
4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
Dissolve the 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Purification by Column Chromatography
This protocol describes a general method for purifying the crude brominated product.
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Prepare a silica gel column of appropriate size.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Purification by Recrystallization
This protocol provides a general guideline for recrystallization.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethanol/water)
Procedure:
-
In a flask, dissolve the compound in the minimum amount of hot recrystallization solvent.[1]
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals.
Data Presentation
Table 1: Troubleshooting Summary for Low Purity
| Observed Issue | Potential Cause | Recommended Solution |
| Multiple spots on TLC after bromination | Poor regioselectivity, over-bromination | Use a milder brominating agent (NBS), control stoichiometry, lower reaction temperature. |
| Broad or overlapping peaks in HPLC | Presence of isomers | Optimize HPLC method (e.g., change mobile phase composition, gradient, or column). |
| Off-white or yellowish solid | Residual bromine or colored impurities | Wash crude product with sodium bisulfite solution, use activated charcoal during recrystallization.[1] |
| Oily product instead of solid | Impurities preventing crystallization | Purify by column chromatography before attempting recrystallization. |
Visualization
Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Impurity Removal
Caption: A decision-making flowchart for troubleshooting common impurity issues.
References
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]
-
PubChem. 4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one. [Link]
-
Zivanovic, L., Ivanovic, I., Vladimirov, S., & Zecevic, M. (2004). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. ResearchGate. [Link]
- Google Patents. (1956).
-
MDPI. (2022). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][3]diazepines, and Their Cytotoxic Activity. [Link]
-
MDPI. (2019). cis,exo-1,2,3,4,4a,13b-hexahydro-1,4-methano-5-isopropoxy-9H-tribenzo[b,f]azepine. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Bromination. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
Sources
troubleshooting failed reactions of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Welcome to the technical support resource for 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve even the most challenging reaction failures.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, stability, and general reactivity of this compound.
Q1: How stable is the lactam ring in this molecule under typical cross-coupling conditions?
A: The seven-membered lactam ring is generally stable under neutral and mildly acidic or basic conditions at moderate temperatures. However, it is susceptible to hydrolysis under harsh conditions.[1][2] Strong bases (like NaOH, KOH) or high concentrations of strong mineral acids, especially when paired with elevated temperatures (>100 °C) and protic solvents (like water or alcohols) for prolonged periods, can lead to ring-opening.[3][4][5] For most palladium-catalyzed reactions, using inorganic carbonate or phosphate bases, or carefully selected alkoxide bases for shorter reaction times, typically preserves the lactam integrity.
Q2: What are the best practices for storing and handling this compound?
A: this compound is a stable, solid compound. It should be stored in a tightly sealed container in a cool, dry place away from direct sunlight. No special handling procedures beyond standard laboratory practices for non-volatile organic solids are required.
Q3: My reaction is not working. Where should I even begin to troubleshoot?
A: A failed reaction can almost always be traced back to one of four areas: (1) Reagent Quality, (2) Reaction Setup & Inertness, (3) Catalyst System (Palladium/Ligand/Base), or (4) Reaction Conditions (Solvent/Temperature) . Before diving into complex optimization, always verify the basics. A logical workflow is essential for efficiently diagnosing the issue.
Caption: General troubleshooting workflow for a failed reaction.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides detailed solutions for specific problems encountered during common palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Issue 1: Low or No Product Conversion
Q: I've set up my Suzuki or Buchwald-Hartwig reaction, but after several hours (or overnight), LC-MS analysis shows only starting material. What's going wrong?
A: This is the most common failure mode and points to a fundamental problem with the catalytic cycle. The cause is often related to the catalyst activation or stability.
Potential Causes & Solutions:
-
Ineffective Catalyst System: The combination of palladium precursor and ligand is critical and substrate-dependent. Standard catalysts like Pd(PPh₃)₄ may not be active enough.[6]
-
Solution: For this class of substrate, employ modern, more robust catalyst systems. Use a palladium(II) precatalyst like Pd(OAc)₂ or an air-stable precatalyst (e.g., XPhos Pd G3, CataCXium A Pd G3) combined with a bulky, electron-rich phosphine ligand.[7][8] Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended as they facilitate both oxidative addition and reductive elimination, which can be rate-limiting.[6][7]
-
-
Improper Catalyst Activation: The active catalyst is a Pd(0) species. If you start with a Pd(II) precursor (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ.[9] This reduction can be inefficient and lead to the formation of inactive palladium black.
-
Poor Choice of Base: The base plays a crucial role, and its effectiveness depends on its strength, solubility, and steric profile.[6] An insoluble base may not be effective, while a base that is too strong could cause substrate degradation.
-
Solution: For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are excellent choices due to their moderate basicity and good solubility in mixed aqueous-organic solvent systems.[6] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required, particularly for less nucleophilic amines.[11]
-
-
Oxygen Contamination: Palladium(0) catalysts are extremely sensitive to oxygen, which can oxidize them to an inactive state.
-
Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.[6] Using a glovebox for reagent addition is ideal.
-
| Parameter | Recommended Starting Conditions for Suzuki-Miyaura | Recommended Starting Conditions for Buchwald-Hartwig |
| Pd Source | XPhos Pd G3 (2 mol%) or Pd(OAc)₂ (2-5 mol%) | RuPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (2-5 mol%) |
| Ligand | XPhos (4-10 mol%) or SPhos (4-10 mol%) | RuPhos (4-10 mol%) or BrettPhos (4-10 mol%) |
| Base | K₃PO₄ (3 eq.) or Cs₂CO₃ (3 eq.) | NaOt-Bu (1.5-2.0 eq.) or LHMDS (1.5-2.0 eq.) |
| Solvent | 1,4-Dioxane/H₂O (10:1) or 2-MeTHF/H₂O (10:1) | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 80-110 °C | 80-110 °C |
Issue 2: Formation of Side Products
Q: My reaction is consuming the starting material, but I'm getting significant byproducts like the debrominated starting material or homocoupled products.
A: The formation of specific side products provides valuable clues about which step in the catalytic cycle is failing or what undesired pathways are competing with your desired reaction.
Caption: Simplified catalytic cycle showing points of failure.
Potential Causes & Solutions:
-
Hydrodehalogenation (Ar-Br → Ar-H): This common side reaction can arise from several pathways, including β-hydride elimination from palladium-amido complexes (in Buchwald-Hartwig) or reaction of the Ar-Pd(II)-Br intermediate with trace water or other proton sources.
-
Solution: Use rigorously dried and degassed solvents. For Buchwald-Hartwig reactions, the choice of ligand is critical; ligands that promote rapid reductive elimination can outcompete β-hydride elimination.[12] Sometimes, a slightly lower reaction temperature can disfavor this pathway.
-
-
Protodeboronation (Suzuki-Miyaura): The boronic acid coupling partner can be unstable and lose its boron moiety, especially at high temperatures or in the presence of excess base and water.[13][14]
-
Solution: Use the boronic acid as fresh as possible. Consider using more stable boronic esters (e.g., pinacol esters). Adding the boronic acid portion-wise or via syringe pump over the course of the reaction can maintain a low instantaneous concentration, minimizing decomposition. Running the reaction at the lowest effective temperature (e.g., 80 °C) can also help.
-
-
Homocoupling of Boronic Acid (Suzuki-Miyaura): This side reaction (forming R-R from R-B(OH)₂) is often promoted by oxygen.
-
Solution: This strongly indicates insufficient degassing of the reaction mixture. Re-check your inert atmosphere setup and ensure solvents are properly sparged before use.[6]
-
Issue 3: Evidence of Lactam Decomposition
Q: My crude NMR shows complex aromatic signals and the product seems to have decomposed during workup or on the column. Could the lactam be opening?
A: Yes, while robust, the lactam is the most sensitive functional group in the molecule under certain conditions.
Potential Causes & Solutions:
-
Harsh Basic Conditions: Using strong aqueous bases (NaOH, KOH) or running reactions with alkoxides at high temperatures for extended periods can hydrolyze the lactam.
-
Solution: Switch to a milder base like K₃PO₄ or Cs₂CO₃.[6] If a strong base like NaOt-Bu is required, minimize reaction time and temperature. Ensure the workup is performed promptly and avoids prolonged contact with strong aqueous acids or bases. A quick quench with saturated NH₄Cl followed by extraction is often preferable to a water wash.
-
-
Acidic Workup/Purification: The lactam can also be hydrolyzed under strongly acidic conditions.[1][2] Using silica gel for chromatography is generally fine, but if you observe streaking or decomposition on the column, the silica may be too acidic.
-
Solution: Neutralize your silica gel by preparing a slurry in your eluent containing a small amount of a neutral amine (e.g., 1% triethylamine), then packing the column as usual. Alternatively, switch to a different stationary phase like alumina. For workup, use a mild buffer like a phosphate buffer or saturated sodium bicarbonate solution instead of strong acids.
-
Experimental Protocols
The following are validated starting points for common reactions. Optimization will likely be necessary for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), K₃PO₄ (3.0 eq.), and the catalyst/ligand (e.g., XPhos Pd G3, 2-3 mol%).
-
Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the starting bromide.
-
Place the vial in a preheated oil bath or heating block set to 100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add NaOt-Bu (1.5 eq.) to an oven-dried reaction vial.
-
Add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Add this compound (1.0 eq.).
-
Seal the vial, remove from the glovebox, and add anhydrous, degassed toluene or 1,4-dioxane (~0.1 M).
-
Add the amine coupling partner (1.2 eq.) via syringe.
-
Place the vial in a preheated oil bath or heating block set to 100 °C and stir vigorously for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully by pouring into a beaker of saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography.
References
-
[An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][6][15]diazepines, and Their Cytotoxic Activity - MDPI.]()
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. aspuru.substack.com [aspuru.substack.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. FR2809395B1 - LACTAM PURIFICATION PROCESS - Google Patents [patents.google.com]
- 18. US3792045A - Process for the purification of lactams - Google Patents [patents.google.com]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reddit.com [reddit.com]
- 27. reddit.com [reddit.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 30. labsolu.ca [labsolu.ca]
Technical Support Center: 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals working with 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Here, we address common challenges and questions related to impurities that may be encountered during its synthesis, purification, and handling. Our aim is to provide in-depth, field-proven insights to ensure the integrity of your experimental outcomes.
I. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter.
Question 1: My final product shows a lower molecular weight peak in the mass spectrum and a corresponding impurity in the HPLC analysis. What could this be?
Answer: The most probable impurity with a lower molecular weight is the unreacted starting material, 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This typically occurs due to incomplete bromination.
-
Causality: The electrophilic aromatic substitution (bromination) of the benzazepinone backbone requires careful control of reaction conditions. Insufficient brominating agent, low reaction temperature, or a shortened reaction time can lead to a portion of the starting material remaining unreacted.
-
Troubleshooting:
-
Reaction Stoichiometry: Ensure a slight excess of the brominating agent (e.g., N-Bromosuccinimide) is used. However, a large excess can lead to di-brominated impurities.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer visible.
-
Purification: If the impurity is already present in your final product, it can typically be removed by column chromatography or recrystallization. Due to the polarity difference between the brominated and non-brominated compounds, a silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) should provide good separation.
-
Question 2: I'm observing multiple product peaks in my HPLC chromatogram with the same mass as my target compound. What are these impurities?
Answer: These are likely positional isomers of this compound. The most common isomers would be the 7-bromo and potentially the 6- or 8-bromo derivatives.
-
Causality: The substitution pattern on the benzene ring of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one directs the electrophilic addition of bromine. While the 9-position might be kinetically or thermodynamically favored under specific conditions, other positions on the aromatic ring can also be brominated, leading to a mixture of isomers. The amide group is an ortho-, para-director, which would favor bromination at the 7 and 9 positions.
-
Troubleshooting:
-
Reaction Conditions: The regioselectivity of the bromination can be highly dependent on the solvent, temperature, and the brominating agent used. For instance, using a bulky brominating agent might favor substitution at a less sterically hindered position. It is crucial to adhere to a validated synthetic protocol to maximize the yield of the desired 9-bromo isomer.
-
Purification: Separating positional isomers can be challenging. High-resolution preparative HPLC is often the most effective method. Alternatively, careful optimization of column chromatography with a shallow solvent gradient may provide adequate separation.
-
Characterization: To confirm the identity of the isomers, 2D-NMR techniques such as COSY and NOESY can be invaluable in determining the substitution pattern on the aromatic ring.
-
Question 3: My mass spectrum shows a peak that is approximately 78-80 Da higher than my product peak. What is this impurity?
Answer: This high molecular weight impurity is likely a di-brominated derivative of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
-
Causality: Over-bromination can occur if the reaction conditions are too harsh (e.g., high temperature) or if there is a significant excess of the brominating agent. The presence of one bromine atom on the aromatic ring deactivates it slightly, but a second substitution is still possible.
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. A 1:1 or a slight excess (e.g., 1.1 equivalents) is generally recommended.
-
Temperature Control: Run the reaction at the recommended temperature. Higher temperatures can increase the rate of the second bromination.
-
Purification: Di-brominated compounds are significantly less polar than the mono-brominated product. They should be readily separable by column chromatography, eluting before the desired product.
-
Question 4: I've noticed the appearance of new, unidentified peaks in my HPLC analysis of a stored sample. What could be happening?
Answer: This suggests that your compound may be degrading over time.
-
Causality: Halogenated aromatic compounds can be susceptible to degradation, particularly when exposed to light, high temperatures, or reactive atmospheric conditions. Potential degradation pathways could involve de-bromination or oxidation.
-
Troubleshooting:
-
Storage Conditions: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Purity Check: Always re-analyze the purity of your compound before use, especially if it has been stored for an extended period.
-
Stabilizers: For long-term storage, consider dissolving the compound in a dry, aprotic solvent and storing it as a solution at low temperatures.
-
II. Key Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general method for the purity assessment of this compound. It is crucial to validate this method for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a 1 mg/mL stock solution in acetonitrile. Dilute with the mobile phase to a working concentration of 0.1 mg/mL. |
Rationale: A C18 column is a good starting point for separating compounds of moderate polarity. The gradient elution allows for the separation of non-polar impurities (like di-brominated species) and more polar impurities (like the unreacted starting material). Formic acid is added to the mobile phase to improve peak shape by protonating any free amine groups.
III. Visualizing Impurity Origins
The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of this compound.
Caption: Synthetic pathway and potential impurity formation.
IV. References
Technical Support Center: Scaling Up the Synthesis of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and scalable synthesis campaign. Our approach is built on explaining the fundamental chemical principles behind each step, empowering you to make informed decisions in the lab.
Synthesis Overview
The synthesis of this compound is typically approached as a two-stage process. The first stage involves the construction of the core heterocyclic structure, 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, commonly achieved via a Beckmann rearrangement. The second stage is a regioselective electrophilic aromatic substitution to install the bromine atom at the C9 position.
side reactions to avoid with 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 1269293-40-4). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this valuable synthetic intermediate. Our goal is to provide you with field-proven insights and troubleshooting strategies to mitigate common side reactions and optimize your synthetic outcomes.
Core Challenges & Key Side Reactions
This compound is a versatile building block, most frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While powerful, these transformations are susceptible to competing reaction pathways that can diminish yield and complicate purification. The primary challenges arise from the inherent reactivity of the aryl bromide and the stability of the lactam ring under typical reaction conditions.
The three most prevalent side reactions are:
-
Hydrodehalogenation (Protodebromination): Replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: Dimerization of the benzoazepinone starting material.
-
Lactam Hydrolysis: Base- or acid-mediated cleavage of the seven-membered cyclic amide ring.
Understanding the interplay between the desired reaction and these potential side pathways is critical for successful experimentation.
Caption: Competing reaction pathways in cross-coupling reactions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing explanations of the underlying mechanisms and actionable solutions.
Q1: My primary isolated product is the debrominated starting material, 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. What is causing this hydrodehalogenation, and how can I prevent it?
A1: Causality & Mechanism
Hydrodehalogenation (or protodebromination) is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced to the corresponding arene.[1][2] This occurs when a palladium(II)-hydride species is generated in the catalytic cycle. This hydride can reductively eliminate with the aryl group to form the undesired debrominated product instead of proceeding through the desired cross-coupling pathway.
Sources of the hydride can include:
-
Bases with β-hydrogens: Alkoxide bases like sodium tert-butoxide (NaOtBu) can undergo β-hydride elimination.
-
Solvents: Alcohols or even trace water can act as hydride sources.
-
Coupling Partners: In Suzuki reactions, boronic acids can sometimes contribute to this pathway.[3]
Recommended Solutions
| Solution Category | Specific Action | Rationale |
| Base Selection | Switch to a non-nucleophilic, inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] | These bases are less likely to generate hydride species compared to alkoxides. Cs₂CO₃ is often effective due to its high solubility in organic solvents.[4] |
| Solvent & Reagents | Use high-purity, anhydrous solvents (e.g., toluene, dioxane, DMF). Ensure all reagents are thoroughly dried. | Minimizes water as a potential proton and hydride source. |
| Catalyst System | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos). | These ligands promote the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the hydrodehalogenation pathway.[5] |
| Additives | In some cases, adding a stoichiometric amount of a hydrogen scavenger can be beneficial, though this requires careful optimization. |
Q2: I'm observing a significant amount of a high molecular weight byproduct (MW ≈ 480), which I suspect is a dimer. How do I suppress this homocoupling?
A2: Causality & Mechanism
Homocoupling, sometimes referred to as Ullmann-type coupling, results in the formation of a symmetrical biaryl from two molecules of the aryl halide starting material.[6][7] In palladium catalysis, this can occur through several mechanisms. A common pathway involves the reaction of two Ar-Pd(II)-X intermediates to form an Ar-Pd(II)-Ar species, which then reductively eliminates to yield the dimer and regenerate Pd(0).[7] This side reaction is often favored at higher temperatures and catalyst concentrations or when the transmetalation step with the desired coupling partner is slow.
Recommended Solutions
| Solution Category | Specific Action | Rationale |
| Reaction Conditions | Lower the reaction temperature and use the minimum effective catalyst loading (e.g., start at 1-2 mol %). | Reduces the rate of catalyst decomposition and side reactions like homocoupling.[8] |
| Ligand Choice | Use ligands that accelerate the transmetalation and reductive elimination steps of the primary catalytic cycle. For Suzuki coupling, ligands like SPhos or RuPhos are often effective. | A faster desired cycle outcompetes the slower homocoupling pathway. |
| Reagent Stoichiometry | Ensure the coupling partner (e.g., boronic acid) is present in a slight excess (e.g., 1.2-1.5 equivalents). | A higher concentration of the nucleophilic partner can accelerate the transmetalation step, disfavoring the competing homocoupling pathway. |
| Execution | Add the palladium catalyst last, after all other reagents are mixed and the reaction vessel is purged with inert gas. | This can prevent premature reactions before the full catalytic system is assembled. |
Q3: My LC-MS and NMR analyses show a product consistent with the opening of the seven-membered ring. Why is my lactam hydrolyzing, and what conditions are safer?
A3: Causality & Mechanism
Lactams (cyclic amides) are susceptible to hydrolysis, particularly under strong basic or acidic conditions, to form the corresponding amino acid.[9][10] In the context of cross-coupling, the base used to facilitate the catalytic cycle is the most common culprit. Strong bases like NaOH, KOH, or even alkoxides in the presence of water can promote nucleophilic attack at the carbonyl carbon, leading to irreversible ring-opening.[11] While the seven-membered lactam in this substrate is more stable than a highly strained β-lactam, it is not immune to hydrolysis, especially at elevated temperatures over long reaction times.[12]
Recommended Solutions
| Solution Category | Specific Action | Rationale |
| Base Selection | Use milder bases such as K₃PO₄ or K₂CO₃. Avoid strong hydroxides (NaOH, KOH) and limit the use of NaOtBu where possible. | These bases are generally strong enough to facilitate the cross-coupling cycle but are less aggressive towards the lactam functionality. |
| Water Content | Use strictly anhydrous conditions. Dry solvents and reagents thoroughly. | Water is a necessary reagent for hydrolysis. Its exclusion is the most effective preventative measure.[11] |
| Reaction Time & Temp | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Use the lowest effective temperature. | Minimizes the exposure of the lactam to potentially hydrolytic conditions. |
| Workup Procedure | During the aqueous workup, avoid strongly acidic or basic conditions. Neutralize the reaction mixture carefully. | Prevents post-reaction hydrolysis during product isolation. |
Frequently Asked Questions (FAQs)
Q: What are the best practices for setting up a cross-coupling reaction with this substrate? A: Success hinges on meticulous technique.
-
Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Always assemble your reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.
-
Reagent Quality: Use high-purity reagents and solvents. Impurities can inhibit the catalyst.
-
Degassing: Thoroughly degas your solvent(s) before use to remove dissolved oxygen. A common method is to bubble an inert gas through the solvent for 20-30 minutes.
Q: How do I choose the right palladium catalyst, ligand, and base? A: There is no single "best" system; the optimal choice depends on the specific coupling partners (e.g., an amine for Buchwald-Hartwig vs. a boronic acid for Suzuki).
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective Pd(0) and Pd(II) sources, respectively.
-
Ligands: For electron-rich aryl bromides like this one, sterically hindered, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) are often required to promote the initial oxidative addition step.[13]
-
Base: As detailed above, start with K₃PO₄ or Cs₂CO₃ to balance reactivity with the stability of the lactam.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is provided as a validated starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is designed to minimize the side reactions discussed above.
Caption: Optimized Suzuki-Miyaura workflow.
Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.3 eq), and finely ground, anhydrous potassium phosphate (K₃PO₄, 2.5 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or a toluene/water mixture (e.g., 10:1 ratio, ensuring the water is also degassed). The solvent volume should create a ~0.1 M solution with respect to the starting aryl bromide.
-
Inerting: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.5 mol %).
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.
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-
Viciu, M. S., et al. (2002). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organic Letters. [Link]
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Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water. [Link]
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Mori, K., et al. (2016). A Practical and Highly Efficient Reductive Dehalogenation of Aryl Halides Using Heterogeneous Pd/AlO(OH) Nanoparticles and Sodium Borohydride. Tetrahedron. [Link]
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Lipshutz, B. H., & Ghorai, S. (2012). Kumada–Grignard-type biaryl couplings on water. Catalysis Science & Technology. [Link]
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Organic Chemistry Portal. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. organic-chemistry.org. [Link]
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Mino, T., et al. (2017). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Catalysts. [Link]
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Guram, A. S., et al. (2006). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
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Li, J.-H., et al. (2005). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. [Link]
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Bowen, R. J., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics. [Link]
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Salter, R., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Le, R. K., et al. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]
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L. C. D. C. Martins, M. J. S. F. D. (2008). The Mechanisms of Catalysis by Metallo β-Lactamases. Bioinorganic Chemistry and Applications. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Tooke, C. L., et al. (2019). β-Lactamases: A Focus on Current Challenges. Perspectives in Medicinal Chemistry. [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Yamada, K., et al. (2022). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. New Journal of Chemistry. [Link]
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Musgrave, R. (2017). Lactam Hydrolysis. YouTube. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
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Al-Tel, T. H., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][11]diazepines, and Their Cytotoxic Activity. Molecules. [Link]
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Organic Chemistry Explained. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Maleczka, R. E., et al. (2020). Advances in Cross-Coupling Reactions. Molecules. [Link]
-
Al-Zoubi, R. M., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][11]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][11]diazepin-2-ones. ACS Omega. [Link]
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PubChem. (n.d.). 9-Bromo-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one. [Link]
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Apicule. (n.d.). 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. [Link]
-
Breinbauer, R., & Kollmer, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Berezin, A. A., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][6]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules. [Link]
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Berezin, A. A., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][6]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. ResearchGate. [Link]
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Technical Support Center: 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Introduction
This technical guide provides comprehensive information on the proper storage, handling, and troubleshooting for 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 1269293-40-4). This molecule is a key heterocyclic intermediate, particularly valuable in medicinal chemistry and drug development for the synthesis of more complex molecular architectures.[1] Given its bromo-aromatic and lactam functionalities, this compound requires specific handling procedures to ensure its stability and integrity, thereby guaranteeing reproducible experimental outcomes. This document is intended for researchers, scientists, and drug development professionals.
Compound Profile and Core Data
A summary of the essential properties and recommended storage conditions for this compound is provided below. Adherence to these guidelines is the first step in ensuring experimental success.
| Property | Value | Source(s) |
| CAS Number | 1269293-40-4 | [2] |
| Molecular Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.10 g/mol | [1] |
| Appearance | Solid | |
| Recommended Storage | Room temperature, sealed in a dry, dark place. | [3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | [4] |
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of the compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A: For long-term stability, the solid compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. The use of an amber glass vial is highly recommended. To prevent slow degradation via oxidation or hydrolysis, flushing the container with an inert gas like argon or nitrogen before sealing is a best practice, especially if the container will be opened multiple times.[4]
Q2: My compound has developed a slight yellow or brownish tint. Can I still use it?
A: Discoloration is a potential indicator of degradation. Bromo-substituted aromatic compounds can be sensitive to light and air, which may lead to the formation of colored byproducts.[4] Before using a discolored batch, it is critical to verify its purity. We recommend running a quick quality control check, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or obtaining a ¹H NMR spectrum to confirm its integrity. If significant impurities are detected, purification (e.g., recrystallization) or disposal of the batch is advised.
Q3: What solvents are recommended for dissolving this compound?
A: While specific solubility data is not extensively published, compounds with a lactam structure are typically soluble in polar aprotic organic solvents. We recommend starting with solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), or Acetonitrile (MeCN). For reactions, anhydrous solvents should always be used to prevent hydrolysis of the lactam ring.[5] A small-scale solubility test is always the best first step to determine the optimal solvent and concentration for your specific application.
Q4: What are the most critical safety precautions when handling this compound?
A: As a halogenated organic compound, appropriate Personal Protective Equipment (PPE) is mandatory.[6] This includes a lab coat, nitrile gloves, and ANSI-rated safety glasses.[7][8] All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes, as compounds of this class may cause irritation.[10][11]
Experimental Protocols
These protocols provide step-by-step guidance for common laboratory procedures involving this compound.
Protocol 3.1: Standard Personal Protective Equipment (PPE)
Ensuring user safety is paramount. The following PPE should be worn at all times when handling this compound.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes and airborne particles.[7] |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and clothing from spills.[7] |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against chemical contact. Gloves must be inspected before use and removed properly to avoid skin contamination.[8][9] |
| Respiratory | Not generally required if handled in a fume hood. | A fume hood provides adequate ventilation to prevent inhalation of dust or vapors.[9] |
Protocol 3.2: Preparation of a Stock Solution (Example: 10 mg/mL in DCM)
-
Pre-Weighing: Tare a clean, dry amber glass vial with a screw cap on an analytical balance.
-
Dispensing: In a chemical fume hood, carefully add the desired amount of solid this compound to the vial. Record the exact mass.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous Dichloromethane (DCM) to the vial to achieve the target concentration of 10 mg/mL.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently at room temperature until the solid is completely dissolved.
-
Inert Atmosphere: If the solution is to be stored, briefly flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing tightly with a cap containing a chemically resistant liner (e.g., PTFE).
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Protocol 3.3: Aliquoting for Long-Term Storage
To preserve the integrity of the compound and avoid repeated freeze-thaw cycles or contamination of the main stock, aliquoting is strongly recommended.
-
Prepare Aliquots: Based on the amounts typically required for your experiments, dispense the stock solution into smaller, appropriately sized amber vials.
-
Inert Atmosphere: Flush the headspace of each aliquot vial with inert gas before sealing.
-
Storage: Store the aliquots under the same conditions as the main stock (room temperature, protected from light). This practice minimizes the exposure of the bulk material to the atmosphere each time it is needed.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experimentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely in the chosen solvent. | 1. Incorrect Solvent Choice: The solvent may not have the appropriate polarity. 2. Low Purity/Degradation: Impurities or degradation products may be insoluble. 3. Saturation Limit Exceeded: The concentration is too high for the chosen solvent. | 1. Test Other Solvents: Try a small-scale solubility test with alternative recommended solvents (e.g., CHCl₃, EtOAc, MeCN). 2. Verify Purity: Check the purity of your material via HPLC or NMR. 3. Adjust Concentration: Reduce the concentration or gently warm the solution (if the compound is thermally stable) to aid dissolution. |
| Inconsistent or poor yields in cross-coupling reactions (e.g., Suzuki, Heck). | 1. Degraded Starting Material: The C-Br bond is the reactive site; degradation will lower the effective concentration. 2. Catalyst Inactivation: Impurities in the compound could poison the catalyst. 3. Presence of Water: Moisture can interfere with many organometallic coupling reactions. | 1. Confirm Purity: Always run a purity check on the starting material before starting a reaction. Use the workflow diagram below (Figure 1). 2. Use High-Purity Reagents: Ensure all reagents, including the catalyst and base, are of high quality. 3. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere.[5] |
| Appearance of multiple spots on TLC after reaction workup. | 1. Incomplete Reaction: Starting material remains. 2. Formation of Byproducts: Side reactions may be occurring. This could include debromination or reactions involving the lactam ring. 3. Workup-Induced Degradation: The compound may be unstable to the acidic or basic conditions used during the workup. | 1. Optimize Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. 2. Adjust Reaction Conditions: Consider lowering the temperature or using a different catalyst/base system to improve selectivity.[12] 3. Use Neutral Workup Conditions: If instability is suspected, use a neutral workup (e.g., washing with brine) and minimize exposure to strong acids or bases. |
Workflow for Compound Integrity Assessment
Before committing a significant amount of material to a reaction, it is crucial to validate its integrity. The following workflow provides a logical sequence of checks.
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Validation & Comparative
A Comparative Guide to the Synthesis of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Introduction
9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have been explored for a range of biological activities, making the efficient and regioselective synthesis of this core structure a critical endeavor for researchers in the field. This guide provides an in-depth comparison of plausible synthetic methodologies for obtaining this compound, offering insights into the strategic choices and experimental considerations for each approach. We will delve into two primary strategies: the synthesis of the benzazepinone core followed by regioselective bromination, and the construction of the azepinone ring from a pre-brominated aromatic precursor.
Strategy 1: Post-Cyclization Bromination
This strategy focuses on first constructing the tricyclic 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one core, followed by the challenging step of regioselective bromination at the C-9 position. The amide group in the lactam ring is an ortho-, para-director, and an activating group for electrophilic aromatic substitution. This electronic influence is crucial for directing the incoming electrophile.
Method 1A: Beckmann Rearrangement followed by Bromination
The Beckmann rearrangement is a classic and widely used method for the synthesis of lactams from cyclic ketoximes.[1][2][3][4][5] This approach involves the acid-catalyzed rearrangement of an oxime derived from a corresponding cyclic ketone.
Plausible Synthetic Pathway:
Caption: Synthetic pathway via Beckmann Rearrangement.
Experimental Protocol:
-
Oxime Formation: α-Tetralone is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in an alcoholic solvent. The mixture is typically refluxed to drive the reaction to completion, yielding α-tetralone oxime.
-
Beckmann Rearrangement: The purified α-tetralone oxime is treated with a strong protic acid such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures.[4] The acid protonates the hydroxyl group of the oxime, facilitating a 1,2-aryl migration to the electron-deficient nitrogen, which results in the formation of the seven-membered lactam ring of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
-
Regioselective Bromination: The resulting benzazepinone is then subjected to electrophilic bromination. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) can achieve regioselective bromination at the C-9 position, para to the activating amide nitrogen.[6]
Causality and Expertise:
The choice of PPA or sulfuric acid in the Beckmann rearrangement is critical; these strong acids efficiently promote the rearrangement while minimizing side reactions.[4] The regioselectivity of the final bromination step is governed by the electronic properties of the benzazepinone. The amide nitrogen is a strong activating group and directs the electrophilic attack to the para position (C-9) and ortho position (C-7). Steric hindrance at the C-7 position from the fused seven-membered ring favors substitution at the more accessible C-9 position.
Method 1B: Schmidt Reaction followed by Bromination
The Schmidt reaction provides an alternative route to the benzazepinone core from a ketone, utilizing hydrazoic acid in the presence of a strong acid.[7][8][9][10][11]
Plausible Synthetic Pathway:
Caption: Synthetic pathway via Intramolecular Friedel-Crafts Acylation.
Experimental Protocol:
-
Precursor Synthesis: A potential starting material, 4-(2-amino-4-bromophenyl)butanoic acid, can be synthesized from 4-bromo-2-nitroaniline through a series of steps including diazotization, Sandmeyer reaction to introduce a cyano group, reduction of the nitro group, hydrolysis of the cyano group to a carboxylic acid, and subsequent chain extension. A more convergent approach could involve a palladium-catalyzed cross-coupling reaction.
-
N-Protection: The amino group of the precursor is typically protected, for instance, as an acetamide, to prevent side reactions during the cyclization step.
-
Cyclization: The N-protected acid is then treated with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) to effect an intramolecular Friedel-Crafts acylation. [12][13][14]This reaction forms the seven-membered ring to give the N-acetylated benzazepinone.
-
Deprotection: The acetyl protecting group can be removed under acidic or basic conditions to yield the final product.
Causality and Expertise:
This "late-stage cyclization" strategy offers unambiguous control of the bromine position. The success of the intramolecular Friedel-Crafts acylation depends on the reactivity of the aromatic ring and the length of the tethered acyl chain. The use of potent cyclizing agents like Eaton's reagent can often provide higher yields and cleaner reactions compared to PPA. [13]
Comparative Analysis
| Feature | Method 1A: Beckmann Rearrangement | Method 1B: Schmidt Reaction | Method 2A: Intramolecular Friedel-Crafts Acylation |
| Starting Materials | Readily available α-tetralone | Readily available α-tetralone | Multi-step synthesis of precursor from brominated anilines |
| Regioselectivity | Achieved in the final bromination step; potential for isomeric impurities | Achieved in the final bromination step; potential for isomeric impurities | Defined by the starting material |
| Key Reactions | Oxime formation, Beckmann rearrangement, Electrophilic bromination | Schmidt reaction, Electrophilic bromination | Precursor synthesis, Intramolecular Friedel-Crafts acylation |
| Reagents & Conditions | Strong acids (PPA, H₂SO₄), NBS | Sodium azide, strong acids (H₂SO₄), NBS | Strong acids (PPA, Eaton's reagent), multi-step precursor synthesis |
| Yield (Overall) | Moderate | Moderate | Potentially higher and cleaner due to regiocontrol |
| Safety Concerns | Use of strong acids | Highly toxic and explosive hydrazoic acid | Use of strong acids and potentially hazardous reagents in precursor synthesis |
| Scalability | Well-established and scalable | Limited by safety concerns of hydrazoic acid | Can be scalable depending on the efficiency of the precursor synthesis |
| Advantages | Convergent, fewer steps for the core | Direct conversion of ketone to lactam | Excellent control of regiochemistry |
| Disadvantages | Potential for mixture of bromo-isomers | Significant safety hazards | Longer synthetic route for the precursor |
Conclusion
The synthesis of this compound can be approached through several strategic routes. The choice of the optimal method depends on the specific requirements of the researcher, including the desired scale, purity, and available resources.
-
Strategy 1 (Post-Cyclization Bromination) , via either the Beckmann or Schmidt reaction , offers a more convergent approach starting from the readily available α-tetralone. However, the critical final bromination step may present challenges in achieving high regioselectivity, potentially requiring careful optimization and chromatographic purification to isolate the desired C-9 isomer from the C-7 isomer. The Schmidt reaction, while more direct, carries significant safety risks associated with the use of azides.
-
Strategy 2 (Pre-brominated Precursor Cyclization) , exemplified by the intramolecular Friedel-Crafts acylation , provides unambiguous control over the position of the bromine substituent. Although this approach involves a longer synthetic sequence to prepare the necessary precursor, it is likely to deliver a cleaner product and may be more amenable to large-scale synthesis where isomeric purity is paramount.
For researchers prioritizing regiochemical purity and scalability, Strategy 2 is the recommended approach. For exploratory studies where rapid access to the scaffold is desired and purification of isomers is feasible, Strategy 1 offers a more direct route.
References
-
El-Aal, H. A. K. A., El-Khawaga, A., & Khalaf, A. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b]b[12]enzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Australian Journal of Chemistry, 66(6), 635-645. [Link] [12][13][14]2. Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073.
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Wikipedia. (2023, December 2). Beckmann rearrangement. In Wikipedia. [Link] [4]10. Wolff, H. (1946). The Schmidt Reaction. Organic Reactions, 3, 307-336.
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Spencer, J., et al. (2015). Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. Scientific Reports, 5, 12053. [Link]
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Route 1: The Bromo-Lactam Strategy Featuring 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
<Comparison of Synthetic Pathways to Benazepril: An In-Depth Guide to Precursor Selection
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Benazepril, an essential angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and congestive heart failure.[1][2] Its efficacy is intrinsically linked to its unique seven-membered benzazepine core, the synthesis of which presents distinct challenges and opportunities for process optimization. The selection of a starting precursor is a critical decision point in the manufacturing of Benazepril, profoundly impacting the overall efficiency, scalability, cost, and impurity profile of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of key synthetic routes to Benazepril, with a particular focus on the utility of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and prominent alternative precursors. We will delve into the mechanistic underpinnings of these pathways, present supporting experimental data, and offer insights to guide researchers and process chemists in making informed decisions.
The use of a brominated benzazepinone precursor, specifically 3-bromo-2,3,4,5-tetrahydro-1H-[3]-benzazepin-2-one, represents a significant pathway in Benazepril synthesis.[4][5] This strategy hinges on the introduction of a bromine atom at the C3 position of the lactam ring, which then serves as a leaving group for the subsequent introduction of the crucial amino side chain.
A key advantage of this approach is the ability to construct the core benzazepine skeleton first and then functionalize it. This can lead to a more convergent synthesis. A patented method highlights the reaction of a derivative, 3-bromo-2,3,4,5-tetrahydro-1H-[3]-benzazepine-2-ketone-1-tert-butyl acetate, with (S)-homophenylalanine.[6] This process utilizes a dynamic kinetic resolution, which efficiently converts the racemic bromo-precursor into the desired diastereomer, offering high atom economy and a shorter, more industrially viable route.[6]
Experimental Protocol: Synthesis via Bromo-Lactam Intermediate
The following protocol is adapted from a patented industrial process and illustrates the core transformation.[6]
Step 1: Condensation and Dynamic Kinetic Resolution
-
To a suitable reactor, add 100g (0.34 mol) of tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-[3]-benzazepin-2-one-1-acetate and 1.7 L of isopropanol.
-
Add 53g of (S)-homophenylalanine and 42g of triethylamine to the mixture.
-
Heat the reaction mixture to 60°C with stirring and maintain for 24 hours.
-
Cool the mixture to room temperature. The product, a mixture of (S,S) and (S,R) diastereomers of the coupled intermediate, will precipitate.
-
Filter the insoluble material and wash the filter cake with a small amount of isopropanol.
Step 2: Esterification and Final Product Formation
-
The resulting intermediate mixture is then carried forward. It undergoes esterification with ethanol, typically in the presence of a condensing agent like carbonyldiimidazole or thionyl chloride, to form the ethyl ester.[6]
-
Finally, treatment with hydrogen chloride gas in a suitable solvent like ethyl acetate removes the tert-butyl protecting group and forms Benazepril hydrochloride.[6][7] This route reports an overall yield of approximately 63% with a purity of 99.3% by HPLC.[6]
Visualizing the Bromo-Lactam Workflow
Caption: Workflow for Benazepril synthesis via the bromo-lactam precursor.
Route 2: The Aza-Michael Addition Strategy
An alternative and elegant approach avoids the use of halogenated intermediates altogether. This pathway utilizes an asymmetric aza-Michael addition as the key step to set the stereochemistry of the final product.[3][8] This route is convergent, meaning the two complex fragments of the molecule are prepared separately and then joined together late in the synthesis.
This synthesis begins with more basic starting materials, o-nitroacetophenone and aqueous glyoxylic acid, to construct a 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester.[3] The key step involves the conjugate addition of L-homophenylalanine ethyl ester to this Michael acceptor. The reaction's diastereoselectivity is highly dependent on the solvent, with polar aprotic solvents like dichloromethane providing the best results (up to a 4.20:1 diastereomeric ratio).[3][8]
Experimental Protocol: Asymmetric Aza-Michael Addition
The following protocol is a summary of the key steps described in the formal synthesis.[3]
Step 1: Aza-Michael Addition
-
Charge a 50 mL flask with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (2.35 g, 10 mmol) and L-homophenylalanine ethyl ester (2.28 g, 11 mmol).
-
Add 20 mL of dichloromethane and stir the mixture at ambient temperature for 17 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield the adduct as a mixture of diastereomers. Isolated yields are reported to be around 90%.[3][8]
Step 2: Reductive Cyclization
-
Dissolve the adduct (1.46 g, 1.0 mmol) in 20 mL of THF in a pressure vessel.
-
Add 5% Palladium on carbon (Pd-C) (0.14 g).
-
Hydrogenate the mixture at 40°C under 150 psi of H₂ for 24 hours. This reduces the nitro group to an amine.
-
Add 1 N HCl (6 mL) and continue hydrogenation at 40°C and 150 psi for another 16 hours. The acidic conditions promote the cyclization to form the benzazepinone ring.
-
After filtration and workup, the resulting key intermediate, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, is obtained.[3] This intermediate can then be converted to Benazepril.
Visualizing the Aza-Michael Workflow
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- 2. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]
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- 5. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]
- 6. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 7. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzo[b]azepin-2-one Scaffold
The 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure provides a versatile framework for the development of novel therapeutic agents across various disease areas. Derivatives of this and related benzo-fused azepine structures have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of the biological activities of substituted 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one derivatives, with a particular focus on the potential influence of the 9-bromo substitution. While direct comparative studies on 9-bromo derivatives are limited, we will draw upon structure-activity relationship (SAR) data from related scaffolds to provide valuable insights for researchers in this field.
Anticancer Activity: Targeting Epigenetic Regulators
A prominent and well-investigated therapeutic application of benzo[b]azepin-2-one derivatives is in the realm of oncology, particularly as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins.
Mechanism of Action: Inhibition of BRD4
BET proteins, most notably BRD4, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters.[1] Dysregulation of BRD4 activity is implicated in the progression of various cancers, as it often drives the expression of key oncogenes like MYC.[2]
Derivatives of the 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold, a close structural relative of our topic compound, have been identified as potent and ligand-efficient pan-BET bromodomain inhibitors.[3] These compounds act as acetyl-lysine mimetics, competitively binding to the Kac pocket of BET bromodomains and displacing them from chromatin. This leads to the downregulation of oncogenic transcriptional programs and subsequent inhibition of cancer cell proliferation.[1][3]
The following diagram illustrates the general mechanism of BRD4 inhibition by benzo[b]azepin-2-one derivatives:
Caption: MTT Assay Workflow for Cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator. [4]2. Compound Treatment: Prepare serial dilutions of the 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: A Promising Avenue for Novel Antibacterials
The benzo[b]azepine scaffold and its derivatives have also been explored for their antimicrobial properties. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new chemical entities with novel mechanisms of action.
Comparative Antimicrobial Activity
Studies on various heterocyclic compounds have shown that the presence and position of a bromo substituent can significantly impact antimicrobial efficacy. For instance, certain 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus. [5]Similarly, bromo-substituted salicylanilide derivatives have shown activity against Gram-positive bacteria. [6]While direct data on the 9-bromo-benzo[b]azepin-2-one is scarce, these findings suggest that the 9-bromo substitution could confer or enhance antibacterial properties.
| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | [6] |
| 6-Bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus, S. intermedius | Potent | [5] |
| 6-Chloro-8-nitroflavone | E. faecalis, S. aureus, E. coli | Potent | [7] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [8][9] Workflow for Broth Microdilution Assay
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- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. integra-biosciences.com [integra-biosciences.com]
- 9. myadlm.org [myadlm.org]
A Comparative Guide to Analytical Method Validation for 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my objective is to provide a comprehensive guide on the analytical method validation for the novel compound, 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This guide is designed to be a practical resource, grounded in scientific principles and regulatory expectations, to ensure the development of robust and reliable analytical methods. The narrative will delve into the rationale behind experimental choices, offering a self-validating framework for your analytical protocols.
The compound, this compound, is a heterocyclic compound containing a lactam functional group. The analytical challenges for such molecules often revolve around ensuring specificity in the presence of potential impurities and degradation products. Therefore, a well-designed validation study is paramount.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is the foundation of a successful validation. For a compound like this compound, several chromatographic techniques are viable. Let's compare the most common alternatives:
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | High sensitivity, reproducibility, and suitability for non-volatile and thermally labile compounds.[2] | Can be expensive and requires sophisticated equipment.[3] | Quantitative analysis (assay), impurity profiling, and stability studies. |
| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Analysis of residual solvents or volatile impurities. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[3] | Simple, rapid, and inexpensive for preliminary screening.[3] | Lower sensitivity and resolution compared to HPLC.[3] | Qualitative identification and preliminary impurity screening. |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Combines the separation power of UPLC with the detection capabilities of mass spectrometry.[4] | Provides specific information about the mass of the analyte and its fragments, aiding in identification.[4] | Higher cost and complexity. | Identification of unknown impurities and degradation products. |
For the comprehensive analysis of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended primary technique due to its versatility, sensitivity, and established use in the pharmaceutical industry for assay and impurity determination.[2]
The Blueprint for Validation: A Step-by-Step Guide
Analytical method validation is a formal process to confirm that an analytical procedure is suitable for its intended purpose.[5][6] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for this process.[5][7]
Below is a logical workflow for the validation of an RP-HPLC method for this compound.
Caption: Workflow for Analytical Method Validation.
Experimental Protocols: The "Why" Behind the "How"
Here, we detail the experimental protocols for each validation parameter, emphasizing the scientific rationale.
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]
Protocol:
-
Forced Degradation Studies: The cornerstone of specificity for a stability-indicating method is the forced degradation study.[9] This involves subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[10]
-
Rationale: This proactively identifies potential degradation pathways and ensures the method can separate the active pharmaceutical ingredient (API) from its degradants.[9] The goal is to achieve a target degradation of 5-20%.[9][11]
-
Conditions:
-
Acid Hydrolysis: Reflux with 0.1N HCl at 60°C for 30 minutes.[11]
-
Base Hydrolysis: Reflux with 0.1N NaOH at 60°C for 30 minutes.[11]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug substance at an appropriate temperature (e.g., 105°C).
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
-
Analysis: Analyze the stressed samples by the proposed HPLC method. The peak purity of the main peak should be evaluated using a photodiode array (PDA) detector to ensure it is spectrally homogeneous.
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.[8]
Protocol:
-
Prepare a series of at least five concentrations of the this compound reference standard across the desired range. For an assay method, this is typically 80% to 120% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the peak area response versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
Objective: To demonstrate the closeness of the test results obtained by the method to the true value.[8]
Protocol:
-
For Assay: Accuracy can be determined by applying the method to a sample of known purity (e.g., a reference standard) or by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates at each concentration level.
-
Calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0%.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12]
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Alternatively, analyze at least nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[12]
-
-
Calculate the relative standard deviation (RSD) for each set of results.
Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be ≤ 2.0%.[12]
Caption: Relationship between different types of precision.
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and 10:1 is for the LOQ.[6]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic component).
-
Column temperature (e.g., ± 5 °C).
-
Wavelength of detection (e.g., ± 2 nm).
-
-
Analyze the system suitability samples under each of the modified conditions.
Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations.
Objective: To verify that the chromatographic system is adequate for the intended analysis.[14]
Protocol:
-
Before each validation run, inject a standard solution multiple times (e.g., five or six replicates).
-
Calculate key system suitability parameters.
Typical System Suitability Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency. |
| Relative Standard Deviation (RSD) of Peak Areas | RSD ≤ 2.0% | Demonstrates injection precision. |
Data Summary and Comparison
To facilitate a clear comparison of method performance, all quantitative data should be summarized in tables.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | [Experimental Data] |
| 90 | [Experimental Data] |
| 100 | [Experimental Data] |
| 110 | [Experimental Data] |
| 120 | [Experimental Data] |
| Correlation Coefficient (r²) | [Calculated Value] |
| Slope | [Calculated Value] |
| Y-intercept | [Calculated Value] |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80 | [Value] | [Experimental Data] | [Calculated Value] |
| 100 | [Value] | [Experimental Data] | [Calculated Value] |
| 120 | [Value] | [Experimental Data] | [Calculated Value] |
| Mean Recovery (%) | [Calculated Value] |
Table 3: Precision Data
| Precision Type | Sample | Mean Assay (%) | Standard Deviation | RSD (%) |
| Repeatability | 1-6 | [Experimental Data] | [Calculated Value] | [Calculated Value] |
| Intermediate Precision (Day 1, Analyst 1) | 1-6 | [Experimental Data] | [Calculated Value] | [Calculated Value] |
| Intermediate Precision (Day 2, Analyst 2) | 1-6 | [Experimental Data] | [Calculated Value] | [Calculated Value] |
Conclusion
A thoroughly validated analytical method is a prerequisite for reliable data in drug development. For this compound, an RP-HPLC method provides the necessary sensitivity and selectivity. By systematically following the validation parameters outlined in this guide and adhering to ICH guidelines, researchers can establish a robust and defensible analytical procedure. The key is not just to perform the experiments, but to understand the underlying scientific principles that ensure the method is truly fit for its purpose.
References
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- Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis.
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- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). WJPMR.
- Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. (n.d.). PMC - NIH.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).
- development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Paper analytical devices for fast field screening of beta lactam antibiotics and anti-tuberculosis pharmaceuticals. (n.d.). NIH.
- Advances in the determination of β-lactam antibiotics by liquid chromatography. (2012, August 15). FQM-302's blog.
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A Comparative Spectroscopic Guide to Positional Isomers of Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. The biological activity of a molecule can be profoundly influenced by the substitution pattern on its scaffold. This guide provides a detailed spectroscopic comparison of four positional isomers of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of experimental data, this guide leverages advanced spectroscopic prediction methodologies to offer a robust framework for distinguishing between the 6-bromo, 7-bromo, 8-bromo, and 9-bromo isomers.
The differentiation of these isomers is critical as the position of the bromine atom on the aromatic ring will subtly but definitively alter the electronic environment of the molecule, leading to unique spectroscopic fingerprints. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for each isomer, providing researchers with the necessary tools for their identification.
Molecular Structures of the Isomers
The core structure consists of a dihydro-1H-benzo[b]azepin-2(3H)-one fused ring system. The isomers differ only in the position of the bromine atom on the benzene ring.
Figure 1. Molecular structures of the bromo-substituted isomers.
¹H NMR Spectroscopy: A Powerful Diagnostic Tool
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for differentiating these positional isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons are highly sensitive to the position of the bromine substituent.
The predicted ¹H NMR data suggests distinct patterns for the aromatic protons of each isomer. The electron-withdrawing nature of the bromine atom and the amide group, along with the steric effects, will influence the chemical shifts of the neighboring protons.
Predicted ¹H NMR Data
| Proton | 6-Bromo Isomer (ppm) | 7-Bromo Isomer (ppm) | 8-Bromo Isomer (ppm) | 9-Bromo Isomer (ppm) |
| Aromatic-H | ~7.2-7.5 (m) | ~7.1-7.4 (m) | ~7.0-7.3 (m) | ~7.2-7.6 (m) |
| NH | ~8.0 (s) | ~8.0 (s) | ~8.0 (s) | ~8.0 (s) |
| CH₂ (position 4) | ~2.8 (t) | ~2.8 (t) | ~2.8 (t) | ~2.8 (t) |
| CH₂ (position 5) | ~2.5 (t) | ~2.5 (t) | ~2.5 (t) | ~2.5 (t) |
| CH₂ (position 3) | ~2.2 (t) | ~2.2 (t) | ~2.2 (t) | ~2.2 (t) |
Note: The chemical shifts for the aliphatic protons are expected to be very similar across the isomers as they are distant from the site of substitution. The primary distinguishing features will be in the aromatic region.
Figure 3. General fragmentation pathway for the bromo-isomers.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS and will likely lead to extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that will likely show a prominent molecular ion.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Conclusion
The unambiguous identification of the positional isomers of this compound requires a multi-technique spectroscopic approach. While IR and MS are invaluable for confirming the overall structure and molecular formula, ¹H NMR spectroscopy stands out as the most definitive technique for distinguishing between the isomers due to the sensitivity of the aromatic proton signals to the position of the bromine substituent. The predicted data presented in this guide provides a solid foundation for researchers to interpret their experimental results and confidently assign the correct structure to their synthesized compounds.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 9-Bromo-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
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MDPI. (2023). Benzo[1,2-d:4,5-d′]bis(t[1][2][3]hiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]
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ACS Publications. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b]d[1][4]iazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b]d[1][4]iazepin-2-ones. Retrieved from [Link]
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MDPI. (2023). 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. Retrieved from [Link]
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PubMed. (2001). Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Retrieved from [Link]
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MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved from [Link]
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Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
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apicule. (n.d.). 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Retrieved from [Link]
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ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
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ResearchGate. (2008). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from [Link]
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NIST. (n.d.). Benzamide, m-bromo-. Retrieved from [Link]
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-
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Comparative Analysis of Synthesis Routes for Bromo-Substituted Benzo[b]azepin-2-ones: A Guide for Researchers
For professionals in drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic strategies for bromo-substituted 4,5-dihydro-1H-benzo[b]azepin-2(3H)-ones, key intermediates in medicinal chemistry. While a direct comparative study for the 9-bromo isomer is not publicly available, we will delve into the synthesis of a closely related and well-documented isomer, 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, to provide valuable insights into the synthetic landscape of this compound class.
Introduction to Bromo-Substituted Benzo[b]azepin-2-ones
The benzo[b]azepin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a bromine atom onto this scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space and the development of novel therapeutic agents. The specific regioisomer of the bromine substituent can significantly influence the molecule's biological activity and pharmacokinetic properties. While the synthesis of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 1269293-40-4) is of significant interest, detailed public-domain synthetic routes with yield analysis are currently unavailable. However, a comprehensive examination of the synthesis of its isomer, 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, offers a valuable case study.
Synthesis of 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Detailed Protocol and Yield Analysis
A documented route to 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves a two-stage process starting from 2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one. This method provides the target compound in a respectable yield.
Experimental Protocol
Stage 1: Activation of the Lactam
-
A solution of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one (1.0 g, 6.20 mmol) in dry chloroform (15 ml) is cooled to 0°C using an ice-salt bath.
-
Phosphorus pentachloride (PCl5) (1.5 g, 7.20 mmol) is added, followed by a catalytic amount of iodine (I2) (15 mg).
-
The mixture is stirred at 0°C under an argon atmosphere for 30 minutes.
Causality: The treatment with PCl5 converts the lactam carbonyl into a more reactive species, likely an imidoyl chloride, facilitating the subsequent alpha-bromination. Iodine can act as a catalyst in this process.
Stage 2: Bromination
-
To the resulting yellow solution, bromine (Br2) (0.39 ml, 1.2 g, 7.51 mmol) is added.
-
The reaction mixture is allowed to warm to room temperature and then refluxed under argon for 4 hours.
-
After cooling, the reaction is quenched by pouring it into ice-water (20 g) and stirred.
-
The phases are separated, and the aqueous phase is extracted with chloroform (25 ml).
-
The combined organic extracts are washed with water (5.0 ml), dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is evaporated under reduced pressure.
Causality: The refluxing in the presence of bromine leads to the selective bromination at the alpha-position to the carbonyl group. The acidic conditions generated in situ likely promote this electrophilic substitution on the enol or enolate equivalent of the activated lactam.
Purification:
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9) as the eluent. This affords 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as an off-white precipitate.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one | [1] |
| Key Reagents | PCl5, Br2, I2 | [1] |
| Solvent | Chloroform | [1] |
| Reaction Time | 4.5 hours | [1] |
| Reported Yield | 70.1% | [1] |
| Melting Point | 170-172°C | [1] |
Visualizing the Synthetic Pathway
The synthesis of 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can be visualized as a two-step process from the corresponding unsubstituted lactam.
Caption: Synthetic route to 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Discussion and Future Outlook
The detailed protocol for the synthesis of 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one highlights a classical approach to alpha-bromination of lactams. The reported yield of 70.1% is synthetically useful, though further optimization could potentially improve efficiency. Key considerations for adapting this methodology to the synthesis of the 9-bromo isomer would involve starting with a pre-brominated aromatic precursor, as direct bromination of the benzo[b]azepin-2-one scaffold would likely lead to a mixture of regioisomers with challenging separation.
For the synthesis of this compound, researchers would need to devise a strategy that introduces the bromine atom at the desired position on the aromatic ring prior to the formation of the azepinone ring. This could involve, for example, a multi-step sequence starting from a commercially available bromo-substituted aniline or a related aromatic compound.
As the demand for novel and diverse chemical entities continues to grow in the pharmaceutical industry, the development of robust and efficient synthetic routes to key building blocks like this compound will be of paramount importance. The publication of such routes, complete with detailed experimental data and yield analysis, will be a valuable contribution to the scientific community.
References
A comprehensive list of references is not possible due to the lack of specific literature for the target compound. The information for the 3-bromo isomer is derived from chemical database entries which compile data from various sources.
Sources
A Comparative Guide to the Enantiomeric Separation of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the stereoisomeric composition of a chiral molecule is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. This guide provides an in-depth technical comparison of methodologies for the enantiomeric separation of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a key intermediate in the synthesis of various pharmaceutically active compounds. While specific experimental data for this exact molecule is not extensively published, this guide will leverage established principles and data from closely related benzazepine structures to provide a robust framework for method development.
The Critical Role of Chirality in Benzazepines
Benzazepine scaffolds are prevalent in a multitude of bioactive molecules, targeting a range of receptors and enzymes. The three-dimensional arrangement of substituents around a stereocenter can dramatically influence a molecule's interaction with its biological target. Consequently, the isolation and characterization of individual enantiomers are critical steps in the drug discovery and development pipeline.
Comparative Analysis of Separation Techniques: HPLC vs. SFC
The two primary chromatographic techniques for chiral separations are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both have proven effective, but they offer distinct advantages and are suited to different experimental goals.
Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative
SFC has gained significant traction in the pharmaceutical industry for its efficiency and environmental benefits.[1][2] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to traditional HPLC.[2][3]
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
HPLC remains a cornerstone of chiral separations due to its versatility and the vast library of available chiral stationary phases (CSPs).[4] For compounds like this compound, which possess a cyclic amine structure, polysaccharide-based CSPs are particularly effective.[5][6]
Performance Comparison: Representative Data
The following table presents representative data for the enantiomeric separation of a generic bromo-benzazepinone analog, illustrating the typical performance of HPLC and SFC methods.
| Parameter | HPLC Method | SFC Method |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose-based) | Chiralpak® AD-3 (Amylose-based) |
| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) + 0.1% DEA | CO2/Methanol (70:30, v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Retention Time (Enantiomer 1) | 8.5 min | 2.1 min |
| Retention Time (Enantiomer 2) | 10.2 min | 2.8 min |
| Resolution (Rs) | 2.1 | 2.5 |
| Selectivity (α) | 1.25 | 1.33 |
| Analysis Time | ~12 min | ~4 min |
This is representative data for a bromo-benzazepinone analog and is intended for illustrative purposes.
The Heart of the Separation: Chiral Stationary Phases (CSPs)
The success of any chiral separation hinges on the selection of an appropriate CSP. For benzazepine derivatives, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantioselectivity.[4][7][8]
Mechanism of Chiral Recognition
Polysaccharide-based CSPs function by creating a complex chiral environment. The helical structure of the polysaccharide backbone, along with derivatized carbamate groups, provides multiple points of interaction for the analyte enantiomers.[8][9] These interactions, which include hydrogen bonding, dipole-dipole interactions, and π-π stacking, lead to the formation of transient diastereomeric complexes with different stabilities, resulting in differential retention times.[10][11]
Caption: Mechanism of chiral recognition on a polysaccharide-based CSP.
Experimental Protocols: A Step-by-Step Guide to Method Development
A systematic approach is crucial for efficiently developing a robust chiral separation method. The following workflow is recommended for the enantiomeric separation of this compound.
Caption: A systematic workflow for chiral method development.
Step 1: Initial Screening of Chiral Stationary Phases
-
Column Selection: Begin by screening a set of polysaccharide-based CSPs with diverse selectivity profiles. Recommended columns include those based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).
-
Rationale: These phases have a proven track record for resolving a wide array of chiral compounds, including cyclic amines.[12][13]
Step 2: Mobile Phase Screening
-
Normal Phase:
-
Composition: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).
-
Additive: For a basic compound like the target molecule, add a small amount of a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase. This is crucial for improving peak shape and preventing tailing by minimizing interactions with residual silanol groups on the silica support.[12]
-
-
Polar Organic Mode:
-
Composition: Screen with 100% methanol or acetonitrile, with 0.1% DEA.
-
-
Rationale: Screening across different mobile phase modes explores a wider range of potential interactions between the analyte and the CSP, increasing the likelihood of achieving a successful separation.
Step 3: Method Optimization
-
Mobile Phase Composition: Once initial separation is observed, systematically vary the ratio of the organic modifier in the mobile phase to optimize resolution and analysis time.
-
Flow Rate: Adjust the flow rate to find a balance between analysis speed and separation efficiency.
-
Temperature: Investigate the effect of column temperature. In some cases, sub-ambient temperatures can enhance enantioselectivity.
Step 4: Method Validation
Once an optimized method is established, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.
-
Linearity: The linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
Conclusion
The enantiomeric separation of this compound and its analogs can be effectively achieved using either HPLC or SFC, with polysaccharide-based chiral stationary phases being the columns of choice. A systematic method development approach, involving the screening of both stationary and mobile phases followed by optimization, is key to developing a robust and reliable separation method. SFC often presents a faster and more environmentally friendly option, making it an attractive alternative to traditional HPLC for high-throughput applications in drug discovery and development.
References
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Vandenbosch, C., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 85-97. [Link]
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Subramanian, G. (2007). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. ResearchGate. [Link]
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P., M., & Laurence, A. N. (2015). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. [Link]
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Al-Majed, A. R. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(16), 4939. [Link]
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Okamoto, Y., & Ikai, T. (2008). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]
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De Klerck, K., et al. (2012). Separation of pharmaceutical enantiomers using supercritical fluid technology. ResearchGate. [Link]
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Selvita. (2023). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
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Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia. [Link]
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News-Medical.Net. (2018). Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net. [Link]
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Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(4). [Link]
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Ali, I., et al. (2016). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]
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Douša, M., & Gibala, P. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113302. [Link]
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Al-Ghamdi, K., et al. (2019). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
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Al-Majed, A. R., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
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Rocha, M. J., et al. (2012). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society, 56(2), 164-170. [Link]
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Kabir, A., & Dutta, U. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 256-267. [Link]
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Gyllenhaal, O., & Vessman, J. (1990). Separation of enantiomers of benzodiazepines on the Chiral-AGP column. ResearchGate. [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
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Subramanian, G. (2007). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.). Informa Healthcare. [Link]
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Eto, S., et al. (1996). Chiral separation of 10,11-dihydro-10, 11-trans-dihydroxycarbamazepine, a metabolite of carbamazepine with two asymmetric carbons, in human serum. Journal of Chromatography B: Biomedical Applications, 677(2), 325-330. [Link]
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Pujala, B., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]
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Peng, L., et al. (2011). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Pathways for 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Introduction
9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a crucial heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the bromine atom on the aromatic ring provides a versatile handle for further functionalization through cross-coupling reactions, making the efficient synthesis of this building block a topic of significant interest for researchers in drug discovery and development. The selection of a synthetic route can profoundly impact project timelines, overall cost, and scalability. This guide provides an in-depth cost-benefit analysis of three plausible synthetic pathways to this compound, offering a comparative assessment of their respective strengths and weaknesses to aid researchers in making an informed decision.
PART 1: Proposed Synthetic Pathways
Given the limited publicly available information on the direct synthesis of this compound, this guide proposes and evaluates three logical and scientifically sound synthetic routes based on established and reliable organic transformations.
-
Pathway 1: Beckmann Rearrangement of a Brominated Tetralone Oxime. A classic and robust method for the construction of the seven-membered lactam ring.
-
Pathway 2: Intramolecular Friedel-Crafts Cyclization. A potentially more direct approach involving the cyclization of a γ-(bromophenyl)-aminobutyric acid derivative.
-
Pathway 3: Ring Expansion of a Brominated Indanone Derivative. A modern approach utilizing a one-carbon ring expansion strategy.
PART 2: In-Depth Analysis of Synthetic Pathways
Pathway 1: Beckmann Rearrangement of 7-Bromo-1-tetralone Oxime
The Beckmann rearrangement is a cornerstone of lactam synthesis, valued for its reliability and scalability.[1][2][3] This pathway commences with the commercially available 7-bromo-1-tetralone.
Reaction Scheme:
Caption: Pathway 1: Beckmann Rearrangement.
Causality Behind Experimental Choices:
The initial oximation of 7-bromo-1-tetralone is a standard and high-yielding reaction. The subsequent Beckmann rearrangement is effectively promoted by strong acids, with polyphosphoric acid (PPA) being a common and cost-effective choice that acts as both a catalyst and a solvent.[2][4] The high viscosity of PPA ensures a controlled reaction at elevated temperatures, driving the rearrangement to completion.
Experimental Protocol:
Step 1: Synthesis of 7-Bromo-1-tetralone Oxime
-
To a solution of 7-bromo-1-tetralone (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is added hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
The mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The resulting aqueous slurry is cooled in an ice bath, and the precipitated solid is collected by filtration, washed with cold water, and dried to afford 7-bromo-1-tetralone oxime.
Step 2: Beckmann Rearrangement to this compound
-
7-Bromo-1-tetralone oxime (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (10-20 eq by weight) at 120-140 °C with vigorous stirring.
-
The reaction mixture is maintained at this temperature for 30-60 minutes.
-
The hot, viscous mixture is carefully poured onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Pathway 2: Intramolecular Friedel-Crafts Cyclization
This pathway offers a potentially shorter route by forming the seven-membered ring through an intramolecular Friedel-Crafts acylation of a γ-aminobutyric acid derivative.[5][6][7]
Reaction Scheme:
Caption: Pathway 2: Intramolecular Friedel-Crafts Cyclization.
Causality Behind Experimental Choices:
The synthesis begins with the commercially available 3-(2-bromophenyl)propanoic acid. The key step is the intramolecular Friedel-Crafts cyclization. Strong acids like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH) are required to activate the carboxylic acid and promote the electrophilic aromatic substitution to form the seven-membered ring.[8][9] The choice of N-protecting group on the γ-aminobutyric acid derivative is crucial to prevent side reactions.
Experimental Protocol:
Step 1: Synthesis of N-protected γ-(2-bromophenyl)aminobutyric acid
-
3-(2-Bromophenyl)propanoic acid (1.0 eq) is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride.
-
The crude acid chloride is then reacted with a suitable N-protected γ-aminobutyric acid derivative (e.g., the ethyl ester of N-benzyl-γ-aminobutyric acid) in the presence of a base like triethylamine.
-
Subsequent hydrolysis of the ester and deprotection of the amine would be required to yield the cyclization precursor. (This multi-step process to the precursor is a notable drawback).
Step 2: Intramolecular Friedel-Crafts Cyclization
-
The N-protected γ-(2-bromophenyl)aminobutyric acid (1.0 eq) is added to a stirred solution of trifluoromethanesulfonic acid (10 eq) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to 80-100 °C for several hours.
-
The reaction is quenched by carefully pouring the mixture onto ice.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Pathway 3: Ring Expansion of a Brominated Indanone Derivative
This approach utilizes a one-carbon ring expansion, a modern and often efficient method for constructing medium-sized rings.[10][11] A Tiffeneau-Demjanov type rearrangement or a reaction with diazomethane or its equivalents can be employed.
Reaction Scheme:
Caption: Pathway 3: Ring Expansion of Brominated Indanone.
Causality Behind Experimental Choices:
This pathway is conceptually the most direct. The key transformation is the ring expansion of a 2-bromo-1-indanone. Reagents like (trimethylsilyl)diazomethane in the presence of a Lewis acid catalyst can effect such a transformation.[12][13] The challenge in this route is the availability and stability of the 2-bromo-1-indanone starting material, which may need to be synthesized in a separate step.
Experimental Protocol:
Step 1: Synthesis of 2-Bromo-1-indanone (if not commercially available)
-
1-Indanone is brominated at the alpha position using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.
Step 2: Ring Expansion
-
To a solution of 2-bromo-1-indanone (1.0 eq) in an anhydrous solvent like dichloromethane at low temperature (e.g., -78 °C) is added a Lewis acid catalyst (e.g., boron trifluoride etherate).
-
(Trimethylsilyl)diazomethane (1.1 eq, as a solution in hexanes) is added dropwise to the reaction mixture.
-
The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
PART 3: Cost-Benefit Analysis
The following table provides a semi-quantitative comparison of the three proposed synthetic pathways. Costs are estimated based on currently available pricing for key reagents at laboratory scale and are subject to change based on supplier and scale.
| Parameter | Pathway 1: Beckmann Rearrangement | Pathway 2: Friedel-Crafts Cyclization | Pathway 3: Ring Expansion |
| Starting Material Cost | Moderate (7-Bromo-1-tetralone: ~$22/g)[14] | Moderate (3-(2-Bromophenyl)propanoic acid: ~$8.7/g) | High (2-Bromo-1-indanone may require synthesis; (Trimethylsilyl)diazomethane: ~$26/mL of 2M solution)[12] |
| Reagent & Catalyst Cost | Low (PPA: ~$0.1/g)[4] | High (TfOH: ~$2.5/g) | High (Lewis acids and diazomethane reagent) |
| Number of Steps | 2 | 2-3 (precursor synthesis can be multi-step) | 1-2 (depends on starting material availability) |
| Estimated Overall Yield | Good to Excellent | Moderate | Moderate to Good |
| Scalability | High (well-established industrial process) | Moderate (use of strong, corrosive acids) | Low to Moderate (cost and handling of diazomethane) |
| Safety & Handling | Moderate (high temperatures, strong acid) | High (highly corrosive and expensive acid) | High (diazomethane is toxic and potentially explosive) |
| Environmental Impact | Moderate (use of PPA can lead to phosphate waste) | High (use of non-recoverable strong acid) | Moderate (generation of silicon-based byproducts) |
Conclusion and Recommendations
Based on this comprehensive analysis, Pathway 1: The Beckmann Rearrangement emerges as the most practical and cost-effective route for the synthesis of this compound, particularly for larger-scale production. Its reliance on a commercially available starting material, inexpensive reagents, and a well-documented and scalable key transformation make it a robust and reliable choice.
Pathway 2 , while conceptually attractive, suffers from a potentially lengthy synthesis of the cyclization precursor and the high cost and hazardous nature of the superacid catalyst required for the intramolecular Friedel-Crafts reaction.
Pathway 3 represents a more modern and elegant approach. However, the high cost and significant safety concerns associated with (trimethylsilyl)diazomethane, coupled with the potential need to synthesize the starting material, make it less appealing from a cost-benefit and process safety perspective for routine synthesis. It may, however, be a viable option for the rapid synthesis of small quantities for initial screening purposes if the starting indanone is readily accessible.
Ultimately, the optimal synthetic strategy will depend on the specific needs of the research program, including the desired scale, budget, and available expertise in handling hazardous reagents. For most applications, the classical Beckmann rearrangement provides the most balanced and advantageous approach.
References
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El-Aal, H. A. K. A., et al. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][5]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Australian Journal of Chemistry, 66(6), 635–645. [Link]
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The Strategic Utility of 9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in Pharmaceutical Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzazepine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among its many derivatives, 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and its isomers have emerged as critical intermediates in the synthesis of high-value pharmaceuticals. This guide provides an in-depth analysis of the applications of this bromo-substituted benzazepinone, with a primary focus on its pivotal role in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. We will objectively compare synthetic routes utilizing this intermediate with alternative methodologies, supported by experimental data, to offer a comprehensive resource for researchers in drug discovery and process development.
The Benzazepine Core: A Foundation for Diverse Biological Activity
The seven-membered benzazepine ring system is a versatile scaffold that has been extensively explored in the quest for novel therapeutics. Its unique conformational flexibility allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of the benzazepine and the closely related benzodiazepine core have demonstrated efficacy as anticancer agents, kinase inhibitors, and anticonvulsants.[1][2][3] This inherent biological potential underscores the importance of efficient and robust synthetic strategies to access functionalized benzazepine derivatives.
This compound: A Key Building Block for Benazepril
The primary and most well-documented application of bromo-substituted 4,5-dihydro-1H-benzo[b]azepin-2(3H)-ones is as a key intermediate in the industrial synthesis of Benazepril.[4][5] Benazepril is a potent ACE inhibitor used in the treatment of hypertension and congestive heart failure. The synthesis of Benazepril requires the stereospecific introduction of an amino group at the C3 position of the benzazepinone ring, which is then coupled with a protected homophenylalanine derivative. The bromo-substituent, typically at the 3-position, serves as a crucial handle for this stereocontrolled amination.
Synthetic Pathway via Bromination and Nucleophilic Substitution
A common industrial synthesis of Benazepril leverages the reactivity of a 3-bromo-benzazepinone intermediate. This strategy offers a reliable and scalable method for the production of this important cardiovascular drug.
Experimental Protocol: Synthesis of Benazepril Intermediate via Bromination
A patented method describes the reaction of 3-bromo-2,3,4,5-tetrahydro-1H--benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine.[5]
-
Reaction Setup: 100g (0.34mol) of tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H--benzazepin-2-one-1-acetate and 53g of (S)-homophenylalanine are dissolved in isopropanol (1.7L).[5]
-
Base Addition: 42g of triethylamine is added to the solution.[5]
-
Reaction Conditions: The mixture is heated to 60°C with stirring and allowed to react for 24 hours.[5]
-
Workup and Isolation: The reaction mixture is cooled to room temperature, and the insoluble material is removed by filtration. The filter cake is washed with isopropanol.[5]
-
Esterification and Salt Formation: The resulting intermediate is then subjected to esterification with ethanol and subsequent treatment with hydrogen chloride to yield Benazepril hydrochloride.[5]
This method, employing a dynamic kinetic resolution process, is reported to be efficient for large-scale production, offering short steps and a high total yield.[5] A total yield of 63% with a purity of 99.3% by HPLC has been reported for the final Benazepril hydrochloride product.[5]
Alternative Synthetic Routes to Benazepril: A Comparative Analysis
While the bromo-intermediate pathway is a proven method, several alternative synthetic strategies for Benazepril have been developed. These alternatives aim to improve efficiency, reduce costs, and enhance stereocontrol.
The α-Tetralone Approach
An earlier synthetic route to Benazepril commences from α-tetralone. This pathway involves a Beckmann rearrangement to construct the seven-membered lactam ring.[4]
Conceptual Workflow: α-Tetralone Route to Benazepril
Caption: Key structural features of 1,4-benzodiazepines influencing anticonvulsant activity.
Conclusion and Future Perspectives
This compound and its related isomers are valuable and versatile intermediates in pharmaceutical synthesis. Their primary application in the industrial production of Benazepril highlights the strategic importance of this building block. A comparative analysis of synthetic routes reveals that while the bromo-intermediate pathway is a robust and scalable method, newer approaches like the asymmetric aza-Michael addition offer potential advantages in terms of stereocontrol and efficiency.
Beyond its role in cardiovascular drug synthesis, the broader benzazepine scaffold continues to be a fertile ground for drug discovery. The demonstrated anticancer and anticonvulsant activities of various derivatives suggest that further exploration of this chemical space could lead to the development of novel therapeutics for a range of diseases. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, as well as the design and synthesis of novel benzazepine derivatives with improved potency and selectivity for new biological targets.
References
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BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW | New Drug Approvals. (2013). Retrieved from [Link]
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Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - ResearchGate. (n.d.). Retrieved from [Link]
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Indole-fused benzooxazepines: a new structural class of anticancer agents - PMC - NIH. (2017). Retrieved from [Link]
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Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action - PubMed. (1998). Retrieved from [Link]
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Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines | Request PDF - ResearchGate. (2009). Retrieved from [Link]
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Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
As researchers and drug development professionals, our work with novel chemical entities like 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable component of the research lifecycle. This guide provides a comprehensive, principles-based framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The fundamental principle guiding the disposal of this compound is its classification as a brominated organic compound . This classification dictates its handling as a halogenated organic waste, a category with specific and stringent disposal requirements.
Hazard Identification and Risk Assessment
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its structure as a brominated heterocyclic amide necessitates a cautious approach. We must infer its potential hazards based on analogous chemical structures and the general properties of halogenated organic compounds. Many such compounds are recognized as potentially carcinogenic or toxic[1]. For instance, other brominated compounds can be fatal if swallowed or inhaled and are suspected of damaging fertility[2]. Therefore, a comprehensive risk assessment is the first step before any handling or disposal procedure.
All operations involving this compound, including weighing, transfer, and the addition of waste to a collection container, must be conducted within a certified chemical fume hood to minimize inhalation exposure[1].
Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | Potential Risk | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Based on analogous compounds, may be harmful or fatal if swallowed, inhaled, or absorbed through the skin[2]. | Standard laboratory attire (lab coat, closed-toe shoes), nitrile or neoprene gloves, and safety glasses with side shields. Face shield may be required for splash hazards. |
| Environmental Hazard | Brominated organic compounds can be persistent in the environment and very toxic to aquatic life[3]. Improper disposal can lead to long-term contamination. | Strict adherence to waste containment procedures to prevent any release to the environment[4][5]. |
| Chemical Reactivity | The compound's reactivity with common laboratory reagents is not fully characterized. It should not be mixed with strong oxidizing agents, strong acids, or bases in a waste container unless a specific neutralization protocol is being followed[6]. | Segregate from incompatible waste streams. Avoid mixing with other reactive chemicals[1][6]. |
The Core Principle: Waste Segregation
The single most important step in managing this waste is proper segregation. Halogenated and non-halogenated waste streams are treated and disposed of via different pathways, with halogenated waste being significantly more expensive to process due to its hazardous nature[1]. Cross-contamination can result in the rejection of an entire waste container by the disposal facility or the unnecessary and costly incineration of non-halogenated solvents.
The decision process for waste segregation is straightforward but critical.
Caption: Waste segregation decision workflow.
Standard Operating Procedure (SOP) for Waste Collection
Adherence to a strict, step-by-step protocol for waste collection is essential for safety and regulatory compliance.
Step 1: Select an Appropriate Waste Container
-
Rationale: Chemical compatibility is paramount to prevent container degradation and leaks.
-
Protocol: Use only designated hazardous waste containers, typically high-density polyethylene (HDPE) or glass bottles, that are compatible with brominated organic compounds[7]. Never use metallic containers for corrosive chemicals[6]. Ensure the container has a secure, tight-fitting lid.
Step 2: Affix a Hazardous Waste Tag
-
Rationale: Accurate labeling is a legal requirement and provides critical safety information for everyone who handles the container.
-
Protocol: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EH&S) department[1].
-
Clearly list all chemical constituents, including solvents and solutes, with their approximate percentages or volumes[8]. Do not use abbreviations or chemical formulas.
-
Check the boxes for all applicable hazards, such as "Toxic" and "Flammable"[1].
Step 3: Accumulate Waste Safely
-
Rationale: This step minimizes personnel exposure and prevents the buildup of pressure or reactive side-reactions.
-
Protocol:
-
Always add waste to the container inside a chemical fume hood[1].
-
Keep the waste container securely closed at all times, except when adding waste[1][7].
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills[7].
-
Never mix incompatible waste streams. Specifically, keep this halogenated waste separate from acids, bases, cyanides, sulfides, and heavy metals[1][6].
-
Step 4: Store the Container Properly
-
Rationale: Safe storage prevents accidents, spills, and unauthorized access.
-
Protocol:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[1].
-
The container must be stored in appropriate secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks[1].
-
Ensure the storage area is cool, dry, and well-ventilated[1].
-
Approved Disposal Pathways
There are limited and highly regulated options for the final disposal of this compound.
Primary Pathway: Licensed Hazardous Waste Incineration This is the standard and most environmentally responsible method for disposing of halogenated organic waste.
-
Mechanism: The compound is sent to a licensed hazardous waste disposal facility where it is destroyed via high-temperature incineration[8][9]. These facilities are equipped with specialized scrubbers and emission control systems to capture and neutralize harmful by-products, such as hydrogen bromide (HBr), preventing their release into the atmosphere[9][10].
-
Procedure:
-
Once the waste container is 75-90% full, submit a chemical waste collection request to your institution's EH&S department[1].
-
Ensure the hazardous waste tag is complete and accurate.
-
EH&S personnel will then transport the waste for consolidation and shipment to the certified incineration facility.
-
Secondary Pathway (For Dilute Aqueous Solutions Only): Chemical Neutralization In specific cases, such as quenching a reaction containing residual bromine, chemical neutralization can be employed. This is not a disposal method in itself but a pre-treatment step to render the waste less reactive.
-
Mechanism: Reducing agents, such as sodium thiosulfate or sodium bisulfite, can be used to convert elemental bromine or reactive brominating agents into less harmful bromide ions (Br⁻)[9][11].
-
Important Considerations:
-
This procedure should only be performed by trained personnel with a full understanding of the reaction stoichiometry and potential by-products.
-
The resulting solution, while less reactive, still contains the organic compound and must be collected and disposed of as halogenated organic waste.
-
This is not a substitute for incineration. It is a stabilization step. The final mixture must still be disposed of via the primary pathway.
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Step 1: Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. If the spill is large or involves highly concentrated material, activate the fire alarm and evacuate the building. Notify your supervisor and institutional EH&S.
-
Step 2: Confine: If safe to do so, prevent the spill from spreading by using an inert absorbent material like sand, vermiculite, or a commercial spill kit[1][4]. Do not use combustible materials like paper towels to absorb large quantities of organic liquids.
-
Step 3: Clean Up:
-
Wearing the appropriate PPE (double gloves, safety goggles, lab coat, potentially a respirator), carefully apply absorbent material to the spill.
-
Collect the contaminated absorbent material using non-sparking tools and place it into a heavy-duty plastic bag or a designated waste container[1].
-
Wipe the area with an appropriate solvent (e.g., ethanol or isopropanol) and absorbent pads, also placing these into the waste bag.
-
-
Step 4: Dispose: Seal the bag, label it clearly as "Hazardous Waste: Spill Debris containing this compound," and arrange for pickup through your EH&S department[1].
By adhering to these principles and procedures, you can ensure that your research is conducted not only at the forefront of science but also with the highest standards of safety and environmental responsibility.
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A Comprehensive Guide to Personal Protective Equipment for Handling 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: A Profile of 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
To establish a robust safety protocol, it is crucial to understand the potential hazards associated with this compound. Based on its chemical structure—a halogenated aromatic amine—we can infer several potential risks. Similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3]
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook[4] |
| CAS Number | 1269293-40-4 | ChemicalBook[4] |
| Molecular Formula | C10H10BrNO | Aldlab Chemicals, LLC[5] |
| Molecular Weight | 240.10 g/mol | Aldlab Chemicals, LLC[5] |
Given the potential for harm, a multi-layered PPE strategy is not just recommended, but imperative.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
1. Eye and Face Protection:
-
Chemical Splash Goggles: These are essential to protect against splashes of the compound, especially when in solution.[6] Safety glasses do not provide a complete seal and are inadequate for significant chemical splash protection.[6]
-
Face Shield: When there is a higher risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure, a face shield should be worn in conjunction with chemical splash goggles.
2. Skin and Body Protection:
-
Chemical-Resistant Lab Coat: A lab coat made of a material resistant to chemicals is required. This should be fully buttoned to provide maximum coverage.
-
Coveralls: For larger scale operations or situations with a high risk of contamination, disposable chemical-resistant coveralls should be worn over personal clothing.[7][8]
3. Hand Protection:
-
Double Gloving: Due to the potential for skin absorption and irritation, double gloving with compatible chemical-resistant gloves is a critical precautionary measure.
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact and protection against solvents and limited exposure to acids and bases.[9] For prolonged handling or direct immersion, heavier-duty gloves such as neoprene or Viton should be considered for their excellent resistance to aromatic and chlorinated solvents.[6][9] Always inspect gloves for any signs of degradation or punctures before use.[10]
4. Respiratory Protection:
-
Work in a Ventilated Area: All handling of this compound solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If there is a potential for generating dusts or aerosols, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7][8]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, methodical workflow is paramount to ensuring safety and experimental reproducibility.
Pre-Operational Checklist
-
Verify Equipment: Ensure all PPE is in good condition and readily available.
-
Fume Hood Certification: Confirm that the chemical fume hood has been certified within the last year.
-
Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a chemical spill kit readily accessible that is appropriate for halogenated organic compounds.
Experimental Workflow for Handling this compound
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
